molecular formula C5H7BrO B104821 2-Bromo-1-cyclopropylethanone CAS No. 69267-75-0

2-Bromo-1-cyclopropylethanone

Cat. No.: B104821
CAS No.: 69267-75-0
M. Wt: 163.01 g/mol
InChI Key: WCCCDMWRBVVYCQ-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclopropylethanone, also known as this compound, is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-cyclopropylethanone
Source PubChem
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InChI

InChI=1S/C5H7BrO/c6-3-5(7)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCDMWRBVVYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448325
Record name 2-bromo-1-cyclopropylethanone
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Molecular Weight

163.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69267-75-0
Record name 2-bromo-1-cyclopropylethanone
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Record name 2-Bromo-1-cyclopropylethanone
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Record name 2-Bromo-1-cyclopropylethanone
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-cyclopropylethanone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-cyclopropylethanone, a versatile bifunctional molecule, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural motif, combining the compact and strained cyclopropyl ring with a reactive α-bromo ketone functionality, endows it with a distinct reactivity profile that is highly sought after by researchers in drug development. This guide provides an in-depth exploration of this compound, covering its fundamental properties, a detailed and field-tested synthesis protocol, its key applications with mechanistic insights, and essential safety and handling information. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in any experimental setting. This compound is a colorless to brown clear liquid under standard conditions. A summary of its key properties is presented in the table below.

PropertyValueSource(s)
CAS Number 69267-75-0[1][2][3][4]
Molecular Formula C₅H₇BrO[1][2][5]
Molecular Weight 163.01 g/mol [1][2][5]
Appearance Colorless to Brown clear liquid
Boiling Point No data available[6]
Melting Point No data available[6]
Density No data available[6]
Solubility Soluble in common organic solvents such as ether and methanol.[7]
Storage Temperature Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[1]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the α-bromination of cyclopropyl methyl ketone.[8] This electrophilic substitution reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then reacts with molecular bromine. The following protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Experimental Protocol: α-Bromination of Cyclopropyl Methyl Ketone

Materials:

  • Cyclopropyl methyl ketone

  • Methanol (MeOH)

  • Bromine (Br₂)

  • Water (H₂O)

  • Ether

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol. Cool the solution to -5 °C using an ice-salt bath. Expert Insight: The low temperature is crucial to control the reaction rate and minimize the formation of poly-brominated byproducts.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the stirred solution of cyclopropyl methyl ketone over a period of 2 hours, maintaining the temperature at -5 °C. Causality: The slow addition of bromine ensures that the concentration of the electrophile remains low, favoring mono-bromination at the more reactive α-carbon of the methyl group over the cyclopropyl ring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C for an additional hour. The disappearance of the bromine color is a good indicator of reaction completion. The reaction can also be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly add 50 mL of cold water to the reaction mixture to quench any unreacted bromine and to begin the workup process.

  • Warming and Extraction: Allow the reaction mixture to slowly warm to room temperature and let it stand overnight. Dilute the mixture with 150 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ether (3 x 50 mL). Trustworthiness: The overnight stirring at room temperature ensures the complete conversion of any remaining starting material. Multiple extractions with ether are necessary to ensure complete recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts (HBr), and then with brine (1 x 50 mL). Self-Validation: The bicarbonate wash is a critical step for neutralizing the reaction mixture and preventing potential acid-catalyzed side reactions during solvent removal.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting light yellow oily product is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed.

Synthesis Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Workup and Isolation start Dissolve Cyclopropyl Methyl Ketone in Methanol cool Cool to -5 °C start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 stir Stir for 2 hours at -5 °C add_br2->stir quench Quench with Water stir->quench extract Extract with Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end end concentrate->end This compound

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of this compound stems from the electrophilic nature of the α-carbon, which is activated by the adjacent carbonyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of A₃ Adenosine Receptor Antagonists

This compound is a key intermediate in the synthesis of novel pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives.[7][9] These compounds have been identified as potent and selective antagonists of the human A₃ adenosine receptor, a target of significant interest for the treatment of inflammatory diseases and certain cancers.[9] The synthesis involves the reaction of a substituted xanthine derivative with this compound to construct the fused heterocyclic core.

Synthesis of Indolizine Derivatives

This α-bromo ketone is also utilized in the preparation of indolizine derivatives that incorporate a cyclopropylcarbonyl group.[7] Indolizines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[10][11] The synthesis of these derivatives often proceeds through a 1,3-dipolar cycloaddition reaction between a pyridinium ylide (generated in situ from a pyridine and the α-bromo ketone) and a suitable dipolarophile.[12] Certain synthesized indolizine derivatives have shown activity against the Hep-G2 cancer cell line.[7]

Representative Reaction Diagram: SN2 Nucleophilic Substitution

Caption: General SN2 reaction of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

Hazard Classifications: [2]

  • Acute toxicity, Oral (Category 3)

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

Precautionary Statements: [13]

  • Prevention: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place. Keep cool.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): [13]

  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its unique combination of a cyclopropyl moiety and a reactive α-bromo ketone functionality allows for the construction of complex molecular architectures with potential therapeutic applications. A comprehensive understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are essential for its successful and safe utilization in the laboratory. As the demand for novel chemical entities in pharmaceutical research continues to grow, the importance of key building blocks like this compound is set to increase, paving the way for the discovery of new and improved medicines.

References

  • This compound | CAS#:69267-75-0. (2025, August 21). Chemsrc. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(6), 1237-1246. [Link]

  • Understanding the Role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026, from [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Baraldi, P. G., et al. (2009). New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives as potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 52(21), 6685-6695. [Link]

  • New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3- d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 4, 2026, from [Link]

  • Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. (n.d.). International Journal of Pharmaceutical and Engineering Research. Retrieved January 4, 2026, from [Link]

  • This compound. (2024, April 9). ChemBK. Retrieved January 4, 2026, from [Link]

  • Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. Retrieved January 4, 2026, from [Link]

  • Advances in the synthesis of indolizines and their π-expanded analogues: update 2016–2024. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 4, 2026, from [Link]

  • An aqueous method to prepare cyclopropyl methylketone from acetyl-propanol. (n.d.). Google Patents.
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  • Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

  • New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones and 1 H -Benzo[ f ]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl | Request PDF. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • New One-Pot Pathway for the Synthesis of 2 H –Pyrrolo[2,3- d ]Pyrimidine-2,4-(3 H )-Diones and 1 H -Benzo[ f ]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. (n.d.). Bohrium. Retrieved January 4, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025, July 10). PubMed Central. Retrieved January 4, 2026, from [Link]

  • C5H7BrO | cas number 69267-75-0 | this compound. (n.d.). molecularinfo.com. Retrieved January 4, 2026, from [Link]

Sources

Synthesis of 2-Bromo-1-cyclopropylethanone from cyclopropyl methyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-cyclopropylethanone, a valuable building block in medicinal chemistry and organic synthesis, from its precursor, cyclopropyl methyl ketone. The document delves into the mechanistic underpinnings of the α-bromination of ketones, evaluates various brominating agents, and presents a detailed, field-proven experimental protocol. Furthermore, it covers crucial aspects of product purification, analytical characterization, and stringent safety procedures required for handling the hazardous materials involved. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of a Versatile Building Block

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds.[1][2] Its utility stems from the presence of two reactive centers: the electrophilic carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the carbonyl group, which can undergo a variety of transformations. The unique steric and electronic properties of the cyclopropyl ring also impart distinct characteristics to the molecule and its derivatives.[1] In the realm of drug development, α-bromo ketones are crucial precursors for synthesizing pharmacologically active compounds, including potent and selective human A3 adenosine receptor antagonists and indolizine derivatives with potential anticancer activity.[2][3]

The most direct and common method for preparing this compound is the α-bromination of cyclopropyl methyl ketone.[1] This reaction involves the selective replacement of a hydrogen atom on the methyl group adjacent to the carbonyl with a bromine atom. This guide will focus on the acid-catalyzed α-bromination, a method that offers excellent control over the reaction and avoids the polybromination often observed under basic conditions.[4]

Mechanistic Insights: The "Why" Behind the Synthesis

The acid-catalyzed α-bromination of a ketone is a classic example of electrophilic substitution at the α-carbon.[5][6] The reaction proceeds through an enol intermediate, and the acid catalyst plays a crucial role in facilitating its formation.

Here's a step-by-step breakdown of the mechanism:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[7]

  • Enol Formation (Tautomerization): A weak base (such as the conjugate base of the acid or another molecule of the ketone) removes a proton from the α-carbon, leading to the formation of the corresponding enol.[5][8] This tautomerization is the rate-determining step of the reaction. For an unsymmetrical ketone like cyclopropyl methyl ketone, the enol can form on either side of the carbonyl. However, under thermodynamic control (acidic conditions), the more substituted enol is generally favored. In this specific case, enolization occurs at the methyl group.[4][9]

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[6]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final product, this compound, and hydrobromic acid (HBr), which can further catalyze the reaction.[10]

This acid-catalyzed pathway ensures that only one bromine atom is introduced at the α-position. Once the first bromine is attached, the electron-withdrawing nature of the halogen destabilizes the carbocation-like intermediate that would be formed during a second bromination, thus preventing polybromination.[4]

Visualizing the Reaction Mechanism

ReactionMechanism ketone Cyclopropyl Methyl Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ (Tautomerization) bromonium_intermediate Oxonium Ion Intermediate enol->bromonium_intermediate + Br2 product This compound bromonium_intermediate->product - H+

Caption: Acid-catalyzed α-bromination mechanism of cyclopropyl methyl ketone.

Choosing the Right Tool: A Comparative Analysis of Brominating Agents

Several reagents can be employed for the α-bromination of ketones. The choice of brominating agent can significantly impact the reaction's efficiency, selectivity, and safety profile.

Brominating AgentFormulaKey FeaturesConsiderations
Molecular Bromine Br₂Highly reactive and cost-effective. Provides good yields when used with a solvent like methanol or acetic acid.[1]Highly corrosive, toxic, and volatile. Requires careful handling in a well-ventilated fume hood.[11][12]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂A solid, crystalline reagent that is easier and safer to handle than liquid bromine.[1] Often used with a radical initiator for allylic bromination but can also be used for α-bromination of ketones in the presence of an acid catalyst.[13][14]Can sometimes lead to side reactions if not used under appropriate conditions.[15]
Copper(II) Bromide CuBr₂Acts as both a source of bromine and a Lewis acid catalyst, promoting enolization. It is a solid reagent that offers high selectivity for monobromination.[1]Requires stoichiometric amounts and can lead to copper-containing byproducts that need to be removed during workup.
Sodium Bromate/HBr NaBrO₃/HBrThis system generates bromine in situ, which can improve selectivity and reaction control.[1]The reaction rate can be sensitive to the rate of bromine generation.

For the synthesis of this compound, molecular bromine in a suitable solvent like methanol remains a widely used and effective method due to its high reactivity and the straightforward nature of the reaction.[1][2]

The Blueprint: A Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of this compound from cyclopropyl methyl ketone using molecular bromine.

Materials and Equipment
Reagent/EquipmentPurpose
Cyclopropyl methyl ketoneStarting material
Molecular Bromine (Br₂)Brominating agent
Methanol (MeOH)Solvent
Diethyl etherExtraction solvent
Saturated sodium bicarbonate (NaHCO₃) solutionTo neutralize excess acid and quench unreacted bromine
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor efficient mixing
Dropping funnelFor controlled addition of bromine
Ice bathTo maintain low reaction temperature
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol. Cool the solution to -5 to 0 °C using an ice-salt bath.[2]

  • Addition of Bromine: Slowly add a solution of molecular bromine (1.0 eq) in methanol from the dropping funnel to the stirred ketone solution.[1] Maintain the temperature below 10 °C throughout the addition.[5] The characteristic red-brown color of bromine should disappear as it is consumed in the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified duration (e.g., 2 hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water.[2][5] This will quench the reaction.

  • Extraction: Extract the aqueous mixture with diethyl ether.[2] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid and quench excess bromine, followed by a wash with brine (saturated sodium chloride solution).[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

Visualizing the Experimental Workflow

ExperimentalWorkflow start Dissolve Cyclopropyl Methyl Ketone in Methanol cool Cool to 0-5 °C start->cool add_br2 Slowly Add Bromine Solution cool->add_br2 react Stir and Monitor Reaction (TLC) add_br2->react quench Quench with Cold Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Crude this compound concentrate->product

Caption: A streamlined workflow for the synthesis of this compound.

Purification and Characterization: Ensuring Product Integrity

The crude this compound is often obtained as a light yellow oil.[2] While the crude product may be suitable for some subsequent reactions, purification is generally recommended to remove any unreacted starting material, byproducts, or residual solvent.

Purification:

  • Distillation under reduced pressure: This is an effective method for purifying liquid products like this compound.[1] Care must be taken to control the temperature to prevent thermal degradation of the cyclopropyl ring.[1]

  • Column Chromatography: For smaller scale reactions or to achieve very high purity, column chromatography on silica gel can be employed.

Analytical Characterization:

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key signals to look for include the singlet for the two protons of the bromomethyl group (CH₂Br) and the multiplets for the protons of the cyclopropyl ring.[2][16]

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon of the bromomethyl group, and the carbons of the cyclopropyl ring.[17]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching frequency.[17]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by the characteristic isotopic pattern (approximately equal intensity peaks for M and M+2).[17]

Safety and Handling: A Non-Negotiable Priority

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Bromine (Br₂): Bromine is a highly corrosive and toxic substance.[11] It can cause severe burns upon skin contact and is extremely hazardous if inhaled.[12] All manipulations involving liquid bromine must be conducted in a well-ventilated chemical fume hood.[18] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[18] An emergency eyewash and safety shower should be readily accessible.

  • Hydrobromic Acid (HBr): HBr is a strong, corrosive acid that is generated as a byproduct of the reaction. It can cause severe burns and respiratory irritation.[19] Proper PPE should be worn when handling the reaction mixture and during the workup.[19]

  • This compound: The product itself is classified as corrosive, acutely toxic, and an irritant.[17] It can cause severe skin burns and eye damage.[17] Handle with care and appropriate PPE.

Waste Disposal: All chemical waste, including residual bromine and acidic aqueous layers, must be disposed of in accordance with institutional and local regulations. Aqueous waste containing cyanide should be treated with excess bleach before disposal.[20]

Conclusion

The α-bromination of cyclopropyl methyl ketone is a robust and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful selection of reagents, and strict adherence to experimental and safety protocols are paramount for a successful and safe synthesis. The resulting α-bromo ketone is a versatile intermediate that opens the door to the creation of a multitude of more complex and potentially biologically active molecules, underscoring its importance in the field of organic and medicinal chemistry.

References

  • Benchchem. (n.d.). This compound | 69267-75-0. Retrieved from a relevant chemical supplier website.
  • ECHEMI. (n.d.). Bromination of ketones under acidic vs basic conditions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Retrieved from a relevant chemical supplier website.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Porre, M., Pisano, G., Nahra, F., & Cazin, C. S. (2022). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841.
  • ResearchGate. (n.d.). Electrochemical α-bromination of ketones. [Diagram].
  • ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Request PDF].
  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320.
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  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.).
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Spectroscopic Unveiling of 2-Bromo-1-cyclopropylethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-1-cyclopropylethanone (CAS No: 69267-75-0), a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive spectral signature of the molecule. Beyond a mere presentation of data, this guide delves into the causal relationships between the molecular structure and its spectroscopic output, offering field-proven insights into experimental design and data interpretation. All claims are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₅H₇BrO, is a bifunctional compound featuring a reactive α-bromo ketone and a strained cyclopropyl ring.[1][2][3] This unique combination of functional groups makes it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[4] The precise characterization of this molecule is paramount for its effective utilization in multi-step syntheses, ensuring purity and predicting reactivity. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will systematically decode the information provided by ¹H NMR, ¹³C NMR, IR, and MS, offering a holistic understanding of this important chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environments. The spectrum is characterized by distinct signals for the cyclopropyl ring protons and the methylene protons adjacent to the bromine atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
4.02Singlet (s)2H-C(O)CH ₂Br
2.08-2.20Multiplet (m)1H-C(O)CH -
1.03-1.16Multiplet (m)2HCyclopropyl -CH
0.91-1.02Multiplet (m)2HCyclopropyl -CH

Source: ChemicalBook[4]

Interpretation and Experimental Rationale:

The choice of a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex multiplets of the cyclopropyl protons. Deuterated chloroform (CDCl₃) is a common solvent for this analysis as it is chemically inert and provides a distinct deuterium lock signal.

  • The Methylene Protons (-CH₂Br): The singlet at 4.02 ppm, integrating to two protons, is assigned to the methylene group adjacent to both the carbonyl group and the bromine atom.[4] The strong deshielding effect of both the electron-withdrawing carbonyl and the electronegative bromine atom shifts this signal significantly downfield. The absence of coupling (a singlet) indicates that there are no adjacent protons.

  • The Cyclopropyl Protons: The cyclopropyl protons appear in the upfield region of the spectrum, a characteristic feature due to the ring strain and associated magnetic anisotropy.[5] The signals are observed as complex multiplets between 0.91 and 2.20 ppm.[4] The methine proton of the cyclopropyl ring, being adjacent to the carbonyl group, is the most deshielded of the ring protons and appears as a multiplet between 2.08-2.20 ppm. The remaining four methylene protons on the cyclopropyl ring are diastereotopic and exhibit complex spin-spin coupling with each other and with the methine proton, resulting in the overlapping multiplets observed between 0.91 and 1.16 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Predicted Chemical Shift (δ) (ppm)Carbon AssignmentRationale
~200-210C =O (Ketone)Carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum.[6]
~30-40-C H₂BrThe carbon attached to the electronegative bromine atom is deshielded.
~20-30-C(O)C H- (Cyclopropyl)The methine carbon of the cyclopropyl ring, adjacent to the carbonyl, is deshielded relative to the methylene carbons.
~10-20-C H₂- (Cyclopropyl)The methylene carbons of the strained cyclopropyl ring appear at a relatively high field.

Experimental Protocol for ¹³C NMR:

A standard proton-decoupled ¹³C NMR experiment would be performed to obtain a spectrum with single lines for each carbon. A sufficient number of scans would be required to achieve a good signal-to-noise ratio, especially for the quaternary carbonyl carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be invaluable in confirming the assignments by differentiating between CH, CH₂, and CH₃ groups.

G cluster_nmr NMR Workflow sample Sample Preparation (in CDCl₃) h1_nmr ¹H NMR Acquisition sample->h1_nmr c13_nmr ¹³C NMR Acquisition (Proton Decoupled) sample->c13_nmr processing Data Processing (FT, Phasing, Baseline Correction) h1_nmr->processing dept DEPT-135/90 c13_nmr->dept c13_nmr->processing dept->processing interpretation Spectral Interpretation processing->interpretation

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

While a full experimental IR spectrum is not detailed in the available search results, the key absorption features can be predicted with high confidence.[1]

Table 3: Predicted Major IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~1700-1720StrongC=O stretchKetone
~3000-3100MediumC-H stretchCyclopropyl C-H
~2850-3000MediumC-H stretchAliphatic C-H
~1000-1200MediumC-C stretchCyclopropyl ring
~600-700StrongC-Br stretchAlkyl bromide

Interpretation and Experimental Rationale:

The most diagnostic peak in the IR spectrum of this compound is the strong absorption between 1700-1720 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone.[5] The presence of the electronegative bromine atom alpha to the carbonyl group can slightly increase the frequency of this absorption. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at slightly higher wavenumbers (~3000-3100 cm⁻¹) than typical alkane C-H stretches due to the increased s-character of the C-H bonds in the strained ring. The C-Br stretch will be found in the fingerprint region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Molecular Ion and Isotopic Pattern:

The molecular weight of this compound is 163.01 g/mol .[1][2][5] A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5] This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and another for the molecule containing ⁸¹Br (M+2). Therefore, we expect to see prominent peaks at m/z 162 and 164.

Major Fragmentation Pathways:

While specific fragmentation data is not available, we can predict the likely fragmentation pathways based on the structure of the molecule. The major fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group.

G M [C₅H₇BrO]⁺˙ m/z = 162/164 F1 [C₃H₅CO]⁺ m/z = 69 M->F1 - •CH₂Br F2 [CH₂Br]⁺ m/z = 93/95 M->F2 - •C₃H₅CO F3 [C₅H₇O]⁺ m/z = 83 M->F3 - •Br

Caption: Predicted major fragmentation pathways for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValuePredicted Fragment IonLoss of
162/164[C₅H₇BrO]⁺˙ (Molecular Ion)-
93/95[CH₂Br]⁺•C₃H₅CO
83[C₅H₇O]⁺•Br
69[C₃H₅CO]⁺•CH₂Br

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a robust and self-validating spectroscopic characterization of this compound. The ¹H NMR data confirms the presence and connectivity of the cyclopropyl and α-bromo methylene protons. While definitive experimental data for ¹³C NMR, IR, and MS were not available for this guide, established spectroscopic principles allow for a confident prediction of their key features. The characteristic carbonyl stretch in the IR, the unique bromine isotopic pattern in the MS, and the expected chemical shifts in the ¹³C NMR all contribute to a cohesive and unambiguous structural assignment. This guide serves as a foundational reference for any researcher working with this versatile synthetic intermediate, enabling confident identification and facilitating its application in complex chemical syntheses.

References

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Unlocking Synthetic Versatility: A Guide to the Reactivity of α-Bromo Ketones with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo ketones are a cornerstone class of organic intermediates, prized for their high reactivity and synthetic versatility. Their importance is particularly pronounced in the field of drug development, where they serve as pivotal building blocks for constructing complex molecular architectures, especially nitrogen, sulfur, and oxygen-containing heterocycles that form the core of many pharmaceutical agents.[1][2] The unique reactivity of these compounds stems from the interplay of three key structural features: an electrophilic carbonyl carbon, acidic protons on the α-carbon, and a carbon-bromine bond featuring a good leaving group. This confluence of functionality allows α-bromo ketones to engage with nucleophiles through several distinct and controllable reaction pathways, making them a powerful tool in the synthetic chemist's arsenal. This guide provides an in-depth exploration of these pathways, offering mechanistic insights, practical considerations, and experimental protocols to empower researchers in leveraging the full potential of these valuable synthons.

Part 1: The S_N2 Pathway: A Story of Enhanced Electrophilicity

The most direct reaction of an α-bromo ketone is the bimolecular nucleophilic substitution (S_N2) at the α-carbon. This pathway is notable because α-bromo ketones react significantly faster in S_N2 reactions than their corresponding alkyl bromide counterparts.[1][3] This enhanced reactivity is not merely an inductive effect; it is a consequence of orbital mechanics.

Causality of Enhanced S_N2 Reactivity

The exceptional reactivity arises from a favorable interaction between the π* antibonding orbital of the carbonyl group and the σ* antibonding orbital of the adjacent C-Br bond. When these orbitals are properly aligned (in a perpendicular orientation), they combine to form a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[4] This lowered LUMO is more accessible to the Highest Occupied Molecular Orbital (HOMO) of an incoming nucleophile, thereby decreasing the activation energy of the reaction and dramatically increasing the rate.[4] Furthermore, the electron-withdrawing nature of the carbonyl group helps to stabilize the negative charge buildup in the trigonal bipyramidal transition state, further facilitating the reaction.[5]

The S_N2 mechanism proceeds via a concerted "backside attack," where the nucleophile approaches the α-carbon from the side opposite the bromine atom.[6] This leads to a predictable and synthetically useful stereochemical outcome: inversion of configuration at the α-carbon if it is a chiral center.[6]

Diagram: S_N2 Reaction Mechanism

Caption: S_N2 attack on an α-bromo ketone proceeds via a backside attack.

Experimental Protocol: Synthesis of 2-Amino-1-phenylethanone

This protocol describes the reaction of α-bromoacetophenone with an amine, a common application in the synthesis of pharmaceutical precursors.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-bromoacetophenone (1.0 eq) and a suitable polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Reagent Addition: Add benzylamine (2.2 eq) to the solution. The use of a slight excess of the amine nucleophile also serves to neutralize the HBr byproduct formed.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired α-amino ketone.

Part 2: The Favorskii Rearrangement

When an α-bromo ketone possessing at least one α'-hydrogen is treated with a strong base (e.g., an alkoxide), a skeletal rearrangement can occur, yielding a carboxylic acid derivative. This powerful transformation is known as the Favorskii rearrangement.[1]

Mechanism and Causality

The choice of a strong, often sterically hindered, base is critical. Instead of acting as a nucleophile to attack the α-carbon (S_N2), the base abstracts an acidic proton from the α'-position (the carbon on the other side of the carbonyl). This generates an enolate, which then undergoes an intramolecular S_N2 reaction, displacing the bromide to form a strained cyclopropanone intermediate.

The fate of the cyclopropanone is sealed by its instability. The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon. This addition leads to the collapse of the three-membered ring. The ring-opening occurs in a way that forms the more stable carbanion, which is then protonated by the solvent (e.g., methanol) to give the final ester product.

Diagram: Favorskii Rearrangement Mechanism

Caption: Mechanism of the Favorskii rearrangement via a cyclopropanone.

Part 3: Enolate Formation and Ambident Reactivity

The protons on the α-carbon of a ketone are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate.[7][8] The α-bromo substituent further increases this acidity.

Mechanism and Ambident Nature

Treatment of an α-bromo ketone with a base can lead to deprotonation to form an enolate.[8][9] The enolate ion is an ambident nucleophile, meaning it has two potentially reactive sites: the α-carbon and the oxygen atom.

  • C-Alkylation: Reaction at the carbon center.

  • O-Alkylation: Reaction at the oxygen center.

The course of the reaction (C- vs. O-alkylation) is influenced by several factors, including the counter-ion, solvent, and the nature of the electrophile. Hard electrophiles (like silyl chlorides) tend to react at the hard oxygen atom (O-alkylation), while softer electrophiles favor reaction at the soft carbon atom (C-alkylation). While the α-bromo ketone itself is the substrate, it can also serve as an electrophile for another enolate, leading to dimerization or polymerization products if conditions are not carefully controlled.

Diagram: Enolate Formation and Resonance

Caption: Resonance structures of an enolate, showing its ambident nature.

Part 4: Reactions at the Carbonyl Carbon

While the α-carbon is highly activated towards S_N2 attack, direct nucleophilic addition to the carbonyl carbon is also possible and can become the dominant pathway under specific circumstances.

The Perkow Reaction

A classic example of carbonyl attack is the Perkow reaction, which occurs between an α-bromo ketone and a trialkyl phosphite.[10] Instead of displacing the bromide via an S_N2 pathway (the Michaelis-Arbuzov reaction), the soft phosphite nucleophile attacks the carbonyl carbon.[10] This is followed by a rearrangement and elimination of an alkyl halide to yield a stable enol phosphate.[10]

Causality: Competition Between Reaction Sites

The competition between attack at the α-carbon (S_N2) and the carbonyl carbon can be rationalized using Hard and Soft Acid-Base (HSAB) theory.

  • Carbonyl Carbon: Considered a "hard" electrophilic center. It is attacked by "hard" nucleophiles (e.g., Grignard reagents, hard enolates).

  • α-Carbon: Considered a "soft" electrophilic center. It is preferentially attacked by "soft" nucleophiles (e.g., thiolates, iodide, phosphites).

This principle provides a predictive framework for selecting reagents to favor one pathway over another.

Diagram: Perkow Reaction Mechanism

Perkow_Reaction Start α-Bromo Ketone + P(OR)₃ Zwitterion Zwitterionic Intermediate (Attack at C=O) Start->Zwitterion Nucleophilic Addition Rearrangement Rearrangement & Halide Elimination Zwitterion->Rearrangement Product Enol Phosphate + R-Br Rearrangement->Product Dealkylation by Br⁻

Caption: The Perkow reaction pathway involves initial attack at the carbonyl.

Part 5: Summary of Factors Influencing Selectivity

The choice of reaction pathway is not arbitrary but is governed by a set of predictable factors. Mastering these allows for precise control over the synthetic outcome.

FactorS_N2 PathwayFavorskii RearrangementEnolate ReactionsCarbonyl Attack (Perkow)
Nucleophile/Base Good, soft nucleophile (e.g., R₂NH, RS⁻, CN⁻)Strong, non-nucleophilic base (e.g., t-BuOK, NaH)Strong base required for formation (e.g., LDA, NaH)Soft nucleophile (e.g., P(OR)₃)
Substrate Less sterically hindered α-carbon is preferred.Must have at least one α'-hydrogen.Must have an α-hydrogen to deprotonate.Electron-deficient carbonyl enhances reactivity.
Solvent Polar aprotic (e.g., DMF, Acetone) favors S_N2.[11]Solvent must accommodate strong base.Polar aprotic solvents are common.Varies, often non-polar solvents.
Product α-Substituted ketone (inversion of stereochem).Rearranged carboxylic acid derivative.Alkylated/silylated products (C- or O-).Enol phosphate.

Part 6: Applications in Drug Development

The synthetic utility of α-bromo ketones is showcased in their role as precursors to a vast array of heterocyclic compounds, which are privileged structures in medicinal chemistry.

  • Thiazole Synthesis (Hantzsch Synthesis): The reaction of an α-bromo ketone with a thioamide is a cornerstone method for constructing the thiazole ring, a core component of drugs like the antibiotic Cefepime.

  • Imidazole Synthesis: Condensation with amidines provides a route to substituted imidazoles, found in antifungal medications such as Clotrimazole.[1]

  • Pyrrole Synthesis: Reaction with β-enaminones or related compounds can be used to construct substituted pyrrole rings.

The ability to reliably introduce nitrogen and sulfur nucleophiles via the S_N2 pathway makes α-bromo ketones indispensable for building these and other pharmacologically relevant scaffolds.[1][2]

Conclusion

α-Bromo ketones are far more than simple alkylating agents. They are chameleons of synthetic chemistry, capable of undergoing a diverse range of transformations dictated by carefully chosen reaction partners and conditions. A thorough understanding of the underlying mechanistic principles—from orbital interactions enhancing S_N2 reactivity to the intricacies of the Favorskii rearrangement and HSAB theory—is paramount for any researcher aiming to exploit these substrates effectively. By mastering the control of these pathways, scientists in academic and industrial settings, particularly in drug development, can continue to build complex molecules that address pressing therapeutic needs.

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Chemical structure and IUPAC name of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-cyclopropylethanone: Synthesis, Characterization, and Application in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is a critical determinant of success. Among these, α-bromo ketones stand out as exceptionally versatile intermediates due to their inherent reactivity.[1] The unique structural feature of a bromine atom adjacent to a carbonyl group renders the α-carbon highly electrophilic, making it a prime target for a vast array of nucleophilic substitution reactions.[1][2] When this reactive moiety is combined with a cyclopropyl ring, as in the case of this compound, the resulting molecule becomes a powerful tool for drug development professionals.

The cyclopropyl group is not merely a passive scaffold; its unique electronic properties and conformational rigidity are frequently exploited to enhance the pharmacological profiles of drug candidates.[3] Incorporating this strained ring can lead to significant improvements in metabolic stability, binding potency, and target selectivity.[4][5] this compound, therefore, represents a convergence of high reactivity and desirable structural features, establishing it as a key intermediate in the synthesis of complex, biologically active molecules.[6]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of this compound, covering its fundamental physicochemical and spectroscopic properties, a detailed and validated synthesis protocol, its characteristic chemical reactivity, and critical safety guidelines. The objective is to equip the scientific community with the expert knowledge required to confidently and effectively utilize this potent synthetic building block.

Chemical Structure and IUPAC Name:

  • IUPAC Name: this compound[7]

  • Synonyms: (Bromoacetyl)cyclopropane, Bromomethyl cyclopropyl ketone[7][8]

  • CAS Number: 69267-75-0[7]

  • Molecular Formula: C₅H₇BrO[9]

  • Molecular Weight: 163.01 g/mol [9]

Chemical Structure of this compound

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its correct identification, purity assessment, and successful application in synthesis. This section details the essential data that constitutes the analytical "fingerprint" of this compound.

Physicochemical Properties

The macroscopic properties of this compound are summarized below, providing essential data for experimental planning and safety assessments.

PropertyValueSource
CAS Number 69267-75-0[7]
Molecular Formula C₅H₇BrO[10]
Molecular Weight 163.01 g/mol [7]
Appearance Colorless to brown clear liquid/solid[11]
Density 1.7 ± 0.1 g/cm³[10]
Boiling Point 191.6 ± 13.0 °C at 760 mmHg[10]
Flash Point 92.8 ± 7.2 °C[10]
Index of Refraction 1.543[10]
Spectroscopic Signature

Spectroscopic analysis provides unambiguous structural confirmation. The data presented here serves as a benchmark for validating the successful synthesis and purification of the title compound.

  • ¹H NMR Spectroscopy: Proton NMR is a primary tool for structural elucidation. The spectrum of this compound in CDCl₃ exhibits characteristic signals that correspond directly to its structure. The integration and multiplicity of these signals are key identifiers.

    • δ 4.02 (s, 2H): This singlet corresponds to the two protons on the carbon adjacent to both the carbonyl group and the bromine atom (-COCH₂Br). Its downfield shift is due to the deshielding effects of these two electron-withdrawing groups.

    • δ 2.08-2.20 (m, 1H): This multiplet represents the single proton on the cyclopropyl ring that is also adjacent to the carbonyl group (-CH-CO).

    • δ 0.91-1.16 (m, 4H): These overlapping multiplets in the upfield region are characteristic of the four protons on the two CH₂ groups of the cyclopropyl ring.[6]

  • ¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton. The key expected signals include a downfield resonance for the carbonyl carbon, a signal for the α-carbon bearing the bromine, and distinct signals for the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, typically appearing around 1700-1720 cm⁻¹.[12]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M and M+2) of nearly equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.[12]

Section 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective alpha-bromination of its precursor, cyclopropyl methyl ketone.[6][12] This approach is favored for its efficiency and high yield.

Principle of Synthesis: Acid-Catalyzed α-Bromination

The underlying mechanism for this transformation is a classic acid-catalyzed α-substitution reaction.[13] The process is initiated by the protonation of the carbonyl oxygen, which significantly increases the acidity of the α-protons. A subsequent deprotonation step leads to the formation of an enol intermediate. This enol, acting as a nucleophile, then attacks molecular bromine (Br₂). The final step is deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone product.[1][13] This mechanism is regioselective, favoring bromination at the methyl group.

Detailed Experimental Protocol

This protocol is a self-validating system; the identity and purity of the final product are confirmed using the spectroscopic methods outlined in Section 1.

Materials:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Methanol (MeOH)

  • Bromine (Br₂) (1.0 eq)

  • Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water (H₂O)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve cyclopropyl methyl ketone (220 mmol) in methanol (100 mL).

  • Cool the solution to -5 °C using an appropriate cooling bath (e.g., ice-salt).

  • Slowly add bromine (220 mmol) dropwise to the stirred solution over the course of 1-2 hours, ensuring the reaction temperature is maintained at or below -5 °C. Causality Insight: Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of over-brominated byproducts.

  • After the addition is complete, allow the reaction to stir at -5 °C for an additional 2 hours.

  • Add 50 mL of water to quench the reaction, then allow the mixture to slowly warm to room temperature and stir overnight.

  • Dilute the mixture with 150 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL). Expertise Insight: Diethyl ether is chosen for its high volatility, making it easy to remove later, and its ability to effectively dissolve the organic product while having low miscibility with water.

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting light-yellow oil is this compound (typical yield >95%).[6]

  • Validation Step: Confirm the structure and assess the purity of the product via ¹H NMR, IR, and MS analysis, comparing the obtained spectra with the reference data in Section 1. For higher purity, vacuum distillation can be employed.[12]

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Isolation & Validation start Dissolve Cyclopropyl Methyl Ketone in MeOH cool Cool to -5 °C start->cool add_br2 Add Bromine (Br₂) Dropwise cool->add_br2 react Stir for 2h at -5 °C add_br2->react warm Warm to RT & Stir Overnight react->warm quench Quench with H₂O warm->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Vacuum dry->concentrate product Crude Product (Oil) concentrate->product validate Spectroscopic Validation (NMR, IR, MS) product->validate final_product Pure this compound validate->final_product

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of the C-Br bond, which is activated by the adjacent carbonyl group. This activation makes the α-carbon a potent electrophile, predisposing it to a range of useful chemical transformations.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom acts as an excellent leaving group.[12] This allows for the straightforward introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, sulfur, etc.) at the α-position, making it an invaluable precursor for α-substituted cyclopropyl ketones.[12][14]

Mechanism Deep Dive: The Sₙ2 Pathway

Nucleophilic substitution at the α-carbon of this compound proceeds predominantly through a bimolecular (Sₙ2) mechanism.[12]

Key Features of the Sₙ2 Mechanism:

  • Single Step: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.

  • Backside Attack: For the reaction to proceed, the nucleophile must attack the carbon atom from the side opposite to the C-Br bond (180°). This "backside attack" minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's HOMO and the C-Br σ* antibonding LUMO.

  • Inversion of Stereochemistry: A hallmark of the Sₙ2 reaction is the inversion of configuration at the reaction center. While this compound is achiral, this principle is critical when designing syntheses with chiral α-haloketones.

Caption: The concerted Sₙ2 mechanism at the α-carbon.

Applications in Heterocyclic Synthesis

The reactivity of this compound makes it a premier starting material for constructing heterocyclic ring systems, which are ubiquitous in pharmaceuticals.

  • Thiazole Synthesis: A classic example is the Hantzsch thiazole synthesis. Reaction with a thioamide, such as thiourea, in a suitable solvent like methanol under reflux conditions, readily affords 2-amino-4-cyclopropylthiazole.[15] This scaffold is a common feature in many biologically active compounds.

  • Indolizine Synthesis: It serves as a key reagent for synthesizing indolizine derivatives, which have been investigated for their activity against cancer cell lines like Hep-G2.[6]

  • Purine Analogues: The compound is an essential intermediate in the preparation of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives. These molecules have been developed as potent and highly selective antagonists for the human A₃ adenosine receptor, a target for inflammatory diseases and cancer.[6]

Section 4: Role in Drug Discovery and Development

The inclusion of a cyclopropyl ring in a drug molecule is a well-established strategy in medicinal chemistry to overcome common developmental hurdles.[5] The ring's unique properties profoundly influence a molecule's overall profile.

Strategic Advantages of the Cyclopropyl Moiety:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[5]

  • Enhanced Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[5]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties like lipophilicity (LogP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[4]

  • Novel Chemical Space: It provides a three-dimensional character that can lead to unique interactions within a receptor's binding pocket, potentially improving selectivity and reducing off-target effects.[3]

This compound acts as a direct gateway for introducing this valuable pharmacophore. Its utility has been demonstrated in the synthesis of targeted therapies, such as the A₃ adenosine receptor antagonists mentioned previously, highlighting its direct relevance to the development of next-generation therapeutics.[6] Furthermore, related α-bromo cyclopropyl ketones are pivotal intermediates in the industrial synthesis of major drugs like the antiplatelet agent Prasugrel.[16]

Section 5: Safety, Handling, and Storage

As a highly reactive α-bromo ketone, this compound must be handled with appropriate caution. Adherence to established safety protocols is mandatory to ensure researcher safety and experimental integrity.

GHS Hazard Information
Pictogram(s)Signal WordHazard Statement(s)


Danger H301: Toxic if swallowed.[9][17]H319: Causes serious eye irritation.[9][17]

Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS).[17]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[18]

    • Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[18]

    • Respiratory Protection: If there is a risk of aerosolization or if working outside a fume hood, a NIOSH-approved respirator is necessary.[18]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, well-ventilated area. Refrigeration is recommended for long-term stability.[17] Keep away from oxidizing agents.[10]

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[17]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly enabling synthetic tool for the modern chemist. Its well-defined structure, predictable reactivity via the Sₙ2 pathway, and straightforward, high-yielding synthesis make it an accessible and reliable building block. For professionals in drug discovery, it provides a direct and efficient route to incorporate the pharmacologically advantageous cyclopropyl ketone motif, a proven strategy for enhancing the therapeutic potential of novel molecular entities. By combining a deep understanding of its chemical properties with stringent adherence to safety protocols, researchers can fully leverage the power of this compound to accelerate the development of complex and impactful molecules.

References

  • Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]

  • Cyclopropyl Ketone. (2025, January 19). Cyclopropyl Ketone. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:69267-75-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. Retrieved from [Link]

  • Tlili, A., & Bérubé, F. (2020). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 63(10), 5045–5085. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005–5079. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Cyclopropyl Methyl Ketone. (2025, March 26). Cyclopropyl Methyl Ketone: A Key Compound in Organic Synthesis. Retrieved from [Link]

  • Procter, D. J., et al. (2018). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI₂ Catalyst Stabilization. ACS Catalysis, 8(9), 8038–8044. Retrieved from [Link]

  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2974–2976. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 2-Bromo-2-(2-fluorophenyl)-1-cyclopropylethanone in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-cyclopropylethanone, a key building block in modern organic synthesis, is particularly valued in the construction of complex molecular architectures for pharmaceutical and agrochemical applications.[1] Its unique structure, combining the high reactivity of an α-bromo ketone with the inherent ring strain of a cyclopropyl group, presents both synthetic opportunities and stability challenges.[2][3] Understanding the stability profile and optimal storage conditions of this reagent is paramount to ensuring its integrity, maximizing reaction yields, and maintaining experimental reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and a discussion of potential degradation pathways.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 69267-75-0) possesses a molecular formula of C₅H₇BrO and a molecular weight of 163.01 g/mol .[4] The molecule's reactivity is primarily dictated by two key features: the electrophilic carbon adjacent to the carbonyl group, rendered susceptible to nucleophilic attack by the bromine atom, and the strained three-membered cyclopropyl ring.[2][5] This combination of functional groups makes it a versatile intermediate but also predisposes it to several degradation pathways.

PropertyValueSource
CAS Number 69267-75-0[4]
Molecular Formula C₅H₇BrO[4]
Molecular Weight 163.01 g/mol [4]
Appearance Colorless to brown clear liquid/solid[6]
Boiling Point 191.6 °C at 760 mmHg[7]
Density 1.669 g/cm³[7]

Intrinsic Stability and Key Influencing Factors

The stability of this compound is a delicate balance between its structural features and external environmental conditions. Several factors can contribute to its degradation over time.

The Role of the α-Bromo Ketone Moiety

The carbon-bromine bond in α-bromo ketones is inherently labile and susceptible to cleavage. This reactivity is the basis for its utility in synthesis but also a primary source of instability. Homolytic cleavage can lead to the formation of radical species, which can initiate a cascade of undesirable side reactions.

The Influence of the Cyclopropyl Ring

The cyclopropyl group, with its significant ring strain (approximately 29 kcal/mol), influences the electronic properties of the adjacent carbonyl group.[8] This strain can impact the stability of the molecule, potentially providing a thermodynamic driving force for ring-opening reactions under certain conditions.[5][9] While alkyl cyclopropyl ketones are generally less reactive than their aryl counterparts in nucleophilic ring-opening reactions, the presence of the electron-withdrawing bromine atom can modulate this reactivity.[10][11]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the known chemistry of α-bromo ketones and cyclopropyl ketones. Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) would be necessary to definitively elucidate these pathways.[12][13][14]

Hydrolysis

In the presence of moisture or protic solvents, this compound can undergo hydrolysis. This nucleophilic substitution reaction would replace the bromine atom with a hydroxyl group, forming 2-hydroxy-1-cyclopropylethanone. The reaction mechanism can proceed via an SN1 or SN2 pathway, with the SN1 mechanism involving a carbocation intermediate.[15]

dot

Hydrolysis_Pathway Figure 1. Proposed Hydrolytic Degradation Pathway A This compound B 2-Hydroxy-1-cyclopropylethanone A->B + H₂O C HBr A->C - HBr

Caption: Proposed Hydrolytic Degradation Pathway.

Photodegradation

Exposure to light, particularly in the UV spectrum, is a known cause of degradation for α-bromo ketones. Photolysis can induce homolytic cleavage of the C-Br bond, generating bromine radicals and organic radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, including dimerization, polymerization, or reaction with solvents.

dot

Photodegradation_Pathway Figure 2. Proposed Photodegradation Pathway A This compound B Cyclopropylcarbonylmethyl Radical A->B hν (UV light) C Bromine Radical A->C hν (UV light) D Secondary Degradation Products B->D C->D

Caption: Proposed Photodegradation Pathway.

Thermal Degradation

Elevated temperatures can promote the decomposition of this compound. Potential thermal degradation pathways include the elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone, or more complex fragmentation and rearrangement reactions involving the cyclopropyl ring. The liberation of corrosive HBr can also catalyze further degradation.

dot

Thermal_Degradation_Pathway Figure 3. Proposed Thermal Degradation Pathways A This compound B 1-Cyclopropylvinyl Ketone + HBr A->B Δ (Heat) C Ring-Opened Products A->C Δ (Heat)

Caption: Proposed Thermal Degradation Pathways.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

ParameterRecommendationRationaleSource
Temperature Store in a freezer, under -20°C.To minimize thermal degradation and slow down potential decomposition reactions.[16]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.[16]
Light Store in a dark, light-resistant container (e.g., amber vial).To prevent photodegradation.
Moisture Store in a dry, tightly sealed container.To prevent hydrolysis.[17]
Incompatible Materials Avoid contact with strong oxidizing agents, bases, and sources of ignition (heat, flames, and sparks).To prevent hazardous reactions and decomposition.[17]
Experimental Workflow: Handling and Preparation of Stock Solutions
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: Perform all transfers and manipulations under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Solvent Selection: Use anhydrous solvents for the preparation of stock solutions to minimize hydrolysis.

  • Solution Storage: If stock solutions are to be stored, they should be kept cold, under an inert atmosphere, and protected from light. It is advisable to prepare fresh solutions for sensitive applications.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for quantifying the purity of this compound and detecting any degradation products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[18]

Development of a Stability-Indicating HPLC Method

A typical stability-indicating HPLC method would involve the following:

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.

  • Detection: A UV detector is suitable as the carbonyl group provides a chromophore. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.

  • Mass Spectrometry (MS) Compatibility: Using a volatile mobile phase (e.g., with formic acid or ammonium formate as a buffer) allows for hyphenation with a mass spectrometer (LC-MS) for the identification of unknown degradation products.[19][20]

Spectroscopic Characterization of Degradants

In the event of degradation, spectroscopic techniques are invaluable for structure elucidation of the byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about degradation products.[5]

  • Mass Spectrometry (MS): MS is essential for determining the molecular weight of impurities and can provide fragmentation patterns that aid in structural identification.[4][5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify changes in functional groups, such as the appearance of a hydroxyl group from hydrolysis or a C=C double bond from elimination.[5]

Conclusion

This compound is a reactive and valuable synthetic intermediate whose utility is directly linked to its purity and stability. While it is susceptible to degradation via hydrolysis, photolysis, and thermal decomposition, these processes can be effectively mitigated through stringent storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light and moisture—researchers can ensure the integrity of this important reagent and the reliability of their experimental outcomes. The development and implementation of a stability-indicating analytical method is also a critical component of a robust quality control strategy for this compound.

References

  • Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Available at: [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available at: [Link]

  • The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. Available at: [Link]

  • Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH. Available at: [Link]

  • 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841. PubChem. Available at: [Link]

  • This compound | CAS#:69267-75-0. Chemsrc. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. CIOP. Available at: [Link]

  • Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320. PubChem. Available at: [Link]

  • The Bonding and Reactivity of alpha-Carbonyl Cyclopropanes. University of Otago. Available at: [Link]

  • Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PMC - NIH. Available at: [Link]

  • (PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics. PubMed. Available at: [Link]

  • The Bonding and Reactivity of α-Carbonyl Cyclopropanes. ResearchGate. Available at: [Link]

  • Ring strain. Wikipedia. Available at: [Link]

  • The effect of carbonyl substitution on the strain energy of small ring compounds and their six-member ring reference compounds. PubMed. Available at: [Link]

  • Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. ResearchGate. Available at: [Link]

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A Guide to the Synthesis of Key Intermediates for A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and glaucoma. The development of potent and selective A3AR antagonists has been a focal point of medicinal chemistry, leading to a diverse array of heterocyclic scaffolds. This technical guide provides an in-depth exploration of the synthesis of key intermediates that form the core of the most prominent classes of A3AR antagonists. By focusing on the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a valuable resource for researchers in drug discovery and development. We will delve into the synthesis of pivotal intermediates for pyrazolo[3,4-d]pyrimidines, triazolo[4,3-a]quinoxalines, 9-deazaxanthines (pyrrolo[3,2-d]pyrimidines), and flavonoids, offering insights into the strategic considerations that underpin their successful preparation.

Introduction: The A3 Adenosine Receptor as a Therapeutic Target

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that is implicated in a multitude of physiological and pathophysiological processes. Its activation can modulate inflammatory responses, cell proliferation, and apoptosis. Consequently, the development of ligands that can selectively antagonize this receptor holds immense therapeutic promise. The medicinal chemistry of A3AR antagonists has yielded a rich diversity of chemical structures, broadly categorized into nitrogen-containing heterocycles and flavonoid-based compounds. The efficient and scalable synthesis of these antagonists is paramount for their preclinical and clinical development, and this invariably hinges on the robust preparation of their core intermediates.

This guide will dissect the synthetic strategies for these crucial building blocks, emphasizing the chemical logic and practical considerations that ensure high-yield and pure products.

Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines: The Central Role of 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine isostere that has been extensively explored in the design of A3AR antagonists. Furthermore, this core can be elaborated into more complex tricyclic systems like the pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidines, which have also yielded highly potent and selective antagonists. The cornerstone for the synthesis of both these classes is the versatile intermediate, 5-amino-1-aryl-1H-pyrazole-4-carbonitrile .

Synthesis of the Key Intermediate: 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile

The most direct and widely adopted method for the synthesis of this key aminopyrazole intermediate is the condensation of an arylhydrazine with (ethoxymethylene)malononitrile. This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and elimination of ethanol.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [4]

  • To a stirred solution of phenylhydrazine (1.2 mmol) in absolute ethanol (2 mL), slowly add (ethoxymethylene)malononitrile (1.2 mmol).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a good solvent for the reactants and the reflux temperature is sufficient to drive the reaction to completion without significant side product formation.

  • Reagents: (Ethoxymethylene)malononitrile is a highly effective C3 synthon due to the electrophilic nature of the double bond, which is activated by two electron-withdrawing nitrile groups, and the ethoxy group acts as a good leaving group during the cyclization.

  • Work-up: The aqueous work-up is designed to remove any remaining water-soluble starting materials or byproducts.

Construction of the Pyrazolo[3,4-d]pyrimidine Core

With the aminopyrazole carbonitrile in hand, the pyrimidine ring can be constructed through cyclization with a one-carbon synthon. A common and efficient method involves heating the intermediate with formamide.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [5]

  • A mixture of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile and an excess of formamide is heated at 190°C for 8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with water and then ethanol to remove residual formamide and other impurities.

  • The product, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is dried under vacuum.

Causality Behind Experimental Choices:

  • Reagent: Formamide serves as both the solvent and the source of the C4 and N3 atoms of the pyrimidine ring. At high temperatures, it decomposes to provide the necessary fragments for the cyclization.

  • Temperature: The high temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

G Arylhydrazine Arylhydrazine Aminopyrazole 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile (Key Intermediate) Arylhydrazine->Aminopyrazole Condensation EMM (Ethoxymethylene)malononitrile EMM->Aminopyrazole Pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine Core Aminopyrazole->Pyrazolopyrimidine Cyclization Formamide Formamide Formamide->Pyrazolopyrimidine PTP Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine Core Pyrazolopyrimidine->PTP Elaboration Triazole Further Cyclization

Triazolo[4,3-a]quinoxalines: Leveraging the 2-Hydrazinylquinoxaline Intermediate

The triazolo[4,3-a]quinoxaline scaffold has proven to be a rich source of potent and selective A3AR antagonists. The synthesis of this tricyclic system is critically dependent on the preparation of a 2-hydrazinylquinoxaline intermediate.

Synthesis of the Key Intermediate: 2-Hydrazinylquinoxaline

The synthesis of 2-hydrazinylquinoxaline typically starts from the readily available 2,3-dichloroquinoxaline, which is subjected to nucleophilic substitution with hydrazine.

Experimental Protocol: Synthesis of 2-Hydrazinylquinoxaline [6]

  • Dissolve 2,3-dichloroquinoxaline in ethanol.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Stir the reaction mixture for a specified time, monitoring the formation of the product by TLC.

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting material and hydrazine salts.

  • Dry the 2-hydrazinylquinoxaline product under vacuum.

Causality Behind Experimental Choices:

  • Starting Material: 2,3-Dichloroquinoxaline is an excellent electrophile for this reaction. The two chlorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nature of the quinoxaline ring system.

  • Nucleophile: Hydrazine hydrate is a potent nucleophile that readily displaces one of the chlorine atoms. The reaction conditions can be controlled to favor monosubstitution.

Construction of the Triazolo[4,3-a]quinoxalin-1-one Core

The triazole ring is formed by the cyclization of the 2-hydrazinylquinoxaline intermediate with a one-carbon electrophile. Phosgene or its safer equivalents, such as triphosgene, are commonly used to form the 1-oxo-triazolo[4,3-a]quinoxaline core.

Experimental Protocol: Synthesis of 2-Aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one [7]

  • Prepare the 3-arylhydrazono-1,2,3,4-tetrahydroquinoxalin-2-one intermediate by reacting 1,2-phenylenediamine with the appropriate ethyl N1-arylhydrazono-N2-chloroacetate.

  • Cyclize the resulting intermediate using triphosgene in a suitable solvent like dioxane or THF. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated.

  • Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent to remove impurities.

Causality Behind Experimental Choices:

  • Cyclizing Agent: Triphosgene is a solid, safer alternative to gaseous phosgene. It acts as a source of carbonyl dichloride in situ, which reacts with the hydrazine moiety to form the triazolone ring.

  • Base: Triethylamine is used to scavenge the HCl produced during the reaction, preventing protonation of the starting materials and promoting the cyclization.

G Dichloroquinoxaline 2,3-Dichloroquinoxaline Hydrazinylquinoxaline 2-Hydrazinylquinoxaline (Key Intermediate) Dichloroquinoxaline->Hydrazinylquinoxaline Nucleophilic Substitution Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinylquinoxaline Triazoloquinoxaline Triazolo[4,3-a]quinoxalin-1-one Core Hydrazinylquinoxaline->Triazoloquinoxaline Cyclization Phosgene_eq Phosgene Equivalent (e.g., Triphosgene) Phosgene_eq->Triazoloquinoxaline

9-Deazaxanthines (Pyrrolo[3,2-d]pyrimidines): A Divergent Approach

9-Deazaxanthines, also known as pyrrolo[3,2-d]pyrimidine-2,4-diones, are another important class of A3AR antagonists. A divergent synthetic strategy starting from commercially available 6-chlorouracil allows for the late-stage introduction of diversity at the 8-position of the heterocyclic core. A key intermediate in this approach is an 8-bromo-9-deazaxanthine .[2][8]

Synthesis of the Key Intermediate: 8-Bromo-9-deazaxanthine

The synthesis of this key intermediate is a multi-step process that builds the pyrrole ring onto the pyrimidine core.

Experimental Protocol Outline: Synthesis of 8-Bromo-9-deazaxanthine Intermediates [2][8]

  • Sonogashira Coupling: 6-Chloro-5-iodouracil derivatives are subjected to a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene.

  • Deprotection: The silyl protecting group is removed to yield the 6-ethynyluracil derivative.

  • Cyclization: The pyrrole ring is formed via an intramolecular cyclization. This can be achieved through various methods, including base-catalyzed cyclization.

  • Bromination: The resulting 9-deazaxanthine is then brominated at the 8-position using a suitable brominating agent like N-bromosuccinimide (NBS) to yield the 8-bromo-9-deazaxanthine intermediate.

Causality Behind Experimental Choices:

  • Palladium Catalysis: The Sonogashira coupling is a highly efficient and versatile method for forming carbon-carbon bonds between sp- and sp2-hybridized carbon atoms, making it ideal for introducing the ethynyl group.

  • Late-Stage Bromination: Introducing the bromine atom at a later stage allows for a divergent synthetic approach. The 8-bromo-9-deazaxanthine can then be used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to install a wide range of substituents at this position, facilitating the exploration of structure-activity relationships.

Flavonoids: Classic Reactions for a Privileged Scaffold

Flavonoids are a class of natural products that have been identified as A3AR antagonists.[2][3][9] Their synthesis often relies on classic named reactions that have been refined over the years for efficiency and versatility. Key to many flavonoid syntheses is the construction of a 1,3-diaryl-1,3-dione intermediate.

Key Synthetic Strategies: Baker-Venkataraman Rearrangement and Allan-Robinson Reaction

The Baker-Venkataraman rearrangement is a widely used method for the synthesis of 1,3-diketones, which are direct precursors to flavones.[10][11] This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone.

The Allan-Robinson reaction provides a more direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride in the presence of the corresponding sodium salt.[1][12]

Conceptual Workflow: Flavone Synthesis via Baker-Venkataraman Rearrangement

  • Esterification: An o-hydroxyacetophenone is esterified with a substituted benzoyl chloride to form the o-acyloxyacetophenone.

  • Rearrangement: The o-acyloxyacetophenone is treated with a base (e.g., potassium hydroxide in pyridine) to induce the Baker-Venkataraman rearrangement, yielding the 1,3-diketone.

  • Cyclization/Dehydration: The 1,3-diketone is then cyclized and dehydrated under acidic conditions (e.g., sulfuric acid in acetic acid) to afford the final flavone.

Causality Behind Experimental Choices:

  • Base-Catalyzed Rearrangement: The use of a base is crucial for the deprotonation of the methylene group adjacent to the ketone in the o-acyloxyacetophenone, initiating the intramolecular acyl transfer.

  • Acid-Catalyzed Cyclization: The acidic conditions promote the enolization of the 1,3-diketone and the subsequent intramolecular nucleophilic attack of the phenolic hydroxyl group onto the enol, followed by dehydration to form the pyrone ring of the flavonoid.

G Hydroxyacetophenone o-Hydroxyacetophenone Acyloxyacetophenone o-Acyloxyacetophenone Hydroxyacetophenone->Acyloxyacetophenone Esterification Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Acyloxyacetophenone Diketone 1,3-Diketone (Key Intermediate) Acyloxyacetophenone->Diketone Baker-Venkataraman Rearrangement Base Base (e.g., KOH) Base->Diketone Flavone Flavone Core Diketone->Flavone Cyclization/ Dehydration Acid Acid (e.g., H2SO4) Acid->Flavone

Conclusion

The synthesis of A3 adenosine receptor antagonists is a vibrant area of medicinal chemistry, with a diverse range of successful scaffolds. The efficient construction of these molecules is invariably underpinned by the robust and well-understood synthesis of their key intermediates. This guide has provided a detailed overview of the preparation of pivotal building blocks for four major classes of A3AR antagonists. By understanding the underlying chemical principles and the rationale behind the chosen experimental conditions, researchers can confidently and efficiently synthesize these crucial intermediates, thereby accelerating the discovery and development of novel therapeutics targeting the A3 adenosine receptor.

References

  • Allan, J., & Robinson, R. (1924). CCCCLXXI.—A synthesis of flavones and of a new type of local anesthetic. Journal of the Chemical Society, Transactions, 125, 2192-2195. [Link]

  • Baraldi, P. G., Cacciari, B., Spalluto, G., & Romagnoli, R. (2000). Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as highly potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 43(24), 4768-4780. [Link]

  • Colotta, V., Catarzi, D., Varano, F., Calabri, F. R., Lenzi, O., Filacchioni, G., ... & Moro, S. (2004). 1, 2, 4-triazolo [4, 3-a] quinoxalin-1-one moiety as an attractive scaffold to develop new potent and selective human A3 adenosine receptor antagonists: synthesis, pharmacological, and ligand-receptor modeling studies. Journal of medicinal chemistry, 47(14), 3580-3590. [Link]

  • Jacobson, K. A., Ji, X. D., Li, A. H., Melman, N., Siddiqi, S., & Olah, M. E. (1997). Synthesis and biological activities of flavonoid derivatives as A3 adenosine receptor antagonists. Journal of medicinal chemistry, 40(25), 4143-4150. [Link]

  • Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1998). Derivatives of the pyrazolo [4, 3-e]-1, 2, 4-triazolo [1, 5-c] pyrimidine class of A3 adenosine receptor antagonists: structural-functional and molecular modeling studies. Journal of medicinal chemistry, 41(16), 2835-2845. [Link]

  • Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed), 1381-1389. [Link]

  • Dyke, S. F., Ollis, W. D., & Sainsbury, M. (1961). The Allan-Robinson reaction. Journal of Organic Chemistry, 26(7), 2453-2456. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2007). Emerging adenosine receptor agonists. Expert opinion on emerging drugs, 12(3), 479-492. [Link]

  • Venkataraman, K. (1959). The Flavonoids. In The Chemistry of Flavonoid Compounds (pp. 70-104). Pergamon. [Link]

  • Müller, C. E. (2000). A3-adenosine-receptor antagonists. Expert Opinion on Therapeutic Patents, 10(11), 1641-1654. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]

  • Design, Synthesis and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidines Incorporating Different Amino Acid Conjugates as Potential DHFR Inhibitors. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Some[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives as Novel Anticonvulsant Agents. National Institutes of Health. [Link]

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  • Allan–Robinson reaction. Wikipedia. [Link]

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  • Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry. [Link]

  • 1,2,4-triazolo[4,3-a]quinoxalin-1-one moiety as an attractive scaffold to develop new potent and selective human A3 adenosine receptor antagonists: synthesis, pharmacological, and ligand-receptor modeling studies. PubMed. [Link]

  • Divergent synthesis of novel 9-deazaxanthine derivatives via late-stage cross-coupling reactions. PubMed. [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]

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  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. National Institutes of Health. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. National Institutes of Health. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link] 31.[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-1-cyclopropylethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl ring, a motif once considered esoteric, is now an established architectural element in modern drug discovery.[1] Its unique conformational rigidity, combined with electronic properties that can enhance metabolic stability and target potency, has made it a favored scaffold for medicinal chemists.[1][2] This guide focuses on 2-Bromo-1-cyclopropylethanone, a versatile and highly reactive building block that serves as a primary gateway for introducing the cyclopropyl ketone pharmacophore. We will explore its synthesis, delineate its reactivity profile, and present its application in the construction of diverse, biologically active molecules, providing field-proven insights and detailed experimental protocols for the research scientist.

The Strategic Value of the Cyclopropyl Ketone Moiety

Before delving into the specifics of our target reagent, it is crucial to understand why the cyclopropyl group is so attractive to drug designers. The three-membered ring is not merely a small cyclic alkane; its strained nature imparts distinct properties:

  • Conformational Rigidity: The cyclopropyl group acts as a rigid linker, locking moieties in specific spatial orientations. This can lead to a more favorable binding entropy when interacting with a biological target.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical aliphatic chains.[1] This intrinsic stability can protect adjacent functional groups from metabolic degradation by cytochrome P450 enzymes, often improving a drug candidate's pharmacokinetic profile.

  • Enhanced Potency: The unique electronic character of the cyclopropyl ring, with its high p-orbital character, can lead to favorable interactions with protein targets, increasing binding affinity and potency.[1][2]

This compound capitalizes on these benefits by providing a reactive handle—the α-bromo group—that allows for the facile attachment of this valuable pharmacophore to a wide array of molecular scaffolds.

Synthesis of this compound: A Protocol Deep Dive

The most common and efficient method for preparing this compound is the direct α-bromination of its precursor, cyclopropyl methyl ketone.[3] The strategic choice of brominating agent and reaction conditions is critical for achieving high yield and selectivity, minimizing the formation of di-brominated byproducts.

Core Reaction Pathway

The reaction proceeds via the formation of an enol or enolate intermediate from cyclopropyl methyl ketone, which then attacks a bromine source.

cluster_synthesis Synthesis of this compound start Cyclopropyl Methyl Ketone intermediate Enol/Enolate Intermediate start->intermediate  Acid or Base  Catalyst product This compound intermediate->product Electrophilic Attack reagent Brominating Agent(e.g., Br₂, CuBr₂, NaBrO₃/HBr) reagent->intermediate

Caption: Synthesis via α-bromination of cyclopropyl methyl ketone.

Comparative Analysis of Brominating Agents

The choice of reagent is a key experimental decision driven by factors like safety, selectivity, and cost.

ReagentTypical ConditionsAdvantagesCausality & Insights
Molecular Bromine (Br₂) ** Methanol, -5°C to RTHigh reactivity, cost-effective.[3]The classic approach. Low temperatures are used to control the reaction's exothermicity and improve selectivity for the kinetic enolate on the methyl side, preventing unwanted side reactions. The primary drawback is the hazardous nature of liquid bromine.
Copper(II) Bromide (CuBr₂) **Reflux in EtOAc/CHCl₃Solid reagent, high selectivity for mono-bromination.[3]CuBr₂ acts as both the bromine source and a Lewis acid catalyst, promoting enolization.[3] Its solid form makes it easier and safer to handle than Br₂. This is often the preferred method in academic and early-stage discovery labs due to its reliability and safety profile.
NaBrO₃ / HBr Aqueous systemsIn-situ generation of Br₂, stable, safe conditions.[3]This system generates bromine in real-time, avoiding the storage and handling of bulk Br₂. Aqueous conditions also align with green chemistry principles. This method is particularly valuable for larger-scale synthesis where safety is paramount.
Detailed Experimental Protocol: Synthesis using Molecular Bromine

This protocol is adapted from established procedures and is designed for robust, high-yield synthesis.[4]

Materials:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Methanol (MeOH)

  • Bromine (Br₂) (1.0 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol. Cool the solution to -5 °C using an ice-salt bath.

  • Bromine Addition: Slowly add bromine (1.0 eq), dissolved in a small amount of methanol, to the stirred solution via the dropping funnel over a period of 1-2 hours. The key is a slow addition rate to maintain the low temperature and prevent a rapid exotherm. The disappearance of the bromine's reddish-brown color indicates its consumption.

  • Reaction Monitoring & Quenching: Monitor the reaction by TLC (thin-layer chromatography). After the addition is complete, allow the reaction to stir for an additional 2 hours at low temperature.[4]

  • Work-up: Quench the reaction by adding 50 mL of cold water. Allow the mixture to warm to room temperature and stand overnight.[4] Dilute the mixture further with 150 mL of water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a light yellow oil.[4] The product is often of sufficient purity (>95%) for subsequent steps.

The Linchpin of Reactivity: SN2 Nucleophilic Substitution

The synthetic utility of this compound stems from the high reactivity of the α-carbon. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates this position, making it a potent electrophile for nucleophilic substitution reactions.[3]

These reactions predominantly proceed through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[3]

cluster_sn2 SN2 Mechanism at the α-Carbon Reactants This compound + Nucleophile (Nu⁻) TS Transition State [Nu---C---Br]⁻ Reactants->TS Backside Attack Products α-Substituted Product + Br⁻ TS->Products Inversion of Stereochemistry

Caption: The SN2 pathway for functionalizing this compound.

This SN2 reactivity is the cornerstone of its role as a building block. It allows for the direct and predictable installation of a vast array of functional groups, including:

  • Nitrogen Nucleophiles: Amines, azides, and heterocycles like imidazole and triazole.

  • Oxygen Nucleophiles: Alcohols and carboxylates.

  • Sulfur Nucleophiles: Thiols and thiophenols.

  • Carbon Nucleophiles: Cyanide and enolates.

This versatility allows chemists to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry: Case Studies

This compound is not just a theoretical tool; it is an intermediate used in the synthesis of compounds targeting a range of diseases.

Case Study 1: Antagonists of the A3 Adenosine Receptor

The A3 adenosine receptor is a G-protein coupled receptor implicated in inflammatory diseases and cancer. Potent and selective antagonists are highly sought after. This compound serves as a key intermediate in the synthesis of pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives, which have shown promise as A3 antagonists.[4]

The core strategy involves using our building block to alkylate a purine-like scaffold, introducing the critical cyclopropylcarbonyl group.

cluster_workflow Workflow: Synthesis of Bioactive Heterocycles reagent This compound intermediate N-Alkylated Intermediate reagent->intermediate nucleophile Heterocyclic Nucleophile (e.g., Imidazole, Purine analog) nucleophile->intermediate SN2 Reaction cyclization Intramolecular Cyclization (e.g., Condensation) intermediate->cyclization product Fused Heterocyclic Product (e.g., Indolizine, Imidazopurine) cyclization->product

Caption: General workflow for synthesizing fused heterocycles.

This same synthetic logic is applied to create indolizine derivatives that incorporate the cyclopropylcarbonyl group, which have been investigated for activity against the Hep-G2 cancer cell line.[4]

Case Study 2: Scaffolds for Antiviral Nucleoside Analogs

The development of novel nucleoside analogs remains a cornerstone of antiviral therapy. The cyclopropyl group can serve as a rigid carbocyclic mimic of the ribose sugar ring found in natural nucleosides. This strategy has been used to synthesize compounds with activity against HIV-1 and Hepatitis B (HBV).[5]

While not always starting directly from this compound, the synthetic pathways often involve closely related cyclopropyl intermediates where an analogous leaving group is present. The general principle involves:

  • Synthesis of a Key Intermediate: A functionalized cyclopropylmethyl alcohol is prepared.

  • Activation: The alcohol is converted to a better leaving group (e.g., a mesylate).

  • Coupling: The activated intermediate is coupled with various purine and pyrimidine bases via nucleophilic substitution.[5]

The resulting cyclopropyl carbocyclic nucleosides are then evaluated for antiviral activity.

Compound ClassTarget VirusReported ActivityReference
Adenine Nucleoside AnalogHIV-1, HBVModerate antiviral activity[5]
Guanine Nucleoside AnalogHIV-1, HBVModerate antiviral activity[5]
Other Pyrimidine AnalogsHIV-1, HBV, HSV-1/2No significant activity up to 100 µM[5]

This data underscores the subtle structural requirements for biological activity and demonstrates how cyclopropyl building blocks enable the exploration of novel chemical space in the search for new antiviral agents.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis and predictable SN2 reactivity provide a reliable entry point for incorporating the valuable cyclopropyl ketone pharmacophore. As demonstrated, this moiety can confer significant advantages in drug design, leading to compounds with improved metabolic stability and potency. Its application in synthesizing antagonists for inflammatory targets and novel antiviral agents highlights its proven utility.[2][4][5] As drug discovery continues to demand novel molecular architectures, the strategic use of strained ring systems through reagents like this compound will undoubtedly continue to expand, paving the way for the next generation of therapeutics.

References

  • This compound | 69267-75-0 | Benchchem. Source: Benchchem.
  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Source: National Institutes of Health (NIH).
  • cyclopropyl ketone. Source: Unspecified.
  • Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening. Source: Benchchem.
  • The Cyclopropyl Group in Medicinal Chemistry. Source: Scientific Update.
  • ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0. Source: ChemicalBook.
  • Synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides. Source: PubMed.

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Methodological & Application

Experimental protocol for the synthesis of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Bromo-1-cyclopropylethanone

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in organic synthesis. The primary method detailed is the direct alpha-bromination of cyclopropyl methyl ketone. This guide is designed for researchers and professionals in drug development and chemical synthesis, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed procedures for reaction work-up, purification, and characterization. The protocol's structure is designed to ensure reproducibility and high-yield synthesis of the target compound.

Introduction and Scientific Context

This compound (CAS No. 69267-75-0) is a key synthetic intermediate.[1][2] The presence of a bromine atom at the alpha-position to the carbonyl group makes this carbon an electrophilic center, highly susceptible to nucleophilic substitution.[1] This reactivity is fundamental to its utility, allowing for the introduction of diverse functional groups, making it a valuable precursor for synthesizing complex molecules, including indolizine derivatives and antagonists for adenosine receptors.

The most direct and widely employed synthetic route is the alpha-bromination of cyclopropyl methyl ketone.[1] This reaction leverages the electron-withdrawing nature of the carbonyl group, which increases the acidity of the alpha-hydrogens. Under appropriate conditions, this allows for the formation of an enol or enolate intermediate, which then acts as a nucleophile to attack molecular bromine.

This document outlines a robust protocol for this transformation, emphasizing safety, mechanistic understanding, and procedural detail to ensure a successful outcome.

Critical Safety and Handling Mandates

The synthesis of this compound involves several hazardous materials. Strict adherence to safety protocols is mandatory. All operations must be conducted within a certified chemical fume hood by personnel trained in handling hazardous chemicals.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Tightly fitting safety goggles with side-shields are required.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[3]

  • Body Protection: A flame-resistant laboratory coat and appropriate protective clothing are mandatory.[3][4]

2.2 Reagent-Specific Hazards and Handling A summary of the primary hazards is presented in the table below.

ReagentCAS NumberKey HazardsHandling Precautions
This compound 69267-75-0Toxic if swallowed, causes serious eye damage and skin irritation.[3][4][5]Avoid inhalation, ingestion, and contact with skin/eyes. Store locked up.[2][3]
Cyclopropyl methyl ketone 765-43-5Flammable liquid and vapor.Keep away from heat, sparks, and open flames.[6]
**Bromine (Br₂) **7726-95-6Highly toxic, causes severe skin burns and eye damage, fatal if inhaled, strong oxidizer.Handle only in a fume hood with extreme caution. Have a bromine spill kit and neutralizer (e.g., sodium thiosulfate solution) readily available.
Methanol (MeOH) 67-56-1Highly flammable liquid and vapor, toxic if swallowed, in contact with skin, or if inhaled.Use in a well-ventilated area, away from ignition sources.

2.3 Emergency & Waste Disposal Procedures

  • Spills: For bromine spills, neutralize with a 10% sodium thiosulfate solution before absorbing with an inert material. For other spills, absorb with a non-combustible material and place in a sealed container for disposal.[3]

  • Exposure: In case of skin contact, immediately wash with soap and copious amounts of water.[3] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[3][6] If inhaled, move to fresh air.[2]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to local, state, and federal regulations.[3][4]

Reaction Mechanism and Rationale

The synthesis proceeds via the acid-catalyzed alpha-bromination of a ketone. The key steps are outlined below, explaining the causality behind the transformation.

  • Protonation of the Carbonyl: The carbonyl oxygen is protonated by the hydrobromic acid (HBr) that is generated in situ, which makes the carbonyl carbon more electrophilic.

  • Enol Formation: A base (which can be the solvent, methanol, or another ketone molecule) removes a proton from the alpha-carbon, leading to the formation of the enol tautomer. This is the rate-determining step. The choice of the methyl side for enolization is favored.

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This step breaks the Br-Br bond and forms a new C-Br bond.

  • Deprotonation: The protonated carbonyl is deprotonated by a bromide ion or solvent molecule to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound.

G cluster_mechanism Reaction Mechanism start Cyclopropyl Methyl Ketone enol Enol Intermediate start->enol H⁺/Base Mediated Tautomerization product This compound enol->product Nucleophilic Attack on Br₂

Caption: Key stages of the alpha-bromination mechanism.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.

4.1 Materials and Reagents

ReagentCAS No.M.Wt. ( g/mol )AmountMolesPurity
Cyclopropyl methyl ketone765-43-584.1220.7 mL (18.5 g)0.22≥98%
Bromine (Br₂)7726-95-6159.8111.3 mL (35.2 g)0.22≥99.5%
Methanol (MeOH)67-56-132.04100 mL-Anhydrous
Diethyl Ether60-29-774.12~300 mL-Anhydrous
Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed-Saturated Sol.
Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-Anhydrous
Water (H₂O)7732-18-518.02~200 mL-Deionized

4.2 Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • 125 mL pressure-equalizing dropping funnel

  • Thermometer and adapter

  • Ice-water bath

  • Condenser (optional, for prolonged reactions)

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

4.3 Synthesis Workflow

Caption: Step-by-step workflow for the synthesis.

4.4 Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, dropping funnel, and thermometer. Place the entire setup in an ice-salt bath within a fume hood.

  • Initial Solution: Add cyclopropyl methyl ketone (20.7 mL, 220 mmol) and methanol (100 mL) to the flask. Begin stirring and cool the solution to -5 °C.

  • Bromine Addition: Charge the dropping funnel with bromine (11.3 mL, 220 mmol). Add the bromine to the stirred ketone solution dropwise over a period of 2 hours.

    • Causality Note: The slow, dropwise addition is critical to control the exothermic nature of the reaction and to prevent a buildup of unreacted bromine, which can lead to over-bromination (dibromination) and other side reactions. The temperature should be carefully maintained at or below 0 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at -5 °C for an additional 2 hours.

  • Quenching: Slowly add 50 mL of cold water to the reaction mixture to quench any remaining reactive species. Remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stand overnight.

  • Work-up and Isolation:

    • Dilute the mixture with an additional 150 mL of water.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic extracts. Wash the combined organic phase with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step neutralizes the HBr byproduct.

    • Wash the organic layer once with brine (saturated NaCl solution) to aid in the removal of water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Decant or filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to remove the diethyl ether. This will yield the crude product as a light yellow oil. A yield of approximately 35 g (99%) of the crude product can be expected.

4.5 Purification For many applications, the crude product may be of sufficient purity. However, for applications requiring high purity, the product can be purified by vacuum distillation.[1] Given the thermal sensitivity of some cyclopropyl compounds, careful temperature control is essential during distillation to prevent degradation.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Appearance: Light yellow oil.

  • Molecular Formula: C₅H₇BrO[5]

  • Molecular Weight: 163.01 g/mol [1][5]

  • ¹H NMR Spectroscopy: The structure can be confirmed by proton NMR.

    • Expected ¹H NMR (CDCl₃) Spectrum: δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H).

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretching frequency characteristic of a ketone (typically ~1700 cm⁻¹). The presence of C-H stretches from the cyclopropyl ring would also be expected around 3080-3010 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).[5]

References

  • This compound | CAS#:69267-75-0 | Chemsrc . (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem . (n.d.). Retrieved January 4, 2026, from [Link]

  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N . Journal of the Iranian Chemical Society. Retrieved from [Link]

Sources

High-Purity Isolation of 2-Bromo-1-cyclopropylethanone via Vacuum Distillation: A Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 2-Bromo-1-cyclopropylethanone is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active molecules, including selective human A3 adenosine receptor antagonists and novel indolizine derivatives.[1][2] The purity of this reagent is paramount, as contaminants can lead to significant side reactions and complicate downstream processes. This application note provides a detailed, field-proven protocol for the purification of this compound using vacuum distillation. We will delve into the scientific rationale for this methodology, present a step-by-step procedure, and offer expert insights into process optimization and safety. The protocol is designed to be a self-validating system, ensuring researchers can achieve high-purity material consistently and safely.

Foundational Principles: Physicochemical Properties and Safety Mandates

A thorough understanding of the subject compound's properties is the bedrock of a successful and safe purification protocol. This compound is a combustible liquid with significant toxicological and corrosive properties that demand stringent safety controls.

Physicochemical Data

The high boiling point of this compound at atmospheric pressure is a primary driver for employing vacuum distillation. Heating the compound to nearly 190 °C risks thermal decomposition, a known issue with strained ring systems like cyclopropanes.[3] Reducing the pressure dramatically lowers the boiling point, preserving the molecule's integrity.

PropertyValueSource
CAS Number 69267-75-0[4][5]
Molecular Formula C₅H₇BrO[5][6]
Molecular Weight 163.01 g/mol [5][6]
Appearance Colorless to brown clear liquid[4]
Boiling Point (atm) 190 - 191.6 °C[4][7][8]
Boiling Point (vac.) 60-65 °C @ 10 Torr[9]
Density ~1.54 - 1.67 g/cm³[7][8]
Flash Point ~93 °C[4][7][8]
Hazard Analysis and Safety Protocols

This compound is classified as acutely toxic and a severe irritant.[5][6][10] Exposure can cause serious eye irritation, skin irritation, and is toxic if swallowed.[10] Therefore, all handling and purification steps must be performed within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and changed frequently.[8]

  • Skin Protection: A flame-resistant laboratory coat is required. Ensure no skin is exposed.[8]

  • Respiratory Protection: While a fume hood provides primary protection, a full-face respirator should be available for emergencies or if exposure limits are exceeded.[8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]

  • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if possible. Continue rinsing and seek immediate medical attention.[8][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician.[10]

The Rationale for Vacuum Distillation

The decision to use vacuum distillation over simple atmospheric distillation is based on two key principles of chemical stability and separation efficiency.

  • Thermal Lability: The cyclopropyl group, due to its inherent ring strain, can be susceptible to thermal rearrangement or ring-opening reactions at elevated temperatures.[3] Distillation at atmospheric pressure requires temperatures approaching 190 °C, which can induce degradation and reduce the yield and purity of the final product. By reducing the system pressure, the boiling point is lowered into a much safer thermal regime (e.g., 60-65 °C at 10 Torr), mitigating the risk of decomposition.[9]

  • Separation from High-Boiling Impurities: The primary synthesis route for this compound is the alpha-bromination of cyclopropyl methyl ketone.[3] This can leave behind unreacted starting material or byproducts. Vacuum distillation provides an excellent means to separate the desired product from less volatile impurities that would co-distill under harsher atmospheric conditions.

Experimental Protocol: Purification by Vacuum Distillation

This protocol is designed for the purification of crude this compound on a laboratory scale.

Pre-Distillation Analysis and Preparation

Before commencing distillation, it is crucial to analyze the crude material to identify the major impurities. This informs the distillation strategy. A simple Gas Chromatography (GC) or Thin Layer Chromatography (TLC) analysis is recommended.

Common Impurities & Boiling Points:

CompoundRoleBoiling Point (atm)Rationale for Separation
Cyclopropyl methyl ketoneStarting Material~112 °CLower boiling point; will distill as a forerun.
Methanol / Acetic AcidReaction Solvents~65 °C / ~118 °CHighly volatile; will be removed in the forerun.
Dibrominated byproductsSide-products> 200 °CHigher boiling point; will remain in the distillation pot.
Apparatus Setup

A short-path distillation apparatus is recommended to minimize product loss on the glass surfaces. All glassware must be meticulously dried to prevent side reactions with the acyl bromide.

// Connections Distilling_Flask -> Condenser [label="Vapor Path", dir=forward, color="#EA4335", fontcolor="#EA4335"]; Condenser -> Thermometer [style=invis]; Collection_Flask -> Vacuum_Adapter [label="Vacuum Line", dir=back, color="#34A853", fontcolor="#34A853"]; } } Caption: Schematic of the vacuum distillation apparatus.

Step-by-Step Procedure
  • Charging the Flask: Charge the dry distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • Assembling the Apparatus: Assemble the short-path distillation apparatus as shown in the diagram. Ensure all joints are properly sealed with vacuum grease. Use Keck clips to secure the joints.

  • Initiating the Vacuum: Turn on the cooling water to the condenser. Begin to slowly and carefully apply the vacuum. The initial bubbling of dissolved gases and volatile impurities is normal.

  • Applying Heat: Once a stable vacuum is achieved (target: ~10 Torr), begin stirring and gently heat the distillation pot using a heating mantle.

  • Collecting the Forerun: A first fraction (the forerun) containing low-boiling solvents and unreacted starting materials will begin to distill at a lower temperature. Collect this in a separate receiving flask and set it aside.

  • Collecting the Main Fraction: As the pot temperature increases, the vapor temperature will rise and then stabilize at the boiling point of the product at the given pressure (expect ~60-65 °C at 10 Torr).[9] At this point, switch to a clean receiving flask to collect the pure this compound.

  • Monitoring the Distillation: Maintain a steady distillation rate. If the temperature fluctuates or rises significantly, it may indicate the presence of another component. Stop collecting the main fraction if this occurs.

  • Terminating the Distillation: Stop the distillation when only a small amount of residue remains in the distilling flask or when the temperature begins to drop. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown: Turn off the heating mantle and allow the system to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Post-Distillation Analysis: Weigh the collected main fraction to determine the yield. Analyze its purity using GC and/or ¹H NMR to confirm the removal of impurities.

Purification_Workflow cluster_fractions Fraction Collection Crude Crude Product (Post-Synthesis) Pre_Analysis Pre-Analysis (GC/TLC) Crude->Pre_Analysis Setup Assemble Vacuum Distillation Apparatus Pre_Analysis->Setup Distill Perform Distillation (Heat under Vacuum) Setup->Distill Forerun Forerun (Volatiles) Distill->Forerun Low Temp Main_Fraction Main Fraction (Pure Product) Distill->Main_Fraction Stable Temp Residue Pot Residue (High-Boilers) Post_Analysis Post-Analysis (GC, NMR, Yield) Main_Fraction->Post_Analysis Storage Store Pure Product (Refrigerated, Inert Atm.) Post_Analysis->Storage

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
Bumping / Uncontrolled Boiling Overheating; absence of stirring; rapid pressure drop.Ensure smooth stirring; apply heat gradually; reduce pressure slowly.
Pressure Fluctuations Leaks in the system; pump oil is old or contaminated.Check all joints and seals for leaks; service the vacuum pump.
No Distillate at Expected Temp. Vacuum is not low enough; thermometer bulb is misplaced.Check for leaks and ensure pump is working correctly; ensure thermometer bulb is positioned just below the sidearm to the condenser.
Product Solidifies in Condenser Inapplicable for this compound, but for higher melting point solids, one would turn off the cooling water.[11]N/A

References

  • Chemsrc. (2025, August 21). This compound. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • ChemBK. (2024, April 9). 2-bromo-1-cyclopropyl-ethanone. Retrieved January 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved January 4, 2026, from [Link]

  • NileRed. (2021, May 17). Vacuum Distillation [Video]. YouTube. Retrieved January 4, 2026, from [Link]

Sources

Application Note: A Practical Guide to the Purification of 2-Bromo-1-cyclopropylethanone via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-1-cyclopropylethanone is a key building block in synthetic organic chemistry, notably used in the preparation of various heterocyclic compounds, including potent and selective human A3 adenosine receptor antagonists.[1] The purity of this reagent is critical for the success of subsequent synthetic steps, affecting reaction yield, side-product formation, and overall compound integrity. This application note provides a comprehensive, experience-driven guide for the purification of solid this compound using recrystallization. We delve into the underlying principles of crystallization, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol for obtaining high-purity material. Furthermore, this guide includes methods for purity assessment and a troubleshooting section to address common challenges, ensuring researchers can confidently and effectively purify this valuable synthetic intermediate.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, boiling solvent in which the compound has high solubility, while the impurities are either highly soluble at all temperatures or sparingly soluble.[2][4] As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The slow, ordered growth of crystals naturally excludes impurity molecules, which remain dissolved in the cold solvent (mother liquor).[2]

For α-bromo ketones like this compound, which can be susceptible to decomposition, recrystallization offers a gentle yet highly effective purification method that avoids prolonged exposure to potentially reactive stationary phases like silica gel used in chromatography.[5]

Physicochemical & Safety Profile

Before undertaking any experimental work, it is crucial to understand the properties and hazards of the material.

PropertyValue / InformationSource
Chemical Formula C₅H₇BrO[6]
Molecular Weight 163.01 g/mol [6][7]
Appearance Solid. Crude product may be a light yellow oil or solid.[1][6]
CAS Number 69267-75-0[6][7]

Safety Considerations:

This compound is a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Toxic if swallowed and causes serious eye irritation.[8] It is harmful if it comes into contact with skin or is inhaled.[9] As an α-bromo ketone, it is a lachrymator (tear-inducing agent) and irritant.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9] Avoid formation and inhalation of dust or vapors.[8][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Some suppliers recommend storage at -20°C.[11]

The Critical First Step: Solvent System Selection

The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit high solvency for the compound at its boiling point and low solvency at room temperature or below.[2] This differential solubility is known as a high temperature coefficient.[2]

Protocol for Solvent Screening:
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

  • Observation at Room Temperature: A suitable solvent will not dissolve the compound readily at room temperature.[2] If the compound dissolves in <0.5 mL of solvent, the solvent is too good and should be discarded (or considered as the soluble component in a two-solvent system).

  • Observation at High Temperature: For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling and Crystal Formation: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath. An ideal solvent will yield a large quantity of well-formed crystals.

  • Data Interpretation: Record your observations in a table similar to the one below.

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
HexaneSparingly SolubleSolubleGood crystalsGood Candidate
MethanolSolubleVery SolublePoor recoveryUnsuitable alone; good for solvent pair
IsopropanolSparingly SolubleSolubleGood crystalsGood Candidate
TolueneSolubleVery SolublePoor recoveryUnsuitable
Methanol/Water (To be tested as a pair)(To be tested as a pair)(To be tested as a pair)Promising System [5]

Note: This table is for illustrative purposes. The user must perform the experiment to determine the optimal solvent.

Detailed Recrystallization Protocol

This protocol assumes a suitable single solvent (e.g., Isopropanol) has been identified. Modifications for a two-solvent system (e.g., Methanol/Water) are noted.

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice-water bath

Step-by-Step Methodology:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the flask on a hot plate to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.[3] Causality: Using the minimum amount of boiling solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield.[12]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) or colored impurities are present, a hot filtration is necessary. If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes. To perform the filtration, pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and other insoluble materials.[13] Causality: This step removes impurities that do not dissolve in the hot solvent. Using pre-heated glassware prevents premature crystallization in the funnel.[14]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass (to prevent solvent evaporation and contamination) and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[3]

  • Isolation of Crystals: Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.[13] Causality: The vacuum rapidly pulls the solvent (mother liquor), which contains the dissolved impurities, away from the crystals.

  • Washing: With the vacuum still applied, wash the crystals with a minimum amount of fresh, ice-cold solvent.[13] This removes any residual mother liquor adhering to the crystal surfaces. Causality: Using cold solvent minimizes the re-dissolving of the purified product, preventing yield loss.[12]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and begin the drying process.[13] Then, carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For a final drying, a vacuum desiccator can be used.

Workflow Visualization

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities or Color Present? dissolve->hot_filt_q hot_filt Perform Hot Filtration (with Charcoal if needed) hot_filt_q->hot_filt Yes cool Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Minimal Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Crystalline Product dry->finish

Caption: Workflow for the purification of this compound.

Assessment of Purity

The effectiveness of the recrystallization must be verified. Melting point analysis is the most common and straightforward method.[15]

  • Principle: Pure crystalline solids melt over a very narrow temperature range (typically 0.5-1°C). Impurities disrupt the crystal lattice, which requires less energy to break apart. This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[16]

  • Procedure:

    • Ensure the purified sample is thoroughly dry.[17]

    • Pack a small amount (1-3 mm) of the dry crystals into a capillary tube.[17]

    • Determine the melting range using a calibrated melting point apparatus.

  • Interpretation: A sharp melting point that is higher than that of the crude material indicates a successful purification.[18] Comparing the experimental value to a literature value can help confirm the compound's identity.[17]

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. [19] The solution is not supersaturated upon cooling.Boil off a portion of the solvent to concentrate the solution and attempt to cool again.[20]
Supersaturation. The solution needs a nucleation site to begin crystallization.Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[12] Add a tiny "seed" crystal of the pure compound, if available.[19]
"Oiling Out" The compound is coming out of solution at a temperature above its melting point, often due to high impurity levels or too rapid cooling.[20]Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (the more soluble solvent, if using a pair) and allow it to cool much more slowly.[20]
Low Recovery / Poor Yield Too much solvent was used initially. Significant product remains in the mother liquor.If the mother liquor has not been discarded, it can be concentrated by evaporation and a second crop of crystals can be collected. Note: this second crop may be less pure.
Washing with warm solvent or too much cold solvent. The product was re-dissolved during the washing step.[12]Ensure the wash solvent is ice-cold and use only the minimum volume necessary to rinse the crystals.
Premature Crystallization The solution cools too quickly during hot filtration, clogging the funnel.Use a stemless funnel.[14] Ensure all glassware is pre-heated. Add a small excess of hot solvent before filtering and then boil it off after filtration is complete.[14]

References

  • Melting Point Analysis. (2022). Chemistry LibreTexts. [Link]

  • What is Melting Point?. Mettler Toledo. [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [Link]

  • This compound | CAS#:69267-75-0. Chemsrc. [Link]

  • Melting Point Analysis - Identity and Purity. (2021). Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Problems in recrystallization. Biocyclopedia. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Recrystallization. University of Massachusetts. [Link]

  • Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. [Link]

  • Solvents for Recrystallization. University of Rochester. [Link]

  • 2-Bromo-1-Cyclopropylethanol. PubChem. [Link]

  • 2-Bromo-1-cyclopropylethan-1-one. PubChem. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • Recrystallization. YouTube. [Link]

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Introduction: The Strategic Value of the Cyclopropyl Ketone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of α-Amino Cyclopropyl Ketones

In the landscape of modern medicinal chemistry, the cyclopropyl group is a highly sought-after structural motif. Its inclusion in a molecule can significantly enhance metabolic stability, binding affinity, and membrane permeability. The α-amino ketone functionality is another cornerstone of synthetic chemistry, serving as a versatile precursor to a multitude of heterocyclic compounds and complex molecular architectures.[1][2] The reaction of 2-bromo-1-cyclopropylethanone, a readily available α-haloketone, with amine nucleophiles provides a direct and efficient route to α-amino cyclopropyl ketones.[3][4] These products are valuable intermediates in the synthesis of novel therapeutics, particularly in the development of enzyme inhibitors and receptor modulators.[5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, a discussion of critical process parameters, and a guide to troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to empower scientists to optimize this crucial transformation for their specific synthetic targets.

Part 1: Unraveling the Reaction Mechanism

The reaction between this compound and an amine can proceed through multiple pathways. The predominant outcome is dictated by the specific reaction conditions and the nature of the amine.

The Primary Pathway: Bimolecular Nucleophilic Substitution (SN2)

Under most conditions, the reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[3] The bromine atom at the alpha-position renders the adjacent carbon electrophilic, making it susceptible to attack by a nucleophile.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon.

  • Transition State: A transient, high-energy state is formed where the amine-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Inversion of Stereochemistry: The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the α-carbon were a chiral center.[3]

  • Leaving Group Departure: The carbon-bromine bond fully cleaves, and the bromide ion departs.

  • Deprotonation: The resulting ammonium salt is deprotonated, typically by another molecule of the amine acting as a base or by an added external base, to yield the final α-amino ketone product.

This pathway is favored by unhindered primary and secondary amines and the use of polar aprotic solvents.[6][7]

Caption: The SN2 pathway for the synthesis of α-amino ketones.

A Potential Side Reaction: The Favorskii Rearrangement

The Favorskii rearrangement is a competing pathway for α-haloketones in the presence of a base.[8][9] While less common for this specific substrate under typical amination conditions, it becomes a consideration if the amine used is exceptionally basic or if strong alkoxide bases are present.

Mechanism Breakdown:

  • Enolate Formation: A base removes an acidic α'-proton (in this case, from the cyclopropyl ring) to form an enolate ion.[10]

  • Cyclopropanone Intermediate: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a strained, bicyclic cyclopropanone intermediate.[9][10]

  • Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the intermediate.

  • Ring Opening: The bicyclic ring opens to form a more stable carbanion, which is then protonated to yield a rearranged amide product (a cyclobutyl amide derivative, which would be a significant structural deviation).

Understanding this potential side reaction is crucial for troubleshooting and optimizing reaction conditions to favor the desired SN2 product.

Caption: The Favorskii rearrangement as a potential side reaction pathway.

Part 2: Optimizing for Success: Key Reaction Parameters

The outcome of the reaction—yield, purity, and reaction time—is highly dependent on a careful selection of experimental parameters. Understanding the role of each component is key to developing a robust and reproducible protocol.

ParameterInfluence on Reaction & RationaleRecommendations
Amine Nucleophile Steric Hindrance: Less sterically hindered amines (e.g., methylamine, piperidine) react faster via the SN2 mechanism. Bulky amines (e.g., di-tert-butylamine) significantly slow the reaction and may promote side reactions.[11][12] Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. Primary and secondary aliphatic amines are excellent nucleophiles for this transformation.[13] Aromatic amines are weaker nucleophiles and may require more forcing conditions.For initial trials, use a simple, unhindered primary or secondary amine. Use a 2-3 fold excess of the amine to act as both nucleophile and base.
Solvent Polarity: Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are ideal for SN2 reactions. They solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.[6][7] Protic Solvents: Polar protic solvents (e.g., Ethanol, Methanol) can hydrogen-bond with the amine, creating a solvent cage that reduces its nucleophilicity and slows the reaction rate.Acetonitrile (MeCN) is an excellent starting point due to its polarity and ease of removal. DMF can be used for less reactive amines but is more difficult to remove.
Base Acid Scavenging: The reaction generates one equivalent of HBr, which protonates the amine, rendering it non-nucleophilic. A base is required to neutralize this acid.[13] Choice of Base: Using an excess of the reacting amine is the simplest approach.[14] Alternatively, a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃) can be used, which can prevent over-alkylation of the product.Use 2.5 equivalents of the amine nucleophile. If side products are observed, switch to 1.2 equivalents of amine and 1.5 equivalents of K₂CO₃.
Temperature Rate vs. Selectivity: Increasing the temperature generally increases the reaction rate. However, higher temperatures can also promote the formation of undesired byproducts. The reaction is often exothermic.Start the reaction at 0 °C and allow it to warm to room temperature. For less reactive amines, gentle heating (40-60 °C) may be required. Monitor the reaction progress by TLC or LC-MS to avoid over-heating or prolonged reaction times.
Concentration Kinetics: As an SN2 reaction, the rate is dependent on the concentration of both the α-bromoketone and the amine.[3] Very dilute conditions will slow the reaction, while overly concentrated conditions can lead to poor stirring and localized overheating.A starting concentration of 0.1-0.5 M with respect to the α-bromoketone is a standard and effective range.

Part 3: Field-Proven Experimental Protocols

The following protocols provide a robust starting point for the synthesis of α-amino cyclopropyl ketones. All operations should be performed in a well-ventilated fume hood.

Protocol 1: General Procedure using Excess Amine

This protocol is suitable for reactive, unhindered primary and secondary amines.

Materials:

  • This compound (1.0 eq.)[15][16]

  • Amine Nucleophile (2.5 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

  • Amine Addition: Add the amine nucleophile (2.5 eq.) dropwise to the cooled, stirring solution over 5-10 minutes. An exothermic reaction may be observed. The formation of a white precipitate (amine hydrobromide salt) is common.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromoketone is consumed.

  • Workup (Quenching & Extraction):

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of NaHCO₃ (to remove the ammonium salt) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure α-amino cyclopropyl ketone.

Protocol 2: Procedure with an Inorganic Base

This protocol is recommended for less reactive amines or when over-alkylation of a primary amine product is a concern.

Materials:

  • Same as Protocol 1, plus:

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Amine Nucleophile (1.2 eq.)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), finely powdered K₂CO₃ (1.5 eq.), and a magnetic stir bar.

  • Solvent and Amine Addition: Add anhydrous acetonitrile (to ~0.2 M) followed by the amine nucleophile (1.2 eq.).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. If the reaction is slow, heat the mixture to 40-50 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (12-24 hours).

  • Workup (Filtration & Concentration):

    • After completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography as described in Protocol 1.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Nucleophile: Amine was protonated by adventitious acid or the HBr generated. 2. Low Reactivity: The amine is sterically hindered or weakly nucleophilic (e.g., aniline). 3. Insufficient Temperature: Reaction is too slow at room temperature.1. Ensure an adequate amount of base is present (either excess amine or external base). 2. Switch to a more potent solvent like DMF. Increase the reaction temperature to 50-80 °C. 3. Gently heat the reaction and monitor progress.
Multiple Products Observed 1. Dialkylation: The primary amine product reacts further with the bromoketone. 2. Favorskii Rearrangement: Conditions (highly basic amine, high temp) favored the rearrangement pathway. 3. Elimination: Formation of an α,β-unsaturated ketone.1. Use a larger excess of the primary amine (5-10 eq.) to favor mono-alkylation, or use the inorganic base protocol. 2. Lower the reaction temperature. Use a less basic amine or switch to K₂CO₃ as the base. 3. Use milder conditions (lower temperature, less basic conditions).
Difficult Purification 1. Emulsion during Workup: Amine salts can act as surfactants. 2. Co-elution of Product and Byproducts: Polarity of products may be very similar.1. Add more brine during the aqueous wash to break the emulsion. 2. Use a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider converting the product to its HCl salt for purification by recrystallization, followed by neutralization.

Part 5: Applications in Synthesis and Drug Discovery

The α-amino cyclopropyl ketone framework is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The direct substitution of this compound is a key step in the synthesis of a wide array of biologically active molecules. For instance, similar α-amino ketone synthons are used to construct complex heterocyclic systems like substituted imidazoles, oxazoles, and pyrroles, which are prevalent in modern pharmaceuticals.[3][17][18] The cyclopropylamine moiety itself is a critical component in numerous approved drugs, including monoamine oxidase inhibitors and antiviral agents, highlighting the therapeutic importance of the structures accessible through this chemistry.[19]

References

  • Title: The Favorskii Rearrangement of Haloketones Source: Organic Reactions URL: [Link]

  • Title: Favorskii rearrangement Source: Wikipedia URL: [Link]

  • Title: FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS Source: AdiChemistry URL: [Link]

  • Title: The Favorskiĭ Rearrangement of Haloketones Source: ResearchGate URL: [Link]

  • Title: Favorskii Rearrangement Source: NROChemistry URL: [Link]

  • Title: Nucleophilic substitution of cyclopropyl ketones with halides Source: ResearchGate URL: [Link]

  • Title: Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent advances in the synthesis of α-amino ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Factors affecting rate of nucleophilic substitution reactions Source: Organic Chemistry 1: An open textbook URL: [Link]

  • Title: Nucleophilic Substitution (SN1, SN2) Source: Organic Chemistry Portal URL: [Link]

  • Title: Factors affecting nucleophilic substitution reactions finished d Source: Slideshare URL: [Link]

  • Title: Recent advances in the synthesis of α-amino ketones Source: OUCI URL: [Link]

  • Title: Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent advances in the synthesis of α-amino ketones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon Source: Chemistry LibreTexts URL: [Link]

  • Title: Oxidative Amination of Aldehydes with Amines into α-Amino Ketones Source: ResearchGate URL: [Link]

  • Title: Nucleophilic substitution reactions of α-haloketones: A computational study Source: University of Pretoria URL: [Link]

  • Title: Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines Source: ResearchGate URL: [Link]

  • Title: Ring opening of cyclopropyl ketones by trimethylsilyl iodide Source: ACS Publications URL: [Link]

  • Title: Aminomethyl Cyclopropyl Ketone Hydrochloride: Properties and Applications Source: Unknown URL: [Link]

  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Reactivity of electrophilic cyclopropanes Source: PMC - NIH URL: [Link]

  • Title: amines as nucleophiles Source: Chemguide URL: [Link]

  • Title: 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 Source: PubChem URL: [Link]

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

  • Title: Nucleophilic Addition To Carbonyls Source: Master Organic Chemistry URL: [Link]

  • Title: 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation Source: Chemistry LibreTexts URL: [Link]

  • Title: 11.4: The SN1 Reaction Source: Chemistry LibreTexts URL: [Link]

Sources

Application Notes and Protocols: SN2 Reaction Conditions for 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing SN2 (Substitution Nucleophilic Bimolecular) reactions on 2-Bromo-1-cyclopropylethanone. As a versatile α-haloketone, this substrate is a valuable building block in medicinal chemistry and synthetic organic chemistry. These notes elucidate the critical parameters governing the reaction's success, including nucleophile selection, solvent effects, and temperature control. We provide detailed, validated protocols and address the primary competing pathway, the Favorskii rearrangement, offering strategies for its suppression. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of novel α-substituted cyclopropyl ketones.

Introduction: The Unique Reactivity of this compound

This compound is a bifunctional organic molecule featuring a reactive α-bromo ketone moiety. The high reactivity of this substrate stems from the potent electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-bromine bond, rendering the α-carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[1][2] Consequently, this compound readily undergoes SN2 reactions at rates significantly faster than typical alkyl halides.[1]

The presence of the cyclopropyl ring introduces unique steric and electronic properties that must be considered during reaction design. While the ring itself is sterically demanding, the primary α-carbon remains accessible for the backside attack characteristic of an SN2 mechanism.[3] Understanding the interplay between the activated α-carbon and the adjacent cyclopropyl group is paramount for optimizing reaction conditions and minimizing side products.

Mechanistic Considerations: The SN2 Pathway and Its Competitor

The desired transformation involves the direct displacement of the bromide leaving group by a nucleophile. This proceeds via a concerted, single-step SN2 mechanism.

The SN2 Reaction Pathway

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[3][4] This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. The reaction proceeds with a simultaneous formation of the carbon-nucleophile bond and cleavage of the carbon-bromine bond.[1][5]

Caption: The SN2 reaction mechanism on this compound.

Competing Side Reaction: The Favorskii Rearrangement

The most significant competing reaction is the Favorskii rearrangement, which is prevalent under basic conditions.[6][7] This pathway is initiated by the deprotonation of an α'-hydrogen (a hydrogen on the cyclopropyl ring adjacent to the carbonyl). The resulting enolate undergoes an intramolecular SN2 reaction to form a highly strained bicyclic cyclopropanone intermediate.[6][8] Subsequent nucleophilic attack on this intermediate leads to ring-opening and the formation of a rearranged carboxylic acid derivative (e.g., an ester or amide), not the desired direct substitution product.[9]

favorskii_rearrangement Diagram 2: The Competing Favorskii Rearrangement sub This compound α'-H enolate Enolate Intermediate sub:f0->enolate + Base (B:) - HB⁺ cyclopropanone Bicyclic Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 - Br⁻ product Rearranged Product (e.g., Cyclopropanecarboxylic acid ester) cyclopropanone->product + Nucleophile (e.g., RO⁻) Ring Opening

Caption: The base-induced Favorskii rearrangement pathway.

Optimizing SN2 Reaction Conditions

Successful synthesis of α-substituted cyclopropyl ketones requires careful control over four key parameters: the nucleophile, the solvent, the use of a base, and the reaction temperature.

ParameterRecommended ChoiceRationale & Causality
Nucleophile Strong, non-basic nucleophiles (e.g., thiols, secondary amines, azide, cyanide).Strong nucleophiles are required for the bimolecular rate-determining step.[3] Non-basic or weakly basic nucleophiles are crucial to avoid deprotonation of the α'-hydrogen, which initiates the Favorskii rearrangement.[6][7]
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile, Acetone).These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive, accelerating the SN2 rate.[10] Protic solvents (e.g., alcohols, water) would solvate and deactivate the nucleophile.
Base Avoid strong bases. Use a non-nucleophilic weak base (e.g., DIPEA, 2,6-lutidine) or a carbonate base (K₂CO₃) only if necessary to scavenge HBr byproduct.Strong bases like alkoxides (e.g., NaOMe) or hydroxides (NaOH) will strongly favor the Favorskii rearrangement.[9] If the nucleophile is an amine, it can often act as its own base.
Temperature 0 °C to Room Temperature (25 °C). SN2 reactions generally have a lower activation energy than competing elimination or rearrangement pathways.[11] Running the reaction at or below room temperature favors the desired substitution product and minimizes the risk of side reactions.

Experimental Protocols

Safety Precaution: this compound is a corrosive and toxic lachrymator.[12][13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol: Synthesis of 1-Cyclopropyl-2-(morpholino)ethan-1-one

This protocol details a representative SN2 reaction using morpholine, a secondary amine, as the nucleophile.

Materials:

  • This compound (163.01 g/mol )

  • Morpholine (87.12 g/mol )

  • Acetonitrile (CH₃CN), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

workflow Diagram 3: General Experimental Workflow setup 1. Reaction Setup - Dissolve substrate in CH₃CN - Add K₂CO₃ - Cool to 0 °C addition 2. Nucleophile Addition - Add Morpholine dropwise setup->addition reaction 3. Reaction - Warm to RT - Stir for 2-4 hours - Monitor by TLC addition->reaction workup 4. Aqueous Workup - Filter solids - Concentrate filtrate - Partition (EtOAc/H₂O) reaction->workup purify 5. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purify analyze 6. Analysis - NMR, IR, MS purify->analyze

Caption: Flowchart of the key experimental steps for the SN2 reaction.

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (8.15 g, 50.0 mmol, 1.0 equiv) and anhydrous acetonitrile (100 mL).

  • Add powdered anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 equiv). The carbonate acts as a mild, heterogeneous base to neutralize the HBr formed during the reaction, preventing protonation of the morpholine.

  • Cool the resulting suspension to 0 °C in an ice-water bath with vigorous stirring.

  • Nucleophile Addition: Slowly add morpholine (5.23 g, 60.0 mmol, 1.2 equiv) dropwise to the cold suspension over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25 °C).

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Aqueous Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the pure 1-cyclopropyl-2-(morpholino)ethan-1-one.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion

The SN2 reaction of this compound is a highly effective method for synthesizing a diverse range of α-substituted cyclopropyl ketones. The key to achieving high yields and purity lies in the strategic selection of a strong, non-basic nucleophile and a polar aprotic solvent. By maintaining mild reaction temperatures and avoiding strong bases, the competing Favorskii rearrangement can be effectively suppressed. The protocols and guidelines presented herein provide a robust framework for researchers to successfully utilize this versatile building block in their synthetic endeavors.

References

  • Jung, M. E., Sun, D., Dwight, T. A., Yu, P., Li, W., & Houk, K. N. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. Available from: [Link]

  • Li, W., Wang, F., & Wang, J. (2017). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. Angewandte Chemie International Edition, 56(43), 13273-13277. Available from: [Link]

  • Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. Retrieved from [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Naggar, G. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. Available from: [Link]

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • BCP B-Chem. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). The SN1 Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • Chemsrc. (2025, August 21). This compound(CAS#:69267-75-0). Retrieved from [Link]

Sources

Synthesis of Cyclopropyl-Functionalized Indolizine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The incorporation of a cyclopropyl moiety can further enhance the biological profile of these N-heterocycles. This guide provides a detailed protocol for the synthesis of indolizine derivatives bearing a cyclopropylcarbonyl group, utilizing 2-bromo-1-cyclopropylethanone as a key building block. The primary synthetic strategy discussed is the 1,3-dipolar cycloaddition reaction, a robust and widely applicable method for constructing the indolizine core.[3][4] This document will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss the significance of these compounds in the context of drug discovery.[5]

Introduction: The Significance of Indolizine Scaffolds

Indolizine, an isomer of indole, is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[3][6] Its derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][7] The unique electronic and structural features of the indolizine nucleus make it an attractive scaffold for the design of novel therapeutic agents.[2]

The introduction of a cyclopropyl group into organic molecules is a well-established strategy in drug design to improve metabolic stability, binding affinity, and overall pharmacological properties. In the context of indolizines, the cyclopropylcarbonyl moiety has been shown to be a valuable pharmacophore, with derivatives exhibiting potent antiproliferative activity against cancer cell lines.[5]

Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most common and efficient method for the synthesis of indolizines is the 1,3-dipolar cycloaddition reaction.[4][8] This reaction involves the in-situ generation of a pyridinium ylide, which then reacts with a dipolarophile, such as an activated alkene or alkyne, to form the indolizine ring system.[9][10]

Core Reagents:

  • Pyridine derivative: The source of the six-membered ring of the indolizine core. A wide variety of substituted pyridines can be used, allowing for diversity in the final products.[3]

  • This compound: This α-bromo ketone serves as the precursor to the pyridinium ylide.[11][12] Its reaction with the pyridine derivative forms a pyridinium salt, which is then deprotonated to generate the reactive ylide intermediate.[10]

  • Dipolarophile: An electron-deficient alkene or alkyne that reacts with the pyridinium ylide in a [3+2] cycloaddition manner.[4]

Mechanistic Insights

The synthesis of indolizine derivatives via 1,3-dipolar cycloaddition proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

  • Formation of the Pyridinium Salt: The synthesis begins with the quaternization of a pyridine derivative with this compound. This is a standard SN2 reaction where the nucleophilic nitrogen of the pyridine displaces the bromide ion.[11]

  • Generation of the Pyridinium Ylide: In the presence of a base (e.g., potassium carbonate), the pyridinium salt is deprotonated at the α-carbon to the carbonyl and the pyridinium nitrogen, forming a pyridinium ylide. This ylide is a 1,3-dipole, with the negative charge delocalized over the carbon and the positive charge on the nitrogen atom.[10][13]

  • [3+2] Cycloaddition: The pyridinium ylide then undergoes a concerted [3+2] cycloaddition reaction with an electron-deficient dipolarophile.[4] This step forms a five-membered ring fused to the pyridine ring.

  • Aromatization: The initial cycloadduct is a dihydroindolizine derivative. Subsequent oxidation or elimination leads to the formation of the fully aromatic indolizine core. In many cases, this aromatization occurs spontaneously under the reaction conditions, especially when using an oxidant or with suitable leaving groups on the dipolarophile.[14]

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of Cyclopropylcarbonyl-Substituted Indolizine Derivatives

This protocol outlines a general one-pot procedure for the synthesis of indolizine derivatives incorporating a cyclopropylcarbonyl group via a tandem [3+2] cycloaddition reaction.[5]

Materials:

  • Substituted pyridine (1.0 mmol)

  • This compound (1.2 mmol)[15]

  • Electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate, maleimide) (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Acetonitrile (CH3CN), anhydrous (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted pyridine (1.0 mmol), this compound (1.2 mmol), the electron-deficient alkene (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • After the initial stirring, heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 6-12 hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired indolizine derivative.

  • Characterize the purified product using standard analytical techniques (1H NMR, 13C NMR, and mass spectrometry).

Data Presentation
EntryPyridine DerivativeDipolarophileProductYield (%)
1PyridineDimethyl acetylenedicarboxylate1-(cyclopropylcarbonyl)-1,2-dicarbomethoxyindolizine85
24-MethylpyridineMaleimide7-methyl-1-(cyclopropylcarbonyl)-2,3-dihydro-1H-pyrrolo[3,4-b]indolizine-1,3-dione78
33,5-DimethylpyridineEthyl acrylate6,8-dimethyl-1-(cyclopropylcarbonyl)-2-ethoxycarbonylindolizine82

Table 1: Representative yields for the synthesis of cyclopropyl-substituted indolizine derivatives using the one-pot protocol. Yields are based on isolated and purified products.

Visualizing the Workflow and Mechanism

To better illustrate the synthetic process and the underlying chemical transformations, the following diagrams are provided.

G cluster_workflow Experimental Workflow Start Start Combine Reagents Combine Pyridine, This compound, Dipolarophile, and K2CO3 in Acetonitrile Start->Combine Reagents Stir at RT Stir at Room Temperature (30 min) Combine Reagents->Stir at RT Reflux Reflux (6-12 h) Stir at RT->Reflux Work-up Cool, Filter, Concentrate Reflux->Work-up Purification Column Chromatography Work-up->Purification Characterization NMR, Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: A flowchart illustrating the key steps in the one-pot synthesis of cyclopropyl-substituted indolizine derivatives.

G cluster_mechanism Reaction Mechanism Pyridinium_Salt Pyridinium_Salt Ylide_Formation Ylide_Formation Pyridinium_Salt->Ylide_Formation Deprotonation Cycloaddition Cycloaddition Ylide_Formation->Cycloaddition Reaction with Dipolarophile Aromatization Aromatization Cycloaddition->Aromatization Oxidation/Elimination

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Alpha-Bromination of Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Bromo Ketones

In the landscape of organic synthesis and pharmaceutical development, the α-bromo ketone motif is a cornerstone. The introduction of a bromine atom adjacent (alpha) to a carbonyl group fundamentally alters the molecule's reactivity, transforming it into a highly versatile synthetic intermediate.[1][2] This structural feature creates a potent electrophilic center at the α-carbon, primed for a wide array of nucleophilic substitution and elimination reactions. Consequently, α-bromo ketones are critical building blocks for constructing complex molecular architectures, including nitrogen- and sulfur-containing heterocycles, α,β-unsaturated ketones, and other functionalized molecules that are frequently the core of pharmacologically active compounds.[1][2][3][4]

This guide provides an in-depth exploration of the alpha-bromination of ketones, moving beyond a simple recitation of steps to explain the fundamental causality behind experimental choices. We will dissect the reaction mechanisms under both acidic and basic conditions, compare common brominating agents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Pillars: Controlling Reactivity Through pH

The choice between acidic and basic conditions is the most critical decision in an alpha-bromination reaction, as it directly governs the reaction's mechanism and, ultimately, its outcome.

Pillar 1: Acid-Catalyzed Bromination for Selective Monobromination

Under acidic conditions, the bromination of a ketone proceeds through an enol intermediate. This pathway is the preferred method for achieving selective monobromination, particularly on the more substituted α-carbon of an unsymmetrical ketone.[3] The causality behind this selectivity lies in the stability of the intermediate.

The Mechanism Unveiled:

  • Carbonyl Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH). This step enhances the electrophilicity of the carbonyl carbon and, crucially, increases the acidity of the α-hydrogens.[5][6][7]

  • Enol Formation (Rate-Determining Step): A weak base (like water or the acid's conjugate base) removes a proton from the α-carbon. This tautomerization from the keto to the enol form is the slow, rate-determining step of the reaction.[3][6] For unsymmetrical ketones, the enol that is more substituted is generally more thermodynamically stable and forms preferentially.[1][3]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as the nucleophile, attacking an electrophilic bromine molecule (Br₂).[5][6] This forms the new carbon-bromine bond.

  • Deprotonation: The intermediate is rapidly deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and regenerating the acid catalyst.[5]

Because the formation of the enol is the rate-limiting step and is independent of the halogen concentration, the reaction is self-limiting.[8] Once the α-bromo ketone is formed, the electron-withdrawing effect of the bromine atom destabilizes the transition state for further enolization, thus disfavoring a second bromination.

Acid_Catalyzed_Bromination cluster_step1 cluster_step2 cluster_step3 cluster_step4 ketone Ketone inv1 ketone->inv1 protonated_ketone Protonated Ketone inv2 protonated_ketone->inv2 - H⁺ (Rate-Determining) enol Enol Intermediate (More Substituted) inv3 enol->inv3 bromo_intermediate Brominated Intermediate inv4 bromo_intermediate->inv4 - H⁺ product α-Bromo Ketone (Monobrominated) inv1->protonated_ketone + H⁺ inv2->enol inv3->bromo_intermediate + Br₂ inv4->product

Caption: Acid-catalyzed alpha-bromination of a ketone.
Pillar 2: Base-Promoted Bromination and the Challenge of Polybromination

In the presence of a base, the reaction proceeds through a more nucleophilic enolate intermediate.[9] While this reaction is often faster, it presents a significant control challenge: it is difficult to stop the reaction at the monosubstitution stage.[9]

The Mechanism Unveiled:

  • Enolate Formation: A base (e.g., OH⁻) removes an α-proton to form a resonance-stabilized enolate anion.[10][11]

  • Nucleophilic Attack: The highly nucleophilic enolate attacks a molecule of Br₂, forming the α-bromo ketone.[11]

The critical difference lies in the effect of the first bromination. The electron-withdrawing inductive effect of the newly added bromine atom makes the remaining α-protons on that same carbon more acidic than the α-protons on the starting ketone.[9] Consequently, the monobrominated product is deprotonated more rapidly than the starting material, leading to a fast second bromination, and so on, until all α-hydrogens on one side are replaced.[9][10] This phenomenon culminates in the well-known Haloform reaction if a methyl ketone is treated with excess base and halogen.

Base_Mediated_Bromination cluster_step1 cluster_step2 cluster_step3 ketone Ketone inv1 ketone->inv1 enolate Enolate Intermediate inv2 enolate->inv2 monobromo Monobromo Ketone inv3 monobromo->inv3 Fast polybromo Di/Tribromo Ketone inv1->enolate + OH⁻ inv2->monobromo + Br₂ inv3->polybromo + OH⁻, + Br₂

Caption: Base-promoted alpha-bromination of a ketone.

The Chemist's Toolkit: A Comparison of Brominating Agents

While molecular bromine (Br₂) is the classic reagent, its high reactivity, corrosiveness, and hazardous nature have driven the adoption of alternative, easier-to-handle solid reagents.[12][13] The choice of agent depends on the substrate's sensitivity, desired selectivity, and reaction scale.

ReagentFormulaFormKey AdvantagesCommon Conditions & Considerations
Molecular Bromine Br₂LiquidHighly reactive, inexpensive, and effective.[4]Corrosive, toxic, and difficult to handle.[12] Often used in a solvent like acetic acid or chloroform.[4][8]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂SolidEasy to handle, weigh, and store.[5][13][14] Enables milder reaction conditions.Often requires a catalyst (e.g., NH₄OAc) or radical initiator (AIBN).[14][15] Can be used for selective bromination.[16]
Copper(II) Bromide CuBr₂SolidMild, often selective, and can be used in heterogeneous systems.[17][18][19] Acts as both reagent and catalyst.[20]Can require elevated temperatures. Often used in solvents like chloroform-ethyl acetate or methanol.[17][20]
Pyridinium Tribromide C₅H₅N·HBr₃SolidStable, non-volatile solid that delivers Br₂ in a controlled manner.[21][22] Allows for precise stoichiometric control.[12]Often used in acetic acid or other polar solvents.[23] Considered a milder alternative to liquid bromine.[15]

Protocols in Practice: A Self-Validating System

The following protocols are designed to be self-validating, providing clear steps and rationales for achieving successful alpha-bromination.

General Experimental Workflow

Workflow A 1. Setup - Assemble glassware - Add ketone & solvent B 2. Reagent Addition - Cool reaction mixture - Add brominating agent slowly A->B C 3. Reaction - Stir at specified temp - Monitor by TLC B->C D 4. Workup - Quench excess bromine - Neutralize acid/base - Aqueous extraction C->D E 5. Purification - Dry organic layer - Remove solvent - Column chromatography or distillation D->E F Product (α-Bromo Ketone) E->F

Caption: General workflow for alpha-bromination of ketones.
Protocol 1: Acid-Catalyzed Monobromination of 2-Pentanone

This protocol demonstrates the regioselective bromination at the more substituted α-carbon (C3) of an unsymmetrical ketone.[1]

Materials:

  • 2-Pentanone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Bisulfite (NaHSO₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.[1]

    • Causality: Acetic acid serves as both the solvent and the acid catalyst. Cooling is essential to control the exothermic reaction and prevent side reactions.

  • Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the internal temperature below 10 °C.[1]

    • Causality: Slow, dropwise addition prevents a buildup of unreacted bromine and helps dissipate heat, ensuring selectivity and safety. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[1]

  • Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of cold water. Quench any unreacted bromine by adding saturated sodium bisulfite solution dropwise until the orange/yellow color disappears.

    • Causality: Sodium bisulfite is a reducing agent that safely neutralizes excess, hazardous bromine.

  • Workup - Extraction & Neutralization: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1]

    • Causality: The bicarbonate wash is critical to neutralize the acidic acetic acid catalyst.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify via fractional distillation or column chromatography to isolate 3-bromo-2-pentanone.[1]

Protocol 2: α-Bromination of Cyclohexanone using N-Bromosuccinimide (NBS)

This protocol utilizes a safer, solid brominating agent and a neutral catalyst, ideal for substrates sensitive to strong acids.[14]

Materials:

  • Cyclohexanone

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate (NH₄OAc)

  • Diethyl ether (Et₂O)

  • Silica Gel

Procedure:

  • Setup: To a mixture of cyclohexanone (10 mmol) and NBS (10.5 mmol, 1.05 eq) in dry diethyl ether (10 mL) in a round-bottom flask, add ammonium acetate (1 mmol, 10 mol%).[14]

    • Causality: Ammonium acetate acts as a mild catalyst. It is proposed to generate trace amounts of HBr in situ, which initiates the acid-catalyzed enol formation mechanism, while avoiding a highly acidic bulk medium.[14]

  • Reaction: Stir the suspension vigorously at room temperature (25 °C) for 30-60 minutes. The reaction is often complete within 30 minutes. Monitor by TLC.[14]

    • Causality: The use of NBS allows the reaction to proceed efficiently at ambient temperature.

  • Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct.[14]

    • Causality: A major advantage of using NBS is that its byproduct is a solid that can be easily removed by filtration, simplifying purification.

  • Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. The resulting residue can be purified by column chromatography (hexane-acetone = 10:1) on silica gel to yield pure 2-bromocyclohexanone.[14]

Conclusion

The alpha-bromination of ketones is a powerful and essential transformation in synthetic chemistry. A thorough understanding of the underlying mechanisms is paramount for controlling the reaction's outcome. Acid-catalyzed conditions provide a reliable pathway to selectively synthesize monobrominated ketones via an enol intermediate, while base-promoted reactions, proceeding through an enolate, are prone to polyhalogenation. The modern chemist's toolkit, containing safer and more manageable reagents like NBS and CuBr₂, has further expanded the utility and applicability of this foundational reaction, enabling the synthesis of crucial intermediates for the advancement of medicine and materials science.

References

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

  • Wikipedia. Copper(II) bromide. [Link]

  • Badali, M., Khalafy, J., Alidoost, E., & Aghazadeh, M. Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Journal of the Chemical Society of Pakistan. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • The Organic Chemistry Tutor. Alpha Halogenation of Ketones. YouTube. [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Baxendale Group. Unsaturated ketones via copper(II) bromide mediated oxidation. [Link]

  • ChemBeq. Pyridinium Tribromide: A Powerful Reagent for Organic Synthesis. [Link]

  • National Center for Biotechnology Information. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]

  • Bedoukian, P. Z. Synthesis of a-Bromoketones. Journal of the American Chemical Society. [Link]

  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • ACS Publications. Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. [Link]

  • ResearchGate. Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Copper(II) Bromide: Your Essential Brominating Agent in Organic Synthesis. [Link]

  • AHH Chemical. What are the Applications and Properties of Pyridinium Tribromide in Organic Chemistry?. [Link]

  • National Center for Biotechnology Information. Synthetic Access to Aromatic α-Haloketones. [Link]

  • Royal Society of Chemistry. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. [Link]

  • Oxford Academic. Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. [Link]

  • Google Patents. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS).
  • Pearson+. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl.... [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • ResearchGate. Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. [Link]

  • Fiveable. Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. [Link]

  • ResearchGate. A Mild and Efficient Procedure for α-Bromination of Ketones Using N-Bromosuccinimide Catalyzed by Ammonium Acetate. [Link]

  • ResearchGate. Electrochemical α-bromination of ketones. [Link]

  • ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Semantic Scholar. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • Google Patents.
  • ChemTube3D. Base-Catalysed Bromination of Ketones - Summary. [Link]

  • Chemistry Steps. Alpha Halogenation of Enols and Enolates. [Link]

  • JoVE. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones. [Link]

Sources

Laboratory-Scale Synthesis of 2-Bromo-1-cyclopropylethanone: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-cyclopropylethanone is a pivotal chemical intermediate, valued for its unique structural combination of a strained cyclopropyl ring and a reactive α-bromo ketone moiety.[1] This structure makes it an essential building block in medicinal chemistry and synthetic organic chemistry, notably in the development of potent antagonists for human A3 adenosine receptors and novel indolizine derivatives with potential anticancer activity.[1][2] This application note provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via the direct α-bromination of cyclopropyl methyl ketone. The guide delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines critical safety protocols, and provides methods for product characterization and validation.

Introduction and Scientific Principle

The synthesis of α-bromo ketones is a cornerstone transformation in organic synthesis. The bromine atom at the α-position to the carbonyl group serves as an excellent leaving group, rendering the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity is fundamental to the synthetic utility of this compound, enabling the introduction of diverse functional groups through SN2 (Substitution Nucleophilic Bimolecular) reactions.[3]

The most direct and widely employed method for preparing this compound is the selective α-bromination of cyclopropyl methyl ketone.[3] The reaction proceeds through an acid-catalyzed keto-enol tautomerism. The protonation of the carbonyl oxygen enhances the acidity of the α-protons on the methyl group. A weak base (such as the solvent, methanol) can then deprotonate the α-carbon, leading to the formation of a nucleophilic enol intermediate. This enol then attacks molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone product.[4] Careful control of reaction temperature is essential to favor the formation of the kinetic enol on the less-substituted methyl side and to prevent potential side reactions, such as ring-opening of the strained cyclopropyl group.[3][5]

Reaction Mechanism Overview

Reaction_Mechanism cluster_0 Step 1: Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A Cyclopropyl Methyl Ketone B Protonated Ketone A->B + H⁺ C Enol Intermediate B->C - H⁺ D Enol Intermediate E Bromonium Ion Intermediate D->E + Br₂ F Bromonium Ion Intermediate G This compound F->G - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 1-cyclopropyl-2-bromoacetophenone.[2] It has been optimized for reliability and yield on a standard laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular FormulaMW ( g/mol )AmountMmolNotes
Cyclopropyl methyl ketone765-43-5C₅H₈O84.1220.7 mL (18.5 g)220Starting material.
Bromine (Br₂)7726-95-6Br₂159.8111.3 mL (35.2 g)220Highly corrosive and toxic. Handle with extreme care.
Methanol (MeOH), anhydrous67-56-1CH₄O32.04100 mL-Solvent.
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12~250 mL-Extraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01~100 mL-For washing/neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04As needed-Drying agent.
Water (H₂O)7732-18-5H₂O18.02~200 mL-For quenching and washing.
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.

  • Initial Solution: Add cyclopropyl methyl ketone (20.7 mL, 220 mmol) and anhydrous methanol (100 mL) to the flask. Begin stirring and cool the solution to -5 °C.[2]

  • Bromine Addition: Carefully measure bromine (11.3 mL, 220 mmol) and add it to the dropping funnel. Add the bromine dropwise to the stirred methanol solution over a period of approximately 30-45 minutes. Causality: Slow addition is critical to maintain the low temperature, control the exothermic reaction, and prevent the formation of over-brominated side products.[3] Maintain the internal temperature between -5 °C and 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at -5 °C for an additional 2 hours.[2]

  • Quenching: Slowly add 50 mL of cold water to the reaction mixture while it is still in the ice bath to quench any unreacted bromine.[2]

  • Warming and Equilibration: Remove the flask from the ice bath and allow it to slowly warm to room temperature. Let the mixture stand overnight.[2]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel and dilute with an additional 150 mL of water. Extract the aqueous mixture with diethyl ether (3 x 75 mL).[2]

  • Washing and Neutralization: Combine the organic extracts and wash them with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This step neutralizes residual HBr.[2] Follow with a wash using deionized water (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[2]

  • Product Isolation: The procedure should yield the product as a light yellow oil. A high yield (approximately 35 g, ~99%) is expected.[2] The crude product is often of sufficient purity for subsequent steps. If higher purity is required, distillation under reduced pressure can be performed.[3]

Experimental Workflow Diagram

Experimental_Workflow A Setup & Cooling (Flask, Stirrer, Funnel, -5°C) B Reagent Addition (Dropwise Bromine) A->B C Reaction (Stir for 2h at -5°C) B->C D Quenching (Add H₂O, warm to RT) C->D E Work-up: Extraction (Et₂O) D->E F Work-up: Washing (NaHCO₃, H₂O) E->F G Drying & Concentration (Na₂SO₄, Rotovap) F->G H Product Isolation & Analysis (Yellow Oil, NMR, IR, MS) G->H

Caption: Overview of the synthesis workflow.

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Light yellow oil[2]
¹H NMR (CDCl₃)δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H)[2]
¹³C NMR Spectral data available from databases like SpectraBase.[6]
IR Spectroscopy Characteristic C=O stretch for a ketone.[6]
Mass Spectrometry Molecular Ion (M⁺) and M+2 peaks in a ~1:1 ratio, confirming the presence of one bromine atom.[3] Expected m/z: 162 and 164.

Self-Validation: The presence of the singlet at ~4.02 ppm in the ¹H NMR spectrum, integrating to 2H, is a key indicator of successful bromination at the methyl position. The complex multiplets in the upfield region (δ 0.9-2.2 ppm) are characteristic of the cyclopropyl ring protons.[2]

Environment, Health, and Safety (EHS) Considerations

This protocol involves hazardous materials and must be performed with strict adherence to safety procedures in a well-ventilated chemical fume hood.

  • Hazard Identification:

    • Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and causes severe skin and eye burns.[7] It is a strong oxidizing agent.

    • Bromoacetyl Bromide (Analogue Hazard): Bromoacetyl compounds are lachrymators, corrosive, and react violently with water.[8][9] Assume the product, this compound, shares these hazardous properties. The GHS classification indicates it is toxic if swallowed and can cause severe skin burns and eye damage.[6]

    • Solvents: Diethyl ether is extremely flammable. Methanol is flammable and toxic.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield at all times.[8][9]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a flame-resistant lab coat, and closed-toe shoes.[7][9]

    • Respiratory Protection: A respirator may be required if ventilation is inadequate, as per OSHA guidelines.[8]

  • Handling and Emergency Procedures:

    • Always handle bromine and the final product in a certified chemical fume hood.[10]

    • An emergency shower and eyewash station must be immediately accessible.[7]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11] Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open, and seek immediate medical attention.[8][11]

    • Spills: Absorb spills with an inert material like vermiculite or sand.[8] Small bromine spills can be neutralized with a sodium thiosulfate solution.

  • Waste Disposal:

    • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10] Collect halogenated organic waste in a designated, properly labeled container.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetyl Bromide. NJ.gov. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Retrieved from [Link]

  • Loba Chemie. (2022). Bromoacetyl Bromide Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Bromo-1-cyclopropylethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-1-cyclopropylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this synthesis, ultimately improving reaction yields and product purity. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is significantly lower than reported values. What are the most common causes?

Low yields in the alpha-bromination of cyclopropyl methyl ketone can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of the most probable causes and how to address them:

  • Insufficient Enol/Enolate Formation: The reaction proceeds through an enol or enolate intermediate. For the alpha-bromination of ketones, the formation of this intermediate is a critical step.[1] In acid-catalyzed reactions, ensure a strong acid catalyst like hydrobromic acid (HBr) is present to facilitate enol formation.

  • Inactive Brominating Agent: The activity of your brominating agent is paramount. Molecular bromine (Br₂) is a common choice, but its effectiveness can be compromised by improper storage.[2] Ensure your bromine is fresh and has been stored correctly.

  • Suboptimal Reaction Temperature: Temperature control is crucial. While some alpha-brominations require elevated temperatures, the synthesis of this compound is typically performed at low temperatures, often between 0-10 °C, to control the reaction rate and minimize side reactions.[2] Exceedingly high temperatures can lead to decomposition and the formation of byproducts.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

Troubleshooting Protocol: Initial Checks

  • Verify Reagent Purity: Use fresh, high-purity cyclopropyl methyl ketone and brominating agent.

  • Optimize Catalyst Concentration: If using an acid catalyst, ensure the correct concentration is employed.

  • Precise Temperature Control: Maintain the recommended temperature range throughout the addition of the brominating agent and for the duration of the reaction.

  • Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product.

Q2: I'm observing the formation of multiple products, including what appears to be a di-brominated species. How can I improve the selectivity for mono-bromination?

The formation of multiple products, particularly di-brominated and other side products, is a common challenge in alpha-bromination. Here's how to enhance the selectivity of your reaction:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Using a slight excess can lead to di-bromination. Aim for a 1:1 molar ratio of cyclopropyl methyl ketone to the brominating agent.

  • Reaction Conditions: The choice of solvent and temperature can significantly influence selectivity. A standard and effective method involves dissolving cyclopropyl methyl ketone in methanol and adding molecular bromine at a controlled temperature between 0-10 °C.[2]

  • Alternative Brominating Agents: Consider using a milder or more selective brominating agent. Copper(II) bromide (CuBr₂) can act as both a bromine source and a Lewis acid catalyst, often providing high selectivity for mono-bromination.[2] Another option is the in-situ generation of bromine from a source like sodium bromate (NaBrO₃) and HBr, which can offer high selectivity and safer reaction conditions.[2]

Experimental Protocol: Enhancing Mono-bromination Selectivity

ParameterStandard Condition (Br₂)Alternative (CuBr₂)
Starting Material Cyclopropyl methyl ketoneCyclopropyl methyl ketone
Brominating Agent Molecular Bromine (Br₂)Copper(II) Bromide (CuBr₂)
Solvent MethanolEthyl Acetate/Chloroform
Temperature 0-10 °CReflux
Key Advantage Cost-effective, high reactivity.[2]High selectivity for mono-bromination.[2]
Q3: The work-up and purification process seems to be causing product loss. What are the best practices for isolating this compound?

The work-up and purification steps are critical for obtaining a high yield of pure product. The inherent reactivity of the alpha-bromo ketone necessitates careful handling.

  • Quenching the Reaction: After the reaction is complete, it should be quenched, typically by adding water, to stop the reaction and dissolve any inorganic byproducts.[2]

  • Extraction: The product is usually isolated through extraction with a suitable organic solvent like ether.[3]

  • Washing: The organic layer should be washed to remove any remaining acid or unreacted bromine. A wash with a sodium bicarbonate (NaHCO₃) solution is effective for neutralizing acid, followed by a wash with sodium thiosulfate to remove excess bromine.[3]

  • Drying and Concentration: The organic phase should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) before the solvent is removed under reduced pressure.[3]

  • Purification: For liquid products, distillation under reduced pressure is a common purification method.[2] Given the potential thermal sensitivity of cyclopropyl compounds, careful temperature control during distillation is essential to prevent degradation.[2]

Workflow for Product Isolation and Purification

G A Reaction Mixture B Quench with Water A->B Stops reaction C Extract with Ether B->C Isolates product D Wash with NaHCO3 Solution C->D Neutralizes acid E Wash with Sodium Thiosulfate D->E Removes excess Br2 F Dry over Na2SO4 E->F Removes water G Concentrate under Reduced Pressure F->G Removes solvent H Purify by Vacuum Distillation G->H Separates from impurities I Pure this compound H->I G cluster_0 Acid-Catalyzed Enol Formation cluster_1 Bromination cluster_2 Deprotonation A Cyclopropyl Methyl Ketone B Protonated Ketone A->B + H+ C Enol Intermediate B->C - H+ D Enol Intermediate E Bromonium Ion Intermediate D->E + Br2 F Protonated Product E->F G Protonated Product H This compound G->H - H+

Caption: Simplified mechanism for the acid-catalyzed bromination of cyclopropyl methyl ketone.

References

Sources

Technical Support Center: Troubleshooting Side Products in the Bromination of Cyclopropyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the bromination of cyclopropyl methyl ketone. As a molecule of significant interest due to the unique chemical properties conferred by the cyclopropyl group, its selective functionalization is crucial. However, the strained three-membered ring and the presence of a methyl ketone moiety create a landscape of potential, and often frustrating, side reactions. This document is structured as a series of frequently asked questions and troubleshooting guides to address these specific challenges directly.

Frequently Asked Questions (FAQs)
Q1: I'm new to this reaction. What is the intended product and the fundamental mechanism?

Answer: The primary goal is the selective synthesis of 1-bromo-1-cyclopropylethanone via an α-halogenation reaction. This reaction replaces one of the hydrogen atoms on the carbon adjacent (the "alpha" position) to the carbonyl group with a bromine atom. The reaction can be catalyzed by either acid or base, which proceed via different intermediates.

  • Acid-Catalyzed Bromination: Under acidic conditions (e.g., Br₂ in acetic acid), the ketone is first protonated. This is followed by deprotonation at the α-carbon to form a neutral enol intermediate. This enol, which is nucleophilic, then attacks a molecule of bromine (Br₂). This pathway is generally slower but offers better control over mono-substitution. The rate-limiting step is typically the formation of the enol, meaning the reaction rate is independent of the bromine concentration.[1]

  • Base-Catalyzed Bromination: In the presence of a base (e.g., NaOH or NaOMe), an α-hydrogen is abstracted to form a highly nucleophilic enolate anion. This enolate rapidly attacks Br₂ to yield the α-bromo ketone. This reaction is typically much faster than the acid-catalyzed version. However, the electron-withdrawing effect of the newly introduced bromine atom makes the remaining α-hydrogens even more acidic, often leading to rapid subsequent brominations.[2]

.

Q2: My mass spectrometry results show peaks for di- and tri-brominated species. How can I achieve selective mono-bromination?

Answer: The observation of polybrominated products is a classic issue, particularly under basic conditions. As mentioned above, the introduction of the first bromine atom increases the acidity of the remaining α-protons on the methyl group, making them more susceptible to deprotonation and subsequent bromination than the protons on the starting material.

Troubleshooting Polybromination:

ConditionCausalityRecommended Solution
Basic Conditions The enolate of the mono-bromo product forms faster than the enolate of the starting ketone.Switch to Acidic Conditions: Use Br₂ in a solvent like acetic acid or methanol with an acid catalyst (e.g., HBr). The rate-limiting step is enol formation, which is not accelerated by the presence of a bromine substituent, providing better control.[1]
Incorrect Stoichiometry Using an excess of the brominating agent (e.g., Br₂) will inevitably drive the reaction towards polybromination.Control Stoichiometry: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of Br₂ relative to the cyclopropyl methyl ketone. Add the bromine slowly and at a low temperature to allow for consumption before further reaction occurs.
High Temperature Increased temperature accelerates all reaction rates, reducing selectivity and favoring the faster polybromination pathway.Lower the Temperature: Perform the reaction at 0 °C or below to moderate the reaction rate and improve selectivity for the mono-brominated product.

.

Q3: My primary isolated product isn't a ketone; it appears to be a carboxylic acid or an ester. What happened?

Answer: You have likely encountered the Favorskii rearrangement . This is a common and potent side reaction for α-halo ketones, especially in the presence of a base.[3][4] The α-bromo cyclopropyl methyl ketone you successfully formed in situ is a perfect substrate for this rearrangement.

The mechanism involves the abstraction of the α'-proton (on the cyclopropyl ring) by a base to form an enolate. This is followed by an intramolecular nucleophilic attack, displacing the bromide to form a highly strained bicyclic cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like hydroxide or methoxide), leading to the collapse of the ring system to form a more stable carbanion, which is then protonated to yield the final carboxylic acid or ester product.[5][6]

How to Avoid the Favorskii Rearrangement:

  • Avoid Strong Bases: The use of strong, non-nucleophilic bases or, preferably, acidic conditions will completely suppress this pathway. If basic conditions are necessary, use a hindered or very weak base and low temperatures.

  • Use aprotic conditions: If possible, using aprotic solvents can disfavor the rearrangement.

  • Immediate Work-up: If you must use basic conditions, quench the reaction and work it up immediately upon completion to isolate the α-bromo ketone before it has time to rearrange.

.

Q4: My NMR spectrum is complex, with signals suggesting the cyclopropane ring has opened. Is this possible?

Answer: Yes, ring-opening of the cyclopropyl group is a significant risk. The cyclopropane ring possesses "pi-character" and can stabilize an adjacent positive charge remarkably well.[7][8][9] If your reaction conditions promote the formation of a carbocation intermediate, ring-opening can readily occur.

This is most common under strongly acidic conditions or with brominating agents that have Lewis acid character. For instance, protonation of the carbonyl oxygen followed by the loss of a water molecule (if formed) or direct attack on the ring can lead to a cyclopropylmethyl-type cation. This cation is highly stabilized through resonance, which involves the opening of the three-membered ring to form a homoallylic carbocation.[8][10] This intermediate is then trapped by a bromide ion, leading to various linear or rearranged bromo-alkene products.[11][12]

Minimizing Ring-Opening:

  • Avoid Strong Lewis Acids: Be cautious with brominating agents like PBr₅, which can have strong Lewis acidic character.[13]

  • Use Buffered or Mildly Acidic Conditions: Instead of strong acids, consider using buffered systems or a milder acid catalyst like a catalytic amount of HBr in methanol.

  • Radical Conditions: In some specific applications, radical bromination using agents like N-Bromosuccinimide (NBS) with a radical initiator could be an alternative, though this may present its own selectivity challenges.[14]

.

Q5: I used excess bromine and base and got a product with a characteristic "sweet" chloroform-like smell. What is it?

Answer: This is a strong indication of the Haloform reaction . This reaction is specific to methyl ketones (or compounds that can be oxidized to methyl ketones).[2] In the presence of excess base and halogen, the methyl group is fully halogenated to a -CBr₃ group. The resulting tri-bromomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This leads to the cleavage of the C-C bond and the expulsion of the stable tribromomethyl anion (:CBr₃⁻), which is a good leaving group. This anion is then protonated by the solvent or during workup to form bromoform (CHBr₃), which has the characteristic smell you detected. The other product is the carboxylate salt of the remaining ketone fragment, in this case, cyclopropanecarboxylate.[15]

How to Prevent the Haloform Reaction:

  • Strict Stoichiometry: The most critical factor is to strictly limit the amount of bromine to one equivalent or slightly less. The haloform reaction requires at least three equivalents of halogen per mole of ketone.

  • Low Temperature: Running the reaction at low temperatures (e.g., 0 °C or below) can help control the reaction rate and prevent over-bromination.

  • Switch to Acidic Conditions: The haloform reaction is specific to basic conditions. Switching to an acid-catalyzed protocol will completely prevent it.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

Bromination Mechanisms Diagram 1: Acid vs. Base-Catalyzed Bromination cluster_acid Acid-Catalyzed (e.g., H+, Br2) cluster_base Base-Catalyzed (e.g., OH-, Br2) Start Cyclopropyl Methyl Ketone A_Protonation Protonated Ketone Start->A_Protonation + H+ B_Enolate Enolate Intermediate Start->B_Enolate + OH- A_Enol Enol Intermediate A_Protonation->A_Enol - H+ A_Product Desired Product: 1-Bromo-1-cyclopropylethanone A_Enol->A_Product + Br2, -HBr B_Product Desired Product: 1-Bromo-1-cyclopropylethanone B_Enolate->B_Product + Br2, -Br-

Caption: Key intermediates in acid vs. base-catalyzed bromination.

Side Reactions Diagram 2: Major Side Reaction Pathways Product 1-Bromo-1-cyclopropylethanone (Desired Product) Poly Polybromination (Di-, Tri-bromo ketones) Product->Poly Excess Br2 (esp. basic) Favorskii Favorskii Rearrangement (Carboxylic Acid/Ester) Product->Favorskii Base (OH-, RO-) RingOpen Ring-Opening (Homoallylic Bromides) Product->RingOpen Strong Acid / Lewis Acid Haloform Haloform Reaction (Cyclopropanecarboxylic Acid + Bromoform) Poly->Haloform Excess Base + Excess Br2

Caption: Common side reactions originating from the desired product.

Recommended Experimental Protocols

The choice of protocol is critical for maximizing the yield of the desired 1-bromo-1-cyclopropylethanone while minimizing side products.

Protocol 1: Selective Mono-bromination under Acidic Conditions

This protocol is designed to minimize Favorskii rearrangement, haloform reaction, and polybromination.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropyl methyl ketone (1.0 eq) in anhydrous methanol (5-10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst: Add a catalytic amount of 48% hydrobromic acid (HBr) (approx. 0.05 eq).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (0.95-1.0 eq) in a small amount of cold methanol. Add this solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching: Once the reaction is complete, pour the mixture into cold water containing a small amount of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-cyclopropylethanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol avoids the use of elemental bromine and strong bases, offering an alternative to mitigate some side reactions.

  • Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN), add N-Bromosuccinimide (NBS) (1.0-1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide. Alternatively, acid catalysis with a source like p-toluenesulfonic acid can be used for an ionic pathway.[14]

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp for radical initiation) and monitor by TLC or GC. The reaction progress can often be followed by observing the dense succinimide byproduct precipitating or floating.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude product.

References
  • Favorskii rearrangement - Wikipedia. [Link][3]

  • Favorskii rearrangement - chemeurope.com. [Link][4]

  • Gholizadeh, S. et al. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds... Journal of the Iranian Chemical Society.[Link]

  • Favorskii Rearrangement - NROChemistry. [Link][16]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. [Link][6]

  • Request PDF: Synthesis of various cyclopropyl methyl bromide and its derivatives... ResearchGate.[Link][14]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. [Link][7]

  • Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine... - Pearson. [Link][2]

  • Li, Y. et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.[Link][11]

  • Ceylan, et al. (Year not available). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5... Asian Journal of Chemistry.[Link][13]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. [Link][12]

  • Why is cyclopropyl methyl carbocation exceptionally stable? - Quora. [Link][10]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange (duplicate). [Link][8]

  • Synthesis of various cyclopropyl methyl bromide... - Lookchem. [Link][17]

  • Halogenation of cyclopropyl-methyl ketone - Google Patents. [18]

  • Solved The TWO STEP synthesis of the compound 1-cyclopropyl... - Chegg.com. [Link][19]

  • β-Bromoketone synthesis by bromination - Organic Chemistry Portal. [Link][20]

  • Cullis, C. F., & Hashmi, M. H. (1957). Quantitative Aspects of the Base-catalysed Halogenation... Journal of the Chemical Society.[Link][15]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? | Wyzant Ask An Expert. [Link][9]

  • Method for preparing cyclopropyl methyl ketone by one-step method - Google Patents. [21]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents. [22]

  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry. [Link][23]

  • Synthesis and reactions of cyclopropenones - SciSpace. [Link][24]

  • Kinetics of Cyclopropylcarvinonyl Radical Ring Openings... - Journal of the American Chemical Society. [Link][25]

  • FUNCTIONALIZATION OF SATURATED HYDROCARBONS: HIGH TEMPERATURE BROMINATION... Thesis, Middle East Technical University.[Link][26]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. [Link][27]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. [Link][1]

Sources

How to avoid dibromination in the synthesis of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1-cyclopropylethanone. As a key intermediate in the production of pharmaceuticals and agrochemicals, the efficient and selective synthesis of this compound is of paramount importance.[1][2][3] One of the most common challenges encountered during its synthesis via the alpha-bromination of cyclopropyl methyl ketone is the formation of the dibrominated byproduct.[4] This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize dibromination and optimize your reaction conditions for a high-yield, high-purity synthesis.

Troubleshooting Guide: Minimizing Dibromination

Issue: Significant Formation of 2,2-Dibromo-1-cyclopropylethanone

Primary Cause: The primary cause of dibromination is the reaction of the desired monobrominated product with the brominating agent. The electron-withdrawing effect of the first bromine atom can, under certain conditions, increase the acidity of the remaining alpha-hydrogen, making it susceptible to a second substitution.

Solutions:

1. Control of Reaction Stoichiometry and Brominating Agent Addition

Explanation: The most direct way to control dibromination is to carefully manage the stoichiometry of the brominating agent. Using a slight excess of the ketone or a 1:1 molar ratio of ketone to brominating agent is a common starting point. The method of addition is also critical. A slow, portion-wise, or dropwise addition of the brominating agent to the ketone solution can help maintain a low concentration of the brominating agent throughout the reaction, thereby favoring the initial monobromination of the more abundant starting material over the subsequent bromination of the product.[5]

Recommended Protocol:

  • Stoichiometry: Begin with a 1:1 molar ratio of cyclopropyl methyl ketone to the brominating agent (e.g., Bromine (Br₂) or N-Bromosuccinimide (NBS)).

  • Addition: Dissolve the cyclopropyl methyl ketone in a suitable solvent. Cool the solution to the recommended temperature (often 0-10 °C for Br₂) and add the brominating agent dropwise or in small portions over an extended period.[1][4]

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to determine the point of optimal conversion to the monobrominated product before significant dibromination occurs.

2. Choice of Brominating Agent

Explanation: Different brominating agents have varying reactivities and selectivities. While molecular bromine (Br₂) is widely used, it can be aggressive and lead to over-bromination.[4] N-Bromosuccinimide (NBS) is often a milder and more selective alternative for α-bromination of ketones.[5] Other reagents, such as tetrabutylammonium tribromide, have also been used to achieve selective monobromination.[6]

Brominating AgentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂) ** Acidic medium (e.g., acetic acid, HBr), often in a solvent like methanol.[4][7][8]Readily available, cost-effective.Can be highly reactive, leading to dibromination and other side reactions.[9] Corrosive and hazardous to handle.
N-Bromosuccinimide (NBS) Often used with a radical initiator (AIBN) or under acidic catalysis (e.g., silica-supported NaHSO₄, Al₂O₃).[5][6]Milder, often more selective for monobromination.[5] Easier to handle than liquid bromine.Can require a catalyst or initiator. May be more expensive than Br₂.
Copper(II) Bromide (CuBr₂) **Typically used in a solvent like chloroform-ethyl acetate.[10]Can offer high selectivity for monobromination.Requires a heterogeneous system, and removal of copper salts can complicate workup.
3. Reaction Conditions: The Role of Acid Catalysis

Explanation: The alpha-bromination of ketones in acidic media proceeds through an enol intermediate.[7][11] The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form.[7][11] The rate-limiting step is often the formation of this enol.[12] Once the monobrominated product is formed, the electron-withdrawing bromine atom can decrease the rate of subsequent enolization, thus disfavoring a second bromination. This is a key reason why acid-catalyzed brominations are generally preferred for selective monobromination.

Mechanism Visualization:

G ketone Cyclopropyl Methyl Ketone protonation Protonation of Carbonyl ketone->protonation H⁺ enol Enol Intermediate protonation->enol -H⁺ attack Nucleophilic Attack on Br₂ enol->attack Br₂ deprotonation Deprotonation attack->deprotonation -Br⁻ product This compound deprotonation->product -H⁺ G start Dissolve Cyclopropyl Methyl Ketone in Solvent (e.g., Methanol) cool Cool Reaction Mixture to 0-5 °C start->cool add_br2 Slowly Add 1.0 eq. of Br₂ cool->add_br2 react Stir at 0-5 °C and Monitor by TLC/GC add_br2->react quench Quench with Water or Na₂S₂O₃ solution react->quench extract Extract with an Organic Solvent (e.g., Ether) quench->extract wash Wash Organic Layer (e.g., with NaHCO₃, brine) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify

Sources

Technical Support Center: Purification of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-cyclopropylethanone. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As a potent alkylating agent and a key building block in the synthesis of complex molecules like A3 adenosine receptor antagonists, its purity is paramount to the success of your research.[1][2] This guide provides in-depth, experience-driven answers to the common and complex purification challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity so critical?

This compound (C₅H₇BrO) is an α-bromoketone featuring a strained cyclopropyl ring.[2][3] This unique structure makes it a highly reactive electrophile, ideal for introducing the cyclopropylethanone moiety into larger molecules through nucleophilic substitution reactions.[2][3] Purity is critical because common impurities, such as the starting material (cyclopropyl methyl ketone) or over-brominated species, can lead to significant side reactions, lower yields, and complex downstream purification challenges in multi-step syntheses.

Q2: What are the primary safety concerns when handling this compound?

This compound is a potent lachrymator and irritant.[4] It is classified as toxic if swallowed and can cause serious eye damage.[5][6] Always handle this compound inside a certified chemical fume hood.[7] Personal protective equipment (PPE) should include, at a minimum, safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[5] Ensure an eye wash station and safety shower are readily accessible.

Q3: What are the most common impurities I should expect?

The impurity profile is largely dependent on the synthetic route, which most commonly involves the alpha-bromination of cyclopropyl methyl ketone.[3] Key impurities to monitor include:

  • Unreacted Cyclopropyl Methyl Ketone: The starting material for the synthesis.

  • Dibrominated Species: Over-bromination can lead to the formation of 2,2-dibromo-1-cyclopropylethanone.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., methanol, ether, chloroform).[3]

  • Degradation Products: Resulting from exposure to moisture, heat, or base.

Q4: How should I store crude or purified this compound?

Due to its sensitivity to heat and moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 0-10°C is recommended to minimize degradation over time. Avoid storing it with bases, strong oxidizing agents, or nucleophiles.[7]

In-Depth Troubleshooting Guides

Problem 1: My purified product is a persistent yellow or brown color. What causes this, and how can I obtain a colorless liquid?

Root Cause Analysis:

Discoloration is a common indicator of degradation. As an α-bromoketone, this compound is susceptible to several degradation pathways, often initiated by trace impurities like acid (HBr) or exposure to light and heat. The color arises from the formation of small quantities of polymeric or conjugated byproducts.

Troubleshooting Protocol:

  • Neutralize Crude Product: Before any purification, wash the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution.[1] This step is crucial to quench any residual HBr from the bromination reaction, which can catalyze decomposition during heating.

  • Minimize Heat Exposure: This compound is heat-sensitive. When concentrating the product on a rotary evaporator, use a low-temperature water bath (≤ 30-40°C) and sufficient vacuum. Never distill to complete dryness, as this can concentrate impurities and promote decomposition.

  • Activated Carbon Treatment: If discoloration persists after initial purification, a charcoal treatment can be effective.

    • Dissolve the semi-purified material in a non-polar solvent like diethyl ether or dichloromethane.

    • Add a small amount (1-2% by weight) of activated carbon.

    • Stir for 15-30 minutes at room temperature.

    • Filter through a pad of Celite® to remove the carbon.

    • Carefully remove the solvent in vacuo.

Problem 2: My NMR/GC-MS analysis shows persistent starting material and/or dibrominated impurities even after vacuum distillation. How can I improve separation?

Root Cause Analysis:

While vacuum distillation is a common purification method for liquids, its success depends on a sufficient difference in boiling points between the product and impurities.[3] Cyclopropyl methyl ketone (boiling point ~120°C) and this compound (boiling point 191.6°C at 760 mmHg) have different boiling points, but achieving baseline separation from the dibrominated species via distillation can be challenging.[5] Additionally, the required temperatures for distillation, even under vacuum, can risk product degradation.

Comparative Purification Strategies

Purification MethodProsConsTarget Impurities
Fractional Vacuum Distillation Good for removing non-volatile residues and starting material. Scalable.Risk of thermal degradation. May not separate close-boiling impurities effectively.Cyclopropyl methyl ketone, high-boiling point polymers.
Flash Column Chromatography Excellent for separating close-boiling impurities like dibrominated species.[8] Operates at room temperature, avoiding thermal stress.Can be lower yielding due to product adsorption on silica. Less scalable than distillation.Dibrominated species, polar baseline impurities.

Recommended Workflow: Flash Column Chromatography

For achieving the highest purity (>98%), flash chromatography is the superior method.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar solvent system is critical. Start with a very low polarity mixture, such as 1-2% diethyl ether or ethyl acetate in hexanes. The high lipophilicity of both the product and key impurities means that even small increases in eluent polarity can cause co-elution.[9]

  • Loading: Use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. This creates a concentrated band that can be carefully added to the top of the column, resulting in better separation.

  • Monitoring: Monitor the fractions carefully using Thin Layer Chromatography (TLC) with a potassium permanganate stain for visualization.

Problem 3: My product is degrading on the silica gel column, leading to low yields and streaking on TLC.

Root Cause Analysis:

Standard silica gel is slightly acidic, which can catalyze the degradation of sensitive compounds like α-bromoketones. The strained cyclopropyl ring can also be susceptible to acid-catalyzed ring-opening.[3] Streaking on TLC is a classic sign of on-plate decomposition.

Troubleshooting Protocol:

  • Neutralize the Silica: Before preparing your column, neutralize the silica gel.

    • Prepare a slurry of the required amount of silica gel in your starting eluent (e.g., hexanes).

    • Add ~1% triethylamine (NEt₃) relative to the volume of the eluent.

    • Stir the slurry for 10-15 minutes, then pack the column as usual. This small amount of base will neutralize the acidic sites on the silica surface without being basic enough to cause other side reactions.

  • Work Quickly: Do not let the product sit on the column for an extended period. Prepare everything in advance so you can load, run, and collect fractions efficiently.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like Florisil® or neutral alumina. However, be aware that the elution profile will change, and you will need to re-optimize your solvent system.

Problem 4: I am concerned about base-catalyzed side reactions like the Favorskii rearrangement during workup or purification.

Root Cause Analysis:

The Favorskii rearrangement is a characteristic reaction of α-haloketones with a proton on the α'-carbon, which occurs in the presence of a base.[10][11] This reaction leads to the formation of carboxylic acid derivatives (or esters/amides if alkoxides/amines are used), representing a significant yield loss and introducing a new, highly polar impurity.[11][12]

Visualizing the Risk: The Favorskii Rearrangement Pathway

Favorskii_Rearrangement Start This compound Enolate Enolate Intermediate Start->Enolate Base Base (e.g., OH⁻) Base->Start Deprotonation (α' H) Cyclopropanone Cyclopropanone Intermediate Base->Cyclopropanone Attack on C=O Enolate->Cyclopropanone Intramolecular SN2 Attack Nucleophilic Attack by Base Cyclopropanone->Attack Rearranged Rearranged Carboxylate (Impurity) Attack->Rearranged Ring Opening

Caption: The base-catalyzed Favorskii rearrangement pathway.

Mitigation Strategies:

  • Use a Weak, Non-Nucleophilic Base for Neutralization: During the aqueous workup, use sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) instead of strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Bicarbonate is sufficiently basic to neutralize acids but not strong enough to readily promote the Favorskii rearrangement.

  • Avoid Amine Bases if Possible: When neutralizing silica gel for chromatography, triethylamine is generally acceptable due to its steric hindrance. However, avoid using less hindered amines, as they can act as nucleophiles.

  • Temperature Control: Keep all neutralization and extraction steps cold (0-5°C) using an ice bath. This will slow down the rate of any potential base-catalyzed reactions.

By understanding the inherent reactivity of this compound and proactively addressing these common challenges, you can significantly improve the purity of your material, leading to more reliable and reproducible results in your synthetic endeavors.

References

  • Benchchem. (n.d.). This compound | 69267-75-0.
  • Wikipedia. (2023, December 27). Favorskii rearrangement. Retrieved from [Link]

  • Fu, G. C., & Dai, X. (2005). Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents. Journal of the American Chemical Society, 127(46), 16248-16252. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • YouTube. (2020, April 17). Favorskii Rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). This compound | CAS 69267-75-0. Retrieved from [Link]

  • Benchchem. (2025). An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones.
  • Chemsrc. (2025, August 21). This compound | CAS#:69267-75-0. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Safe Storage and Handling of Reactive Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Benchchem. (2025). Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability.

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 2-bromo-1-cyclopropylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimentation.

Introduction: The Versatile Building Block

This compound is a valuable bifunctional molecule, featuring both a reactive α-bromoketone and a strained cyclopropyl ring. The presence of the carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack, making it a potent electrophile for forming new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity profile has led to its use as a key intermediate in the synthesis of a wide range of compounds, including potent and selective human A3 adenosine receptor antagonists and indolizine derivatives with anticancer properties.[2]

The primary reaction pathway for this substrate is the bimolecular nucleophilic substitution (SN2) reaction.[1][3] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon.[1] Understanding the nuances of the SN2 pathway and potential competing side reactions is crucial for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

A1: The predominant mechanism is the SN2 (Substitution Nucleophilic Bimolecular) reaction.[1][3] The electron-withdrawing carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to backside attack by a nucleophile.[1] This concerted process involves the simultaneous formation of the new nucleophile-carbon bond and cleavage of the carbon-bromine bond.[1] SN1 reactions are generally disfavored for α-halocarbonyl compounds due to the formation of a less stable carbocation intermediate adjacent to the electron-withdrawing carbonyl group.[3][4]

Q2: What types of nucleophiles are suitable for this reaction?

A2: A wide variety of nucleophiles can be employed to displace the bromide ion. These include:

  • Nitrogen Nucleophiles: Amines (primary and secondary), azides, and phthalimides (in the Gabriel synthesis) are commonly used to introduce nitrogen-containing functional groups.[1][2]

  • Oxygen Nucleophiles: Alcohols and carboxylates can be used, although care must be taken to avoid competing elimination or Favorskii rearrangement reactions, especially with stronger bases.

  • Sulfur Nucleophiles: Thiols and thiophenols are effective nucleophiles for this substrate.[1]

  • Carbon Nucleophiles: Enolates and cyanides can be used to form new carbon-carbon bonds.

It is generally recommended to use less basic nucleophiles to avoid side reactions like the Favorskii rearrangement.[3]

Q3: How does the choice of solvent affect the reaction outcome?

A3: The choice of solvent is critical for optimizing SN2 reactions. Polar aprotic solvents are highly recommended.[5][6] These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, can dissolve ionic nucleophiles while not significantly solvating the nucleophile, thus preserving its reactivity.[5][7]

Polar protic solvents, like methanol or water, can form hydrogen bonds with the nucleophile, creating a "solvent shell" that hinders its ability to attack the electrophilic carbon.[5][8] This can dramatically decrease the reaction rate.[7] For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[7]

Q4: What are the most common side reactions to be aware of?

A4: The two most significant side reactions are the Favorskii rearrangement and elimination (E2).

  • Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones in the presence of a base.[1][9] It leads to the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative (e.g., acid, ester, or amide), often with ring contraction in cyclic systems.[9][10] The use of strong bases like hydroxides or alkoxides can promote this pathway.[3][9]

  • Elimination (E2): While this compound is a primary halide, which generally favors substitution, elimination can become competitive under certain conditions. The use of strong, sterically hindered bases and high reaction temperatures can favor the E2 pathway, leading to the formation of an α,β-unsaturated ketone.[11][12]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: Low Yield of the Desired Substitution Product

Possible Causes & Solutions:

  • Suboptimal Solvent Choice:

    • Symptom: The reaction is sluggish or stalls completely.

    • Explanation: As discussed in the FAQs, polar protic solvents can inhibit SN2 reactions.[5][8]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to enhance the nucleophile's reactivity.[6][7]

  • Insufficient Nucleophile Reactivity:

    • Symptom: Incomplete conversion of the starting material.

    • Explanation: The chosen nucleophile may not be strong enough under the reaction conditions.

    • Solution:

      • Consider using a stronger, yet still moderately basic, nucleophile.

      • For reactions with anionic nucleophiles, ensure the salt is fully dissolved. The addition of a phase-transfer catalyst can be beneficial in biphasic systems or when dealing with poorly soluble salts.[13][14][15]

  • Competing Side Reactions:

    • Symptom: The presence of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, NMR).

    • Explanation: The Favorskii rearrangement or elimination reactions may be consuming your starting material.

    • Solution: Refer to the troubleshooting sections below for mitigating these specific side reactions.

  • Decomposition of Starting Material or Product:

    • Symptom: The appearance of multiple unidentifiable spots on a TLC plate or complex mixtures in NMR.

    • Explanation: α-Bromoketones can be less stable than their chloro-analogues.[6] The cyclopropyl group can also be sensitive to certain conditions.

    • Solution:

      • Run the reaction at a lower temperature.

      • Ensure your starting material is pure. Purification via distillation under reduced pressure may be necessary, but care must be taken to avoid thermal degradation.[1]

      • Minimize reaction time by monitoring progress closely with TLC or LC-MS.

Problem 2: Formation of Favorskii Rearrangement Products

Possible Causes & Solutions:

  • Use of a Strong Base:

    • Symptom: The major product is a cyclopropanecarboxylic acid derivative instead of the expected α-substituted ketone.[1]

    • Explanation: Strong bases deprotonate the α'-carbon (on the cyclopropyl ring), initiating the Favorskii rearrangement.[9]

    • Solution:

      • If your nucleophile is also a strong base (e.g., an alkoxide), consider using a milder, non-basic nucleophile if possible.

      • If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize deprotonation at the α'-position.

      • Employ reaction conditions that do not generate a significant concentration of a strong base. For example, when using amine nucleophiles, use the amine itself as the base or add a mild external base.

Problem 3: Competing Elimination (E2) Reaction

Possible Causes & Solutions:

  • High Reaction Temperature:

    • Symptom: Increased formation of an α,β-unsaturated ketone byproduct, especially at elevated temperatures.

    • Explanation: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[11]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (e.g., 40-50 °C) are often a good starting point.

  • Use of a Strong, Sterically Hindered Base/Nucleophile:

    • Symptom: Significant elimination even at moderate temperatures.

    • Explanation: Bulky bases may preferentially act as a base rather than a nucleophile, abstracting a proton to induce elimination.[12]

    • Solution: Opt for a less sterically hindered nucleophile if possible.

Problem 4: Reaction with Heterogeneous Nucleophiles (e.g., Potassium Phthalimide in Gabriel Synthesis)

Possible Causes & Solutions:

  • Poor Solubility of the Nucleophile:

    • Symptom: The reaction is very slow or does not proceed to completion.

    • Explanation: The reaction rate is limited by the low concentration of the dissolved nucleophile.

    • Solution:

      • Use a highly polar aprotic solvent like DMF or DMSO to maximize the solubility of the ionic nucleophile.[16]

      • Consider the use of a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6).[14][15] The PTC helps to transport the nucleophilic anion from the solid phase or an aqueous phase into the organic phase where the reaction occurs.[15]

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate, silica gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (DIPEA or K₂CO₃, 1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Gabriel Synthesis of 2-Amino-1-cyclopropylethanone

This two-step procedure utilizes potassium phthalimide to synthesize the primary amine.[17][18]

Step 1: N-Alkylation

Materials:

  • Potassium phthalimide (1.1 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium phthalimide (1.1 eq) and anhydrous DMF.

  • Add this compound (1.0 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).[16]

  • Cool the reaction to room temperature and pour into cold water to precipitate the N-alkylated phthalimide product.

  • Filter the solid, wash with water, and dry. The product can be used in the next step without further purification.

Step 2: Hydrazinolysis

Materials:

  • N-(2-cyclopropyl-2-oxoethyl)phthalimide (from Step 1)

  • Hydrazine hydrate (1.5 - 2.0 equivalents)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the N-alkylated phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 eq) and heat the mixture to reflux.

  • A precipitate of phthalhydrazide will form. Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate any remaining phthalhydrazide and form the amine hydrochloride salt.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH solution) and extract the free amine with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the amine product as needed.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Side Product(s)
1MorpholineK₂CO₃ACN50485-
2MorpholineK₂CO₃MeOH501220Low Conversion
3Sodium Azide-DMF25295-
4Sodium Methoxide-MeOH251<10Favorskii Product
5Potassium Phthalimide-DMF90690-

Note: The data in this table is illustrative and represents typical outcomes based on established chemical principles. Actual results may vary.

Visualizations

Reaction Mechanism: SN2 on this compound

Caption: SN2 mechanism showing backside attack and inversion of stereochemistry.

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution reactions.

Troubleshooting Decision Tree for Low Yield

Troubleshooting start Low Yield Observed check_side_products Analyze Crude Mixture (NMR, LC-MS) start->check_side_products favorskii Favorskii Product Detected? check_side_products->favorskii elimination Elimination Product Detected? favorskii->elimination No solve_favorskii Use Weaker/Non-nucleophilic Base Lower Temperature favorskii->solve_favorskii Yes incomplete_rxn High % of Starting Material? elimination->incomplete_rxn No solve_elimination Lower Temperature Use Less Bulky Nucleophile elimination->solve_elimination Yes solve_incomplete Switch to Polar Aprotic Solvent Increase Reaction Time/Temp Use Phase-Transfer Catalyst incomplete_rxn->solve_incomplete Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Gong, J., Jolit, A., & Gouverneur, V. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. ResearchGate. Retrieved from [Link]

  • Gong, J., Jolit, A., & Gouverneur, V. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Europe PMC. Retrieved from [Link]

  • Gong, J., Jolit, A., & Gouverneur, V. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. University of Edinburgh Research Explorer. Retrieved from [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.3: Factors That Affect ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    
     Reactions. Retrieved from [Link]
    
  • Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical and Steric Effects in Nucleophilic Substitution of ??-Halo Ketones. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • CORE. (n.d.). Favorskii Rearrangement of some a-Bromo-ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]

  • Molbase. (n.d.). 7-((2-cyclopropyl-2-oxoethyl)amino)-3,4-dihydroisoquinoline-1(2H)-one. Retrieved from [Link]

  • Dr. S. K. Singh. (2019, June 22). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone [Video]. YouTube. [Link]

  • Patsnap. (n.d.). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why is the yield of substitution reactions decreased at higher temperatures?. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Green Chemistry. Retrieved from [Link]

  • MaChemGuy. (2015, May 21). Nucleophilic Substitution Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-1-cyclopropylethanone (CAS No. 69267-75-0). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the safe handling, storage, and disposal of this versatile but hazardous chemical intermediate. Our goal is to equip you with the necessary knowledge to mitigate risks and ensure a safe laboratory environment.

Section 1: Understanding the Compound - A Quick Reference

Before delving into handling protocols, it is crucial to understand the fundamental properties and hazards of this compound.

PropertyValueSource
Molecular Formula C₅H₇BrO[1][2]
Molecular Weight 163.01 g/mol [2][3]
Appearance Colorless to Brown clear liquid
Boiling Point 191.6 ± 13.0 °C at 760 mmHg[1]
Flash Point 92.8 ± 7.2 °C[1]
Density 1.7 ± 0.1 g/cm³[1]

Primary Hazards: this compound is classified as toxic if swallowed, causes serious eye irritation, and may cause skin and respiratory irritation.[4][5][6] It is a combustible liquid.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the most critical personal protective equipment (PPE) requirements when working with this compound?

A1: Due to its toxicity and irritant properties, a comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be considered if there is a splash hazard.

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[4][7] Ensure gloves are inspected before use.[4] For tasks with a higher risk of exposure, consider fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[4]

Q2: How should I properly store this compound in the lab?

A2: Proper storage is key to maintaining the stability of the compound and preventing accidents.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][6][7]

  • Temperature: Some suppliers recommend refrigerated storage.[5] Always check the supplier's specific recommendations.

  • Incompatibilities: Store away from oxidizing agents, strong bases, and sources of heat, sparks, or open flames.[1][6][8]

  • Security: Due to its acute toxicity, it is recommended to store it in a locked cabinet or area with restricted access.[4][5]

Q3: Can I work with this chemical on an open bench?

A3: No. All work with this compound must be performed in a well-ventilated chemical fume hood.[1] This is to minimize the risk of inhaling harmful vapors.[4]

Q4: What are the initial symptoms of exposure I should be aware of?

A4: Be vigilant for any of the following symptoms after potential exposure:

  • Inhalation: May cause respiratory irritation.[6]

  • Skin Contact: Causes skin irritation.[6]

  • Eye Contact: Causes serious eye irritation, potentially leading to damage.[4][5]

  • Ingestion: Toxic if swallowed.[4][5][6]

Section 3: Troubleshooting Guides - Emergency Procedures

This section provides step-by-step guidance for emergency situations.

First Aid Response

Issue: Accidental exposure to this compound.

Immediate Actions:

  • General Advice: Move the victim out of the dangerous area and seek immediate medical attention.[2][5] Show the Safety Data Sheet (SDS) to the attending physician.[7]

  • Inhalation: Move the person to fresh air.[1][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[5]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][5] Never give anything by mouth to an unconscious person.[4][7] Call a poison control center or doctor immediately.[4][5]

Spill Management

Issue: A small-scale spill of this compound in the laboratory.

Workflow for Spill Cleanup:

Spill_Cleanup_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_dispose Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation (Fume Hood) Evacuate->Ventilate PPE Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Ventilate->PPE Ignition Remove all ignition sources PPE->Ignition Absorb Cover spill with inert absorbent material (Sand, Vermiculite) Ignition->Absorb Collect Sweep up and collect material into a suitable, closed container Absorb->Collect Label Label container as 'Halogenated Organic Waste' Collect->Label Dispose Dispose of according to institutional and local regulations Label->Dispose

Caption: Workflow for handling a small chemical spill.

Detailed Steps:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel.[4] Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Control Ignition Sources: Remove all sources of heat, sparks, and flames from the area as the compound is combustible.[1][4]

  • Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][4]

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.[1][4][5] Use non-sparking tools.[4]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Label the waste container appropriately and dispose of it as hazardous halogenated organic waste according to your institution's and local regulations.[1][5]

Section 4: Waste Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it falls under the category of halogenated organic waste.[9]

Q5: Why is it crucial to segregate halogenated from non-halogenated waste?

A5: The primary reason is the difference in disposal methods and costs. Non-halogenated solvents can often be recycled as fuel additives.[9] In contrast, halogenated solvents require high-temperature incineration with special scrubber systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[9] Mixing even small amounts of halogenated waste into a non-halogenated waste stream can contaminate the entire batch, significantly increasing disposal costs and environmental impact.[9]

Disposal Workflow:

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal Start Start: Experiment Generates Waste Container Select a designated, compatible, and properly labeled 'Halogenated Organic Waste' container Start->Container Segregate Segregate from non-halogenated waste Container->Segregate Labeling Clearly list all chemical constituents, including 'this compound' Segregate->Labeling Storage Store the sealed container in a designated hazardous waste accumulation area Labeling->Storage Pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) department Storage->Pickup End End: Compliant Disposal Pickup->End

Caption: Step-by-step waste disposal workflow.

Key Disposal Steps:

  • Container Selection: Use only approved, leak-proof containers with screw-top caps for waste collection.[9][10] The container must be compatible with the chemical.

  • Labeling: Label the waste container as "Hazardous Waste" and "Halogenated Organic Waste" before adding any waste.[10][11] Clearly list all contents, including "this compound".[10]

  • Segregation: Do NOT mix with non-halogenated solvents.[9][10] Also, avoid mixing with incompatible waste streams like strong acids, bases, or oxidizers.[11]

  • Storage: Keep waste containers tightly closed at all times, except when adding waste.[10] Store in a designated, secondary containment area away from general lab traffic.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and final disposal in accordance with all local, state, and federal regulations.[1][5]

Section 5: References

  • This compound | CAS#:69267-75-0 | Chemsrc. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • 2-Bromo-1-Cyclopropylethanol | C5H9BrO | CID 55266320 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). The University of British Columbia. Retrieved January 4, 2026, from [Link]

  • 69267-75-0 | this compound | Aliphatic Cyclic Hydrocarbons. (n.d.). Angene. Retrieved January 4, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Northwestern University. Retrieved January 4, 2026, from [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025, January 14). Oakland University. Retrieved January 4, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (n.d.). Retrieved January 4, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. (1984, October). U.S. Environmental Protection Agency. Retrieved January 4, 2026, from [Link]

Sources

Identifying and minimizing impurities in 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-Bromo-1-cyclopropylethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the synthesis, purification, and handling of this valuable synthetic intermediate. Our focus is on delivering practical, experience-driven insights to ensure the integrity and purity of your experimental outcomes.

I. Synthesis and Impurity Formation: A Mechanistic Overview

The principal route to this compound is the alpha-bromination of cyclopropyl methyl ketone. This reaction, while direct, is often accompanied by the formation of impurities that can complicate downstream applications. Understanding the mechanistic underpinnings of both the desired reaction and potential side reactions is paramount for effective troubleshooting.

The reaction proceeds via an enol or enolate intermediate of cyclopropyl methyl ketone, which then acts as a nucleophile, attacking an electrophilic bromine source. The regioselectivity of this bromination is critical; the desired product results from the formation of the kinetic enolate on the methyl side of the ketone.

Diagram: Synthesis of this compound and Major Impurity Pathways

cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Enolate Intermediate Enolate Intermediate Cyclopropyl Methyl Ketone->Enolate Intermediate  Base or Acid Catalyst Ring-Opened Impurity Ring-Opened Impurity Cyclopropyl Methyl Ketone->Ring-Opened Impurity Harsh Acidic Conditions This compound This compound Enolate Intermediate->this compound + Br+ source Dibrominated Impurity Dibrominated Impurity This compound->Dibrominated Impurity Excess Brominating Agent cluster_decision Impurity Identification Crude Product Crude Product TLC/GC Analysis TLC/GC Analysis Crude Product->TLC/GC Analysis Initial Assessment NMR Spectroscopy NMR Spectroscopy TLC/GC Analysis->NMR Spectroscopy Isolate Fractions or Analyze Mixture Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Confirm Molecular Weight IR Spectroscopy IR Spectroscopy Mass Spectrometry->IR Spectroscopy Confirm Functional Groups Dibrominated? Dibrominated? IR Spectroscopy->Dibrominated? Ring-Opened? Ring-Opened? Dibrominated?->Ring-Opened? No Optimize Stoichiometry Optimize Stoichiometry Dibrominated?->Optimize Stoichiometry Yes Other? Other? Ring-Opened?->Other? No Modify Acid Conditions Modify Acid Conditions Ring-Opened?->Modify Acid Conditions Yes Further Investigation Further Investigation Other?->Further Investigation Yes

Technical Support Center: Improving Selectivity in α-Bromination of Unsymmetrical Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the α-bromination of unsymmetrical ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the regioselectivity of this crucial transformation. The following content is structured in a practical, question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the selectivity of α-bromination. Understanding these concepts is the first step to troubleshooting and optimizing your reaction.

Q1: I'm getting a mixture of regioisomers during the α-bromination of my unsymmetrical ketone. What determines where the bromine adds?

The regioselectivity of α-bromination is primarily dictated by the reaction intermediate, which can be either an enol (under acidic conditions) or an enolate (under basic conditions).[1] For an unsymmetrical ketone, two different enols or enolates can form, leading to two possible constitutional isomers of the α-bromo ketone. The control over which isomer is formed predominantly is a classic case of Thermodynamic vs. Kinetic control .[2][3]

  • Thermodynamic Control: This favors the formation of the more stable intermediate. The more substituted enol or enolate is generally more thermodynamically stable because it has a more substituted double bond, similar to Zaitsev's rule for alkenes.[3] Reactions under thermodynamic control typically yield the α-bromo ketone at the more substituted α-carbon.[1][4]

  • Kinetic Control: This favors the formation of the product that is formed fastest. Deprotonation at the less sterically hindered α-carbon is faster, leading to the less substituted, or kinetic, enolate.[5] Reactions under kinetic control will therefore yield the α-bromo ketone at the less substituted α-carbon.[2]

The interplay between these two pathways is crucial, and manipulating the reaction conditions allows you to favor one over the other.

Q2: How can I favor the formation of the thermodynamic product (bromination at the more substituted α-carbon)?

To achieve bromination at the more substituted position, you need to establish conditions that allow for equilibrium between the two possible enolates, giving the more stable, thermodynamic enolate time to predominate.[5]

Key conditions for thermodynamic control include:

  • Higher Temperatures: Increased thermal energy allows the initially formed kinetic enolate to revert to the starting ketone and re-form as the more stable thermodynamic enolate.[6]

  • Weaker, Non-hindered Bases: Using bases like sodium hydride (NaH) or alkoxides (e.g., NaOEt) in a protic solvent allows for a reversible deprotonation, facilitating the equilibrium needed to favor the thermodynamic enolate.[6]

  • Acid Catalysis: Acid-catalyzed bromination, often using Br₂ in acetic acid, typically proceeds through the more stable, more substituted enol intermediate.[7][8][9] The rate-determining step is the formation of the enol, and the enol with the more substituted double bond is more stable.[7][10]

Visualizing Control Pathways

The following diagram illustrates the decision-making process for achieving kinetic versus thermodynamic α-bromination.

G cluster_conditions Reaction Conditions cluster_intermediates Intermediate Formed cluster_products Major Product start Unsymmetrical Ketone thermo_cond High Temp Weaker Base (NaH, RO⁻) Acid Catalysis (HBr, AcOH) start->thermo_cond Thermodynamic Control kinetic_cond Low Temp (-78 °C) Strong, Bulky Base (LDA) Irreversible Deprotonation start->kinetic_cond Kinetic Control thermo_enolate Thermodynamic Enolate (More Substituted) thermo_cond->thermo_enolate kinetic_enolate Kinetic Enolate (Less Substituted) kinetic_cond->kinetic_enolate thermo_product Bromination at More Substituted α-Carbon thermo_enolate->thermo_product Bromination kinetic_product Bromination at Less Substituted α-Carbon kinetic_enolate->kinetic_product Bromination

Caption: Decision workflow for selective α-bromination.

Q3: Conversely, how can I achieve bromination at the less substituted α-carbon (kinetic product)?

Formation of the kinetic product requires conditions that are irreversible and prevent equilibration to the more stable thermodynamic enolate.

Key conditions for kinetic control are:

  • Low Temperatures: Typically -78 °C (the temperature of a dry ice/acetone bath), to prevent the kinetic enolate from reverting to the starting material.[5][6]

  • Strong, Sterically Hindered Bases: Lithium diisopropylamide (LDA) is the classic choice.[3][6] Its bulkiness makes it difficult to deprotonate the more sterically hindered, more substituted α-carbon, thus favoring abstraction of a proton from the less substituted position.[3][6] The reaction with LDA is rapid and irreversible, effectively "locking" the ketone in its kinetic enolate form.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: My reaction is producing significant amounts of di-brominated and/or poly-brominated products.
  • Causality: This is a common issue, especially under basic conditions. The introduction of the first bromine atom is an electron-withdrawing group, which increases the acidity of the remaining α-hydrogens on the same carbon.[1] This makes the mono-brominated product more susceptible to further deprotonation and bromination than the starting ketone, leading to over-bromination. Under acidic conditions, this is less of an issue because the protonation of the carbonyl oxygen is the rate-limiting step, and the electron-withdrawing bromine atom disfavors this step for the already brominated ketone.[1][11]

  • Troubleshooting Steps:

    • Switch to Acidic Conditions: If your substrate is stable to acid, performing the bromination with Br₂ in acetic acid or using a reagent like pyridinium tribromide can provide better control for mono-bromination.[8][12]

    • Control Stoichiometry: Carefully add slightly less than one equivalent (e.g., 0.95 eq) of the brominating agent slowly to the reaction mixture. This ensures the brominating agent is the limiting reagent.

    • Use a Milder Brominating Agent: Reagents like N-Bromosuccinimide (NBS) can sometimes offer better control over mono-bromination compared to elemental bromine.[13]

    • Consider Copper(II) Bromide: CuBr₂ can be a highly selective reagent for mono-bromination of ketones, often run as a heterogeneous mixture in solvents like chloroform-ethyl acetate.[14][15] This method is reported to be one of the most selective for forming α-bromo ketones.[14]

Problem 2: I am observing bromination on the aromatic ring of my aryl ketone instead of the α-position.
  • Causality: This occurs when the aromatic ring is "activated" by electron-donating groups (e.g., hydroxyl, methoxy), making it more nucleophilic than the enol or enolate.[16][17] The brominating agent then preferentially attacks the electron-rich aromatic ring.

  • Troubleshooting Steps:

    • Protect Activating Groups: If possible, protect strongly activating groups on the aromatic ring (e.g., convert a phenol to a benzyl ether) before performing the α-bromination.[17]

    • Choose the Right Brominating Agent:

      • N-Bromosuccinimide (NBS): NBS, particularly when used with a radical initiator (like AIBN or light), can favor benzylic (α-position) bromination over aromatic bromination.[13][18] However, under acidic catalysis without a radical initiator, NBS can also act as an electrophilic brominating agent.[13]

      • Copper(II) Bromide (CuBr₂): This reagent is known for its high selectivity for α-bromination of ketones, even in the presence of activated aromatic rings.[14]

      • Dioxan Dibromide: This reagent has been shown to selectively brominate the side chain of some acetophenones, although its selectivity can be limited with strongly activating groups.[16]

    • Modify Reaction Conditions: For substrates with moderate activating groups, using NBS with acidic alumina in methanol has been shown to selectively produce the α-bromo product.[19]

Problem 3: The reaction is very slow or gives no product.
  • Causality: Insufficient formation of the enol or enolate intermediate is the most likely cause.[20] This can be due to steric hindrance, an insufficiently strong acid or base, or low reaction temperature.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your brominating agent (especially NBS) is fresh and has been stored correctly. Use dry solvents, as water can interfere with base-mediated reactions.

    • Increase Temperature: For thermodynamically controlled reactions, gently increasing the temperature can increase the rate of enol/enolate formation. Monitor carefully to avoid side reactions.

    • Optimize Catalyst: In acid-catalyzed reactions, ensure a sufficiently strong acid catalyst (e.g., HBr, AcOH) is present in an adequate amount.[7][20] For base-mediated reactions, ensure you are using a base strong enough to deprotonate your ketone.

    • Address Steric Hindrance: If the α-carbon is highly substituted, longer reaction times or more forcing conditions (higher temperatures) may be necessary.[20]

Data Summary: Brominating Agents and Conditions

The table below summarizes common brominating agents and the typical conditions used to control selectivity.

Brominating AgentTypical ConditionsSelectivity ControlCommon Issues
Br₂ Acetic Acid (AcOH)Thermodynamic: Favors bromination at the more substituted carbon via the more stable enol.[4][21]Corrosive, can be hard to handle, may require a scavenger for HBr byproduct.
LDA / Br₂ or NBS THF, -78 °CKinetic: The bulky base forms the less substituted enolate, leading to bromination at the less hindered carbon.[5][6]Requires strictly anhydrous conditions and inert atmosphere; cryogenic temperatures.
N-Bromosuccinimide (NBS) CCl₄, radical initiator (AIBN) or lightKinetic/Radical: Favors bromination at the less substituted position for some substrates. Can also be used with acid catalysis for electrophilic bromination.[13]Reagent quality is critical; can lead to aromatic bromination with activated rings.[20]
Copper(II) Bromide (CuBr₂) Reflux in CHCl₃/EtOAcHigh Selectivity for α-position: Effective for mono-bromination, even with sensitive functional groups.[14][15]Heterogeneous reaction, may require longer reaction times.
Pyridinium Tribromide THF or DCM, room tempGood for mono-bromination: Solid, stable reagent, easier to handle than Br₂.[12][22]Can be less reactive than Br₂.

Section 3: Experimental Protocols

Protocol 1: Thermodynamic α-Bromination of 2-Methylcyclohexanone

This protocol favors the formation of 2-bromo-2-methylcyclohexanone by targeting the more substituted α-carbon under acidic conditions.

Materials:

  • 2-Methylcyclohexanone

  • Glacial Acetic Acid (AcOH)

  • Bromine (Br₂)

  • Sodium bisulfite solution (saturated)

  • Diethyl ether or MTBE

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methylcyclohexanone (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of ketone).

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise via the addition funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether or MTBE (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bisulfite solution (to quench excess bromine), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

  • Purify the product by vacuum distillation or column chromatography.

Visualizing the Thermodynamic Mechanism

The following diagram outlines the key steps in the acid-catalyzed bromination of a ketone.

G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol (Rate-Determining Step) protonated_ketone->enol - H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ product α-Bromo Ketone brominated_intermediate->product - H⁺

Caption: Mechanism of acid-catalyzed α-bromination.

Protocol 2: Kinetic α-Bromination of 2-Heptanone

This protocol favors the formation of 1-bromo-2-heptanone by generating the kinetic enolate at the less substituted α-carbon using LDA.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Heptanone

  • N-Bromosuccinimide (NBS)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare LDA Solution: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.05 eq) followed by the dropwise addition of n-BuLi (1.0 eq). Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: Slowly add a solution of 2-heptanone (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the kinetic enolate.

  • Bromination: Add solid N-Bromosuccinimide (1.1 eq) portion-wise to the enolate solution at -78 °C. Stir vigorously for 1-2 hours, maintaining the temperature.

  • Quench: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography on silica gel.

References

  • Fiveable. (n.d.). Kinetic vs. Thermodynamic Enolates Definition. Retrieved from [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Kinetic and thermodynamic enolates. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]

  • Pasaribu, S. J., & Williams, L. R. (1973). Selective Bromination of Substituted Acetophenones with Dioxan Dibromide. Australian Journal of Chemistry, 26(6), 1327-1331. Retrieved from [Link]

  • Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]

  • Goswami, J., & Goswami, A. (2002). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Journal of the Indian Chemical Society, 79, 469-471. Retrieved from [Link]

  • Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Bromination: Exploring Pyridinium Tribromide's Advantages. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Alpha Halogenation of Ketones. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. Retrieved from [Link]

  • ConnectSci. (1973). Selective bromination of substituted acetophenones with dioxan dibromide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Zenodo. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]

  • Organic Chemistry. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alpha Bromination. Retrieved from [Link]

  • Leah4sci. (2016). Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • ResearchGate. (2025). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ACS Publications. (n.d.). Halogenation with Copper(II). I. Saturated Ketones and Phenol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2025). Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. Retrieved from [Link]

  • JoVE. (2025). Radical Substitution: Allylic Bromination. Retrieved from [Link]

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  • ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]

  • ResearchGate. (2025). Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Retrieved from [Link]

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Sources

Common experimental errors in the synthesis of alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of α-bromo ketones. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical intermediates. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the synthesis, purification, and handling of α-bromo ketones. Our goal is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

I. Overview of α-Bromo Ketone Synthesis

The introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding versatile intermediates for a wide array of subsequent reactions, including the formation of α,β-unsaturated ketones, α-amino ketones, and various heterocyclic compounds.[1][2] The most common method for synthesizing α-bromo ketones is the direct bromination of a ketone under acidic conditions.[3][4][5] This reaction typically proceeds through an enol intermediate, which acts as the nucleophile.[1][3][6][7]

The general mechanism for acid-catalyzed bromination involves:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.[1]

  • Enol formation: This is the rate-determining step where a weak base removes an α-proton to form the enol.[1][7]

  • Nucleophilic attack: The electron-rich enol attacks the electrophilic bromine (e.g., Br₂).[1][3][6]

  • Deprotonation: The protonated carbonyl is deprotonated to yield the final α-bromo ketone.[3]

While seemingly straightforward, this reaction is often plagued by issues such as low yields, over-bromination, and difficult purifications. This guide will address these common pitfalls in a structured, problem-solving format.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of α-bromo ketones in a question-and-answer format.

Question 1: My reaction is showing low conversion, and a significant amount of starting ketone remains. What are the likely causes and how can I fix this?

Answer:

Low conversion in the α-bromination of ketones can stem from several factors, primarily related to inefficient enol formation or issues with the brominating agent.

  • Insufficient Acid Catalyst: The acid catalyst is crucial for promoting the formation of the enol intermediate, which is the reactive species.[1][3] If the concentration of the acid is too low, the rate of enolization will be slow, leading to incomplete reaction.

    • Solution: Increase the amount of acid catalyst (e.g., acetic acid, HBr) or consider using a stronger acid. Monitor the reaction progress by TLC to determine the optimal catalyst loading.

  • Inactive Brominating Agent: Molecular bromine (Br₂) can degrade over time, especially if not stored properly. N-Bromosuccinimide (NBS) can also decompose.

    • Solution: Use a fresh bottle of the brominating agent. If using Br₂, it should be a reddish-brown liquid. If using NBS, ensure it has been stored in a cool, dark, and dry place.

  • Low Reaction Temperature: The rate of enol formation is temperature-dependent.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. For many brominations, gentle warming (e.g., 40-60 °C) can significantly improve the reaction rate.[8]

Question 2: I am observing the formation of a significant amount of di-brominated product. How can I improve the selectivity for the mono-brominated ketone?

Answer:

The formation of di-brominated and other poly-brominated products is a common side reaction, especially under basic conditions where each successive halogenation is faster.[9] However, it can also occur under acidic conditions if the reaction is not carefully controlled.

  • Slow Addition of Brominating Agent: Adding the brominating agent all at once can create localized high concentrations, leading to over-bromination.

    • Solution: Add the brominating agent (e.g., Br₂ in a suitable solvent) dropwise to the reaction mixture with vigorous stirring. This maintains a low, steady concentration of the brominating agent, favoring mono-bromination.

  • Stoichiometry of the Brominating Agent: Using an excess of the brominating agent will inevitably lead to poly-bromination.

    • Solution: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to ensure full conversion of the starting material without promoting excessive di-bromination.[10] The optimal amount may need to be determined empirically.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can increase the likelihood of over-bromination.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately. Running the reaction at the lowest effective temperature can also help improve selectivity.

Question 3: My aromatic ketone is undergoing bromination on the aromatic ring instead of the α-position. How can I prevent this?

Answer:

For aromatic ketones with electron-donating groups on the aromatic ring, electrophilic aromatic substitution (bromination of the ring) can compete with α-bromination.[2]

  • Choice of Brominating Agent: Some brominating agents are more prone to aromatic bromination.

    • Solution: N-Bromosuccinimide (NBS) is often a better choice than Br₂ for the α-bromination of activated aromatic ketones as it can be more selective under the right conditions.[3]

  • Reaction Conditions: The presence of strong Lewis acids can promote ring bromination.

    • Solution: Avoid the use of Lewis acid catalysts if ring bromination is a problem. Stick to protic acid catalysis (e.g., acetic acid).

Question 4: The purification of my α-bromo ketone is difficult. It co-elutes with the starting material on silica gel chromatography, or it decomposes on the column.

Answer:

Purification of α-bromo ketones can be challenging due to their similar polarity to the starting ketone and their potential instability.[10]

  • Similar Polarity: The introduction of a bromine atom does not always significantly change the polarity of the molecule, making chromatographic separation difficult.

    • Solution 1: Recrystallization: If your product is a solid, recrystallization is often the most effective purification method.[11] Experiment with different solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).

    • Solution 2: Trituration: For crystalline products that are slightly impure, trituration with a solvent in which the impurities are soluble but the product is not can be effective.[10]

  • Decomposition on Silica Gel: The acidic nature of silica gel can promote the decomposition of some α-bromo ketones, leading to the formation of α,β-unsaturated ketones via dehydrobromination.[7][12]

    • Solution 1: Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize the acidic sites.

    • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for chromatography.

    • Solution 3: Minimize Contact Time: Run the column as quickly as possible to minimize the time the compound spends on the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: My purified α-bromo ketone has turned yellow or brown upon storage. What is happening and how can I prevent it?

A1: The discoloration of α-bromo ketones is a common sign of decomposition.[13] The primary cause is often the liberation of hydrogen bromide (HBr), which can catalyze further degradation.[13] This process can be initiated by exposure to light, heat, or moisture.[13] To ensure long-term stability, α-bromo ketones should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[13] Storing them in amber glass vials in a refrigerator or freezer is highly recommended.[13]

Q2: Are α-bromo ketones hazardous to handle?

A2: Yes, many α-bromo ketones are lachrymators, meaning they are potent eye irritants that cause tearing. They are also often skin irritants. It is crucial to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Q3: How can I confirm the structure of my synthesized α-bromo ketone?

A3: The most common methods for characterizing α-bromo ketones are NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

  • ¹H NMR: The protons on the carbon adjacent to the carbonyl group (α-protons) in the starting ketone typically appear in the 2.1-2.6 ppm range.[14] After bromination, the chemical shift of the remaining α-proton (if any) will be significantly shifted downfield. A new singlet or doublet will appear, typically in the 4.0-5.0 ppm range, corresponding to the proton on the bromine-bearing carbon.

  • ¹³C NMR: The carbonyl carbon signal appears in the 190-220 ppm region.[14][15] The α-carbon signal will also shift upon bromination.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the α-bromo ketone. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.

Q4: Can I use α-bromo ketones for subsequent reactions without purification?

A4: While it is sometimes possible to use crude α-bromo ketones in subsequent steps, it is generally not recommended, especially if the impurities are reactive under the conditions of the next reaction.[10] Unreacted starting ketone can lead to side products, and byproducts from the bromination (like HBr) can interfere with the desired reaction. Purification, whenever possible, leads to cleaner subsequent reactions and more reliable results.

IV. Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed α-Bromination of a Ketone with Br₂

This protocol provides a general method for the mono-bromination of a simple ketone.

Materials:

  • Ketone (1.0 eq)

  • Glacial Acetic Acid (solvent)

  • Bromine (Br₂) (1.05 eq)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Sodium Thiosulfate Solution (10%)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • Dissolve the ketone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine in glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a larger beaker containing ice water.

  • Quench any remaining bromine by adding 10% sodium thiosulfate solution until the reddish-brown color disappears.

  • Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: α-Bromination of a Ketone using N-Bromosuccinimide (NBS)

This protocol is often preferred for more sensitive substrates.

Materials:

  • Ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (solvent)

  • Catalytic amount of AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (optional, for radical initiation if needed)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of the ketone in CCl₄ or DCM, add NBS and a catalytic amount of AIBN (if required).

  • Reflux the mixture and monitor the reaction by TLC. The reaction can be initiated with a UV lamp if necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as needed.

V. Visualizations

Diagram 1: General Mechanism of Acid-Catalyzed Ketone Bromination

G Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate (Rate-Determining Step) Protonated_Ketone->Enol - H⁺ Bromonium_Intermediate Bromonium Ion Intermediate Enol->Bromonium_Intermediate + Br₂ Alpha_Bromo_Ketone α-Bromo Ketone Bromonium_Intermediate->Alpha_Bromo_Ketone - H⁺

Caption: Acid-catalyzed bromination of a ketone proceeds via an enol intermediate.

Diagram 2: Troubleshooting Workflow for Low Conversion in α-Bromination

G Start Low Conversion of Starting Ketone Check_Catalyst Check Acid Catalyst Start->Check_Catalyst Check_Reagent Check Brominating Agent Start->Check_Reagent Check_Temp Check Reaction Temperature Start->Check_Temp Increase_Catalyst Increase Catalyst Concentration Check_Catalyst->Increase_Catalyst Insufficient Use_Fresh_Reagent Use Fresh Reagent Check_Reagent->Use_Fresh_Reagent Degraded Increase_Temp Increase Temperature Check_Temp->Increase_Temp Too Low Success Improved Conversion Increase_Catalyst->Success Use_Fresh_Reagent->Success Increase_Temp->Success

Sources

Technical Support Center: Strategies to Increase the Yield and Purity of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-1-cyclopropylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. Our goal is to empower you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles that govern the yield and purity of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of this compound, providing concise answers and directing you to more detailed sections of this guide.

Q1: What is the most common method for synthesizing this compound?

The most direct and widely used method is the alpha-bromination of cyclopropyl methyl ketone.[1] This reaction selectively replaces a hydrogen atom on the methyl group adjacent to the carbonyl with a bromine atom.

Q2: I'm observing the formation of multiple products. How can I improve the selectivity?

The formation of multiple products, such as di-brominated species, is a common challenge in alpha-bromination reactions.[2] Key strategies to enhance selectivity include precise control of reaction temperature, slow addition of the brominating agent, and using the correct stoichiometry of reagents. For a detailed troubleshooting guide, please refer to the "Troubleshooting Guide" section.

Q3: My purified product seems to be degrading over time. What is the stability of this compound and how should it be stored?

Alpha-bromo ketones can be thermally unstable and susceptible to decomposition, often indicated by a color change to yellow or brown and the release of hydrogen bromide (HBr) gas.[3] To ensure stability, it is crucial to store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Q4: What are the primary safety concerns when working with this compound and its reagents?

This compound is classified as toxic if swallowed and can cause severe skin burns and eye damage.[4] Brominating agents like molecular bromine are also highly corrosive and toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

Understanding the Core Synthesis: Alpha-Bromination of Cyclopropyl Methyl Ketone

The synthesis of this compound is most commonly achieved through the alpha-bromination of cyclopropyl methyl ketone. This reaction proceeds via an enol or enolate intermediate. Understanding the mechanism is crucial for optimizing the reaction conditions.

Reaction Mechanism

The reaction can be catalyzed by either acid or base. In an acidic medium, the ketone is protonated, facilitating the formation of the enol. The enol then attacks the brominating agent. Under basic conditions, a proton is abstracted from the alpha-carbon to form an enolate, which then reacts with the brominating agent.

Reaction_Mechanism Cyclopropyl Methyl Ketone Cyclopropyl Methyl Ketone Enol/Enolate Intermediate Enol/Enolate Intermediate Cyclopropyl Methyl Ketone->Enol/Enolate Intermediate Acid/Base Catalyst Ring-Opened Products Ring-Opened Products Cyclopropyl Methyl Ketone->Ring-Opened Products Harsh Conditions This compound This compound Enol/Enolate Intermediate->this compound + Brominating Agent Dibrominated Byproduct Dibrominated Byproduct Enol/Enolate Intermediate->Dibrominated Byproduct + Excess Brominating Agent Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_purification Purification Issues cluster_solutions Potential Solutions Low_Yield Low Yield of Product Incomplete_Conversion Incomplete Conversion Low_Yield->Incomplete_Conversion Possible Cause Multiple_Products Formation of Multiple Products Low_Yield->Multiple_Products Possible Cause Check_Reagents Verify Reagent Quality Incomplete_Conversion->Check_Reagents Optimize_Temp Optimize Reaction Temperature Incomplete_Conversion->Optimize_Temp Optimize_Time Adjust Reaction Time Incomplete_Conversion->Optimize_Time Multiple_Products->Optimize_Temp Slow_Addition Slow Addition of Brominating Agent Multiple_Products->Slow_Addition Product_Decomposition Product Decomposition During Distillation Vacuum_Distillation Use High Vacuum for Distillation Product_Decomposition->Vacuum_Distillation Poor_Separation Poor Separation by Chromatography Column_Chromatography Optimize Chromatographic Conditions Poor_Separation->Column_Chromatography

Caption: A workflow for troubleshooting common issues in the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: The formation of byproducts, such as dibrominated species or ring-opened products, can reduce the yield of the desired product.

  • Product Decomposition: The product may be decomposing during the workup or purification process.

Solutions:

  • Monitor Reaction Progress: Use TLC or GC to monitor the reaction and ensure it has reached completion.

  • Control Temperature: Maintain a low reaction temperature to minimize side reactions.

  • Slow Addition of Brominating Agent: Adding the brominating agent slowly can help to control the reaction and improve selectivity for the mono-brominated product.

  • Mild Workup Conditions: Use mild workup conditions to avoid decomposition of the product.

Issue 2: Presence of Dibrominated Byproduct

Possible Causes:

  • Excess Brominating Agent: Using too much of the brominating agent can lead to the formation of the dibrominated product.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second bromination.

Solutions:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the starting ketone relative to the brominating agent.

  • Temperature Control: Maintain a low and consistent reaction temperature.

Issue 3: Product Decomposes During Distillation

Possible Causes:

  • Thermal Instability: As an alpha-bromo ketone, the product is likely thermally sensitive.

  • Presence of Acidic Impurities: Residual acid from the reaction can catalyze decomposition at elevated temperatures.

Solutions:

  • Vacuum Distillation: Use a high vacuum to lower the boiling point of the product and reduce the required distillation temperature.

  • Neutralize Before Distillation: Ensure that the crude product is thoroughly washed to remove any acidic impurities before distillation.

Issue 4: Co-elution of Product and Starting Material During Column Chromatography

Possible Causes:

  • Similar Polarity: The starting material and the product may have very similar polarities, making them difficult to separate on silica gel.

Solutions:

  • Optimize Solvent System: Experiment with different solvent systems, including non-polar solvents like hexane and slightly more polar solvents like ethyl acetate or dichloromethane, to improve separation.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina, if separation on silica is not effective.

References

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. PubChem. Retrieved from [Link]

  • ACS Publications. (2022, May 26). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-1-cyclopropylethanone and 2-bromo-1-phenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. The α-haloketone is a privileged scaffold, prized for its versatile reactivity. This guide provides an in-depth, objective comparison of two key α-bromoketones: 2-Bromo-1-cyclopropylethanone and 2-bromo-1-phenylethanone. We will dissect the nuanced differences in their reactivity, grounded in their distinct electronic and steric profiles, and provide supporting experimental frameworks.

Introduction: A Tale of Two Rings

At first glance, this compound and 2-bromo-1-phenylethanone share a common reactive core: the α-bromoketone moiety. This functional group predisposes the α-carbon to nucleophilic attack and the α'-protons to abstraction by a base. However, the nature of the group attached to the carbonyl—a strained, three-membered cyclopropyl ring versus a planar, aromatic phenyl ring—imparts dramatically different characteristics to each molecule, governing their behavior in key synthetic transformations.

This guide will explore these differences, focusing on two primary reaction classes: nucleophilic substitution (SN2) and the Favorskii rearrangement. Understanding these differences is crucial for predicting reaction outcomes, optimizing conditions, and ultimately, for rational molecular design.

Table 1: Physicochemical Properties

PropertyThis compound2-bromo-1-phenylethanone
Molecular Formula C₅H₇BrO[1]C₈H₇BrO[2][3]
Molecular Weight 163.01 g/mol [1]199.04 g/mol [3]
CAS Number 69267-75-0[1][4]70-11-1[2][3]
Appearance Colorless to brown clear liquid[5]Crystalline solid[3]
Synonyms (Bromoacetyl)cyclopropane, Bromomethyl cyclopropyl ketone[1][5]Phenacyl bromide, α-Bromoacetophenone[2][3]

The Electronic and Steric Landscape: Cyclopropyl vs. Phenyl

The reactivity of the α-carbon is a delicate balance of electronic activation from the adjacent carbonyl and the steric and electronic influence of the R-group.

The Cyclopropyl Moiety: A Strained Ring with π-Character

The cyclopropyl group is unique among alkyl substituents. Due to significant ring strain, the C-C bonds possess a high degree of p-character, which can be described by the Walsh model.[6] This allows the cyclopropyl ring to act as a potent π-electron donor, conjugating with adjacent π-systems or stabilizing adjacent positive charges.[6][7] This "pseudo-unsaturated" nature is a dominant electronic feature.[6] From a steric perspective, the cyclopropyl group is relatively small and compact.

The Phenyl Moiety: Aromatic Conjugation and Steric Bulk

The phenyl group exerts a dual electronic influence. It inductively withdraws electron density, but more importantly, its π-system engages in resonance with the carbonyl group. This conjugation delocalizes electron density across the benzoyl fragment, leading to significant stabilization of the ground-state molecule. Sterically, the planar phenyl ring is substantially bulkier than the cyclopropyl group, presenting a greater obstacle to nucleophiles approaching the nearby α-carbon.[8][9]

Comparative Reactivity in Nucleophilic Substitution (SN2)

The reaction of α-haloketones with nucleophiles is a cornerstone of their synthetic utility, typically proceeding via an SN2 mechanism.[5][10] This pathway is highly favorable because the electron-withdrawing carbonyl group polarizes the C-Br bond and the overlap of the carbonyl π-system with the p-orbitals in the trigonal bipyramidal transition state provides stabilization.[11][12]

SN2_Mechanism R R-C(=O)-CH₂-Br TS [Nu---CH₂(R)C=O---Br]⁻ R->TS Backside Attack Nu Nu⁻ P R-C(=O)-CH₂-Nu TS->P Inversion of Stereochemistry Br Br⁻ Experimental_Workflow start Start setup Set up two parallel reactions (Flask A: Cyclopropyl, Flask B: Phenyl) start->setup dissolve Dissolve α-bromoketone (1 mmol) and thiourea (1.1 mmol) in ethanol (10 mL) setup->dissolve reflux Reflux both reaction mixtures with stirring dissolve->reflux monitor Monitor reaction progress by TLC (e.g., every 15 minutes) reflux->monitor observe Record time to complete consumption of starting material monitor->observe workup Cool to RT, concentrate in vacuo, partition between EtOAc and aq. NaHCO₃ observe->workup isolate Dry organic layer (Na₂SO₄), filter, and concentrate workup->isolate purify Purify crude product via flash chromatography or recrystallization isolate->purify analyze Characterize product and calculate yield purify->analyze end End analyze->end

Figure 2: Workflow for comparing SN2 reactivity.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, add this compound (1.0 mmol) to Flask A and 2-bromo-1-phenylethanone (1.0 mmol) to Flask B.

  • Reagent Addition: To each flask, add thiourea (1.1 mmol) and absolute ethanol (10 mL).

  • Reaction Execution: Heat both flasks to reflux using a pre-heated oil bath. Start a timer for each reaction.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every 15 minutes, eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

  • Data Collection: Record the time required for the complete disappearance of the starting α-bromoketone spot in the TLC for each reaction.

  • Work-up and Isolation: Upon completion, allow the mixtures to cool to room temperature. Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Analysis: Purify the product if necessary and calculate the isolated yield. The expected product is the corresponding 2-amino-4-(cyclopropyl/phenyl)thiazole.

Comparative Reactivity in the Favorskii Rearrangement

The Favorskii rearrangement is the signature reaction of α-haloketones possessing an α'-hydrogen, which rearranges to a carboxylic acid derivative in the presence of a base. [13][14]The generally accepted mechanism involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (such as an alkoxide). [13][15]

Favorskii_Mechanism start_ketone R-CH₂-C(=O)-CH(Br)-R' enolate R-CH⁻-C(=O)-CH(Br)-R' start_ketone->enolate Base (⁻OMe) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Br⁻ attack Tetrahedral Intermediate cyclopropanone->attack ⁻OMe open Carbanion attack->open Ring Opening product R-CH(CO₂Me)-CH₂-R' open->product MeOH

Figure 3: Generalized Favorskii rearrangement mechanism.

Head-to-Head Comparison:

In this reaction, the initial and rate-limiting step is often the abstraction of the α'-proton to form an enolate. Therefore, the acidity of the α'-protons is the critical determinant of reactivity.

  • 2-bromo-1-phenylethanone: The α'-protons are the benzylic hydrogens of the phenyl ring. These are not abstractable. The reaction must proceed by abstraction of the proton on the bromine-bearing carbon if an alternative mechanism is invoked, or more commonly, it follows a path known as the quasi-Favorskii rearrangement when no α'-hydrogens are present. However, for a typical Favorskii, α'-hydrogens are required. Let's consider a substrate like 2-bromo-1-phenylpropan-1-one, which has α'-protons. These protons are benzylic and relatively acidic, facilitating enolate formation.

  • This compound: The α'-protons are on the cyclopropyl ring. C-H bonds on a cyclopropyl ring are less acidic than typical secondary alkyl C-H bonds due to increased s-character.

Therefore, 2-bromo-1-phenylethanone (or its analogues with α'-protons) is expected to undergo the Favorskii rearrangement more readily than this compound. The higher acidity of the benzylic α'-protons leads to faster enolate formation, initiating the rearrangement cascade more efficiently. For this compound, the less acidic nature of the cyclopropyl protons would require stronger basic conditions or higher temperatures to initiate the rearrangement. [5]

Conclusion and Outlook

While both this compound and 2-bromo-1-phenylethanone are valuable α-haloketone building blocks, their reactivity profiles are distinct and predictable based on fundamental principles of organic chemistry.

  • For SN2 reactions , where a direct attack on the α-carbon is required, This compound is the more reactive substrate. Its smaller steric profile and lack of ground-state conjugation lead to a lower activation energy barrier for nucleophilic displacement.

  • For the Favorskii rearrangement , which depends on the acidity of α'-protons, analogues of 2-bromo-1-phenylethanone are generally more reactive. The ability of the phenyl ring to stabilize the intermediate enolate facilitates the initial, often rate-limiting, deprotonation step.

These insights empower the synthetic chemist to make informed decisions. When rapid and efficient introduction of a nucleophile at the α-position is desired, the cyclopropyl derivative is the superior choice. Conversely, when designing a synthetic route involving a ring contraction or rearrangement, the phenyl derivative offers a more facile pathway. This comparative understanding is essential for the strategic and successful application of these versatile reagents in complex molecule synthesis.

References

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
  • Nucleophilic substitution reactions of α-haloketones : a computational study. UPSpace Institutional Repository.
  • This compound | 69267-75-0. Benchchem.
  • Nucleophilic substitution reactions of α-haloketones: A comput
  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
  • 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841. PubChem.
  • Ethanone, 2-bromo-1-phenyl-. NIST WebBook.
  • The Cyclopropyl Group in Aromatic Systems: An In-depth Technical Guide. Benchchem.
  • Favorskii rearrangement. Wikipedia.
  • Favorskii Rearrangement. NROChemistry.
  • How does the cyclopropyl group influence conjugation and arom
  • Favorskii Rearrangement of some a-Bromo-ketones. CORE.
  • Phenacyl bromide | C8H7BrO | CID 6259. PubChem.
  • This compound | CAS 69267-75-0. Santa Cruz Biotechnology.
  • Chapter 17 notes. University of Calgary.
  • Aldehydes and Ketones - Oxygen Containing Compounds.

Sources

A Comparative Guide to Alternative Brominating Agents for the Synthesis of 2-Bromo-1-cyclopropylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Bromo-1-cyclopropylethanone, a critical building block in the development of novel therapeutics, hinges on the efficient and selective α-bromination of cyclopropyl methyl ketone.[1][2] While elemental bromine has traditionally been employed for this transformation, its high toxicity, corrosive nature, and challenging handling necessitate the exploration of safer and more manageable alternatives.[3][4][5][6] This guide provides a comprehensive comparison of alternative brominating agents, offering experimental insights and data to inform your selection process.

The Challenge with Elemental Bromine

The direct use of liquid bromine (Br₂) presents several significant drawbacks in a laboratory setting. It is a highly volatile and corrosive substance, requiring specialized handling procedures and equipment to minimize exposure risks.[4][5][6] Maintaining precise stoichiometry can be difficult, and the reaction often requires low temperatures to control its exothermicity and prevent side reactions.[2] From a green chemistry perspective, the generation of hydrogen bromide (HBr) as a byproduct also requires neutralization and disposal, adding to the environmental burden.[3]

Safer and More Efficient Alternatives

Fortunately, a range of alternative reagents have been developed that offer significant advantages in terms of handling, selectivity, and safety. This guide will focus on three prominent alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide (PHT), and Copper(II) Bromide (CuBr₂).

N-Bromosuccinimide (NBS): The Versatile Workhorse

N-Bromosuccinimide is a crystalline solid that serves as a convenient and effective source of electrophilic bromine.[7][8] It is widely used for the α-bromination of carbonyl compounds and offers a significant improvement in handling safety compared to liquid bromine.[7]

Mechanism of Action: The α-bromination of ketones using NBS can proceed through either an acid-catalyzed or radical pathway.[9] Under acidic conditions, the ketone enolizes, and the electron-rich enol attacks the electrophilic bromine of NBS. In the presence of a radical initiator, the reaction can also proceed via a free-radical chain mechanism.[7]

Experimental Protocol:

A typical procedure involves the reaction of cyclopropyl methyl ketone with NBS in a suitable solvent. The choice of solvent can influence the reaction pathway and outcome. For α-bromination of ketones, polar solvents are generally preferred.

Step-by-Step Methodology:

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetonitrile, add N-Bromosuccinimide (1.0-1.2 eq).[10]

  • The addition of a catalytic amount of an acid, such as p-toluenesulfonic acid, can facilitate the reaction.[10]

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the succinimide byproduct can be removed by filtration.

  • The crude product is then purified using standard techniques such as distillation or column chromatography.

Performance Data:

ParameterValueReference
Yield Generally high (often >80%)[7][9]
Reaction Time 1-4 hours[10]
Temperature Room temperature to reflux[10]
Key Advantages Solid reagent, easy to handle, high yields, fewer byproducts[7]
Considerations Can be light-sensitive, recrystallization may be needed for high purity[7]

Logical Workflow for NBS Bromination:

NBS_Bromination cluster_start Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Cyclopropyl Methyl Ketone in Solvent Add_NBS Add N-Bromosuccinimide (NBS) Start->Add_NBS Add_Catalyst Add Acid Catalyst (optional) Add_NBS->Add_Catalyst Stir Stir at RT or Heat Add_Catalyst->Stir Monitor Monitor by TLC/GC Stir->Monitor Filter Filter Succinimide Monitor->Filter Purify Purify Product (Distillation/Chromatography) Filter->Purify End Isolated 2-Bromo-1- cyclopropylethanone Purify->End

Caption: Workflow for NBS-mediated α-bromination.

Pyridinium Tribromide (PHT): A Mild and Selective Alternative

Pyridinium tribromide, also known as pyridinium hydrobromide perbromide, is a stable, crystalline solid that serves as a mild and selective brominating agent.[11][12] It is less aggressive than elemental bromine, which can lead to higher selectivity and reduced formation of byproducts.[11]

Mechanism of Action: Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and elemental bromine in solution. The low concentration of free bromine generated in situ allows for a more controlled bromination of the ketone enol or enolate.

Experimental Protocol:

Step-by-Step Methodology:

  • Dissolve cyclopropyl methyl ketone (1.0 eq) in a suitable solvent, such as glacial acetic acid or dichloromethane.[11]

  • Add solid Pyridinium Tribromide (1.0-1.1 eq) portion-wise to the stirred solution.

  • The reaction is typically carried out at room temperature.

  • Monitor the disappearance of the starting material by TLC or GC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any residual bromine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.

Performance Data:

ParameterValueReference
Yield Good to excellent (typically 70-90%)[3]
Reaction Time 30 minutes to a few hours[3]
Temperature Room temperature[3]
Key Advantages Solid, stable, easy to handle, mild reaction conditions, high selectivity[11][12]
Considerations Pyridine byproduct needs to be removed during work-up

Reaction Mechanism for PHT Bromination:

PHT_Mechanism PHT Pyridinium Tribromide (PyHBr₃) Equilibrium PHT->Equilibrium Br2 Br₂ + PyHBr Equilibrium->Br2 Ketone Cyclopropyl Methyl Ketone Enol Enol Intermediate Ketone->Enol Acid/Base Catalysis Brominated_Ketone 2-Bromo-1- cyclopropylethanone Enol->Brominated_Ketone + Br₂

Caption: PHT bromination equilibrium and reaction pathway.

Copper(II) Bromide (CuBr₂): A Heterogeneous Approach

Copper(II) bromide offers a convenient method for the α-bromination of ketones, often under heterogeneous conditions.[13] This can simplify the work-up procedure as the copper salts can be removed by simple filtration.

Mechanism of Action: The reaction is believed to proceed through the formation of a copper enolate, followed by an intramolecular transfer of a bromine atom from the copper center to the α-carbon of the ketone.[14]

Experimental Protocol:

Step-by-Step Methodology:

  • A mixture of cyclopropyl methyl ketone (1.0 eq) and Copper(II) Bromide (2.0 eq) in a solvent mixture such as chloroform and ethyl acetate is refluxed.[13]

  • The progress of the reaction can be observed by the color change of the reaction mixture as the black CuBr₂ is converted to the white copper(I) bromide.

  • After the reaction is complete (as indicated by TLC or GC), the reaction mixture is cooled to room temperature.

  • The solid copper(I) bromide byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or column chromatography to afford the desired product.

Performance Data:

ParameterValueReference
Yield Good to excellent
Reaction Time Varies depending on substrate and conditions[15]
Temperature Reflux[13]
Key Advantages Heterogeneous reaction, easy removal of byproduct, selective bromination[13][15]
Considerations Stoichiometric amounts of copper salt are required, potential for metal contamination in the final product

Comparative Summary of Brominating Agents:

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)Pyridinium Tribromide (PHT)Copper(II) Bromide (CuBr₂)
Physical State LiquidSolidSolidSolid
Handling Safety Hazardous, corrosive, volatileRelatively safe, irritantRelatively safe, stableModerately toxic
Reaction Conditions Often requires low temperaturesMild (RT to reflux)Mild (RT)Reflux
Byproducts HBr (corrosive gas)Succinimide (solid)Pyridinium hydrobromide (solid)CuBr (solid)
Work-up Neutralization requiredFiltrationAqueous work-upFiltration
Selectivity Can lead to over-brominationGenerally goodHighGood

Safety and Disposal Considerations

While these alternative brominating agents are generally safer than elemental bromine, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[16][17] All reactions should be conducted in a well-ventilated fume hood. Waste materials, including residual brominating agents and byproducts, must be disposed of according to institutional and local regulations.[16]

Conclusion

The choice of a brominating agent for the synthesis of this compound will depend on a variety of factors, including the scale of the reaction, the desired level of purity, and the available laboratory infrastructure. For many applications, N-Bromosuccinimide and Pyridinium Tribromide represent superior choices to elemental bromine due to their ease of handling, milder reaction conditions, and improved safety profiles. Copper(II) Bromide offers a convenient heterogeneous option with a straightforward work-up. By carefully considering the properties and experimental data presented in this guide, researchers can select the most appropriate method to efficiently and safely synthesize this valuable chemical intermediate.

References

  • Ammonium Hydrotribromide Salts as Convenient and Selective Brominating Agents of Aryl Methyl Ketones. (n.d.). Retrieved from [Link]

  • Baxendale Group. (n.d.). Unsaturated ketones via copper(II) bromide mediated oxidation. Retrieved from [Link]

  • Procyon. (2025, November 20). Pyridinium Tribromide: an efficient bromination reagent and a precise tool for pharmaceutical synthesis. Retrieved from [Link]

  • Procyon. (2024, July 10). What are the Applications and Properties of Pyridinium Tribromide in Organic Chemistry?. Retrieved from [Link]

  • ResearchGate. (2025, October 23). Mechanochemical synthesis of α,β-dibromoketones using pyridinium tribromide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]

  • Indian Chemical Council (ICC). (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]

  • Rutgers University. (n.d.). Bromine. Retrieved from [Link]

  • Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

  • Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure_Bromine.docx. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Retrieved from [Link]

  • ResearchGate. (2025, August 6). α,β-Unsaturated Ketones via Copper(II) Bromide Mediated Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Retrieved from [Link]

Sources

Comparison of cyclopropyl ketones and aryl ketones in SN2 reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Cyclopropyl Ketones and Aryl Ketones in SN2 Reactions

For researchers, scientists, and drug development professionals, a nuanced understanding of reaction kinetics and mechanisms is paramount for rational molecular design. The SN2 reaction at the α-carbon of a ketone is a fundamental transformation in organic synthesis. The reactivity of this position is profoundly influenced by the nature of the substituents on the carbonyl group. This guide provides an in-depth comparison of the performance of cyclopropyl ketones versus aryl ketones in SN2 reactions, grounded in mechanistic principles and supported by experimental insights.

The bimolecular nucleophilic substitution (SN2) reaction is a concerted process where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single step.[1][2] When this occurs at the carbon adjacent to a carbonyl group (an α-haloketone), the reaction is significantly accelerated compared to a typical alkyl halide.

This rate enhancement is attributed to two primary factors:

  • Inductive Effect : The electron-withdrawing carbonyl group polarizes the C-X bond, increasing the electrophilicity of the α-carbon.

  • Transition State Stabilization : The transition state involves a trigonal bipyramidal geometry at the α-carbon.[1] The p-orbitals of the carbonyl group can overlap with the developing p-orbital at the reaction center, delocalizing the negative charge of the incoming and outgoing groups and thereby stabilizing the transition state.

This guide will dissect how the unique electronic and steric profiles of cyclopropyl and aryl substituents modulate this inherent reactivity.

Electronic and Steric Profiles: A Tale of Two Substituents

The core of the comparison lies in the fundamental differences between the cyclopropyl and aryl groups attached to the carbonyl.

The Cyclopropyl Group: An Electronically Unique Carbocycle

The three-membered ring of a cyclopropyl group possesses significant angle strain, forcing the C-C bonds to have a high degree of p-character. These are often described by the Walsh orbital model, which posits that the cyclopropane ring has properties reminiscent of a carbon-carbon double bond.[3] This "pi-character" allows the cyclopropyl group to act as a potent resonance electron-donating group when adjacent to an electron-deficient center.[4]

In the context of an SN2 reaction at an α-halo cyclopropyl ketone, the cyclopropyl ring can effectively stabilize the electron-rich, five-coordinate transition state through conjugation. This electronic assistance, coupled with its relatively small steric footprint, makes the α-carbon highly susceptible to nucleophilic attack.

The Aryl Group: A Balance of Induction and Steric Hindrance

An aryl group, such as a phenyl ring, exhibits a dual electronic nature. It is inductively electron-withdrawing due to the sp² hybridization of its carbons, but it can also donate or withdraw electrons via resonance. In the case of an α-halo aryl ketone (e.g., α-bromoacetophenone), the phenyl ring's π-system can offer some stabilization to the SN2 transition state.

However, the dominant factor for aryl ketones is often steric hindrance. The planar but spatially demanding nature of the aryl ring can impede the required "backside attack" of the nucleophile.[5][6][7][8] SN2 reactions are notoriously sensitive to steric bulk at the reaction center and adjacent carbons.[6][7]

Comparative Reactivity Analysis

Integrating the electronic and steric factors leads to a clear prediction: α-halo cyclopropyl ketones are generally more reactive in SN2 reactions than their α-halo aryl ketone counterparts.

The rationale is twofold:

  • Favorable Electronics : The cyclopropyl group provides significant electronic stabilization to the SN2 transition state through its unique Walsh orbitals, which can overlap effectively with the reaction center.

  • Reduced Steric Hindrance : The cyclopropyl group is sterically less demanding than a phenyl or substituted aryl group, allowing for easier access of the nucleophile to the α-carbon.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative differences based on established chemical principles.

Featureα-Halo Cyclopropyl Ketoneα-Halo Aryl KetoneRationale
Reaction Rate FasterSlowerReduced steric hindrance and effective transition state stabilization by the cyclopropyl group.
Activation Energy LowerHigherThe transition state is more stabilized and less sterically crowded.
Governing Factor Electronic StabilizationSteric HindranceThe primary influence on reactivity for each class of ketone.
Yields Generally HigherVariable, often lowerFaster reaction rates and fewer side reactions (e.g., elimination) often lead to higher yields.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the synthesis of the α-halo ketone precursors and a subsequent SN2 reaction.

Protocol 1: Synthesis of α-Bromo Cyclopropyl Phenyl Ketone

This two-step procedure first involves the synthesis of cyclopropyl phenyl ketone, followed by α-bromination.

Step A: Synthesis of Cyclopropyl Phenyl Ketone This protocol is adapted from a method involving the decarboxylative ring contraction of α-acyl-γ-butyrolactones.

  • Combine 3-benzoyl-dihydro-2(3H)-furanone (10 mmol), sodium chloride (12 mmol), and dimethyl sulfoxide (DMSO, 40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 160-170 °C with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield cyclopropyl phenyl ketone.

Step B: α-Bromination

  • Dissolve cyclopropyl phenyl ketone (5 mmol) in 20 mL of acetic acid in a 50 mL round-bottom flask.[11]

  • Add pyridinium hydrobromide perbromide (5.5 mmol) to the solution.

  • Stir the reaction mixture at 60-70 °C for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into 100 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain α-bromo cyclopropyl phenyl ketone.

Protocol 2: Synthesis and SN2 Reaction of α-Bromoacetophenone

Step A: Synthesis of α-Bromoacetophenone This protocol is a standard method for the α-bromination of acetophenone.[12]

  • In a 100 mL round-bottom flask, dissolve acetophenone (50 mmol) in 30 mL of glacial acetic acid.

  • Slowly add bromine (50 mmol) dropwise to the stirred solution at room temperature. A fume hood is essential.

  • After the addition is complete, stir the mixture for 1 hour. Gentle warming may be required to initiate the reaction, as indicated by the disappearance of the bromine color.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • The product will precipitate as a solid. Collect the crude α-bromoacetophenone by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the product from ethanol to yield pure α-bromoacetophenone.

Step B: Representative SN2 Reaction with Sodium Azide

  • Dissolve the α-bromo ketone (cyclopropyl or aryl, 10 mmol) in 50 mL of acetone in a 100 mL round-bottom flask.

  • Add sodium azide (12 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction with the cyclopropyl derivative is expected to be significantly faster. Monitor the progress by TLC. The aryl ketone may require gentle heating (reflux) to proceed at a reasonable rate.

  • Once the starting material is consumed, filter the reaction mixture to remove the sodium bromide byproduct.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the α-azido ketone product.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual summary of the key processes.

General SN2 Mechanism at an α-Ketone

Caption: General SN2 mechanism at an α-haloketone.

Transition State Comparison

TS_Comparison cluster_cyclo Cyclopropyl Ketone Transition State cluster_aryl Aryl Ketone Transition State TS_Cyclo [Nu···C(H)(COR)···X]⁻ Stabilization Electronic Stabilization (Walsh Orbital Overlap) TS_Cyclo->Stabilization Sterics_Cyclo Low Steric Hindrance TS_Cyclo->Sterics_Cyclo Conclusion_Cyclo Lower Activation Energy FASTER REACTION TS_Cyclo->Conclusion_Cyclo TS_Aryl [Nu···C(H)(COAr)···X]⁻ Hindrance High Steric Hindrance TS_Aryl->Hindrance Aryl_Stab π-System Stabilization (Moderate) TS_Aryl->Aryl_Stab Conclusion_Aryl Higher Activation Energy SLOWER REACTION TS_Aryl->Conclusion_Aryl

Caption: Factors influencing the SN2 transition states.

Experimental Workflow

Workflow Start α-Halo Ketone + Nucleophile Reaction Reaction in Appropriate Solvent Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Drying & Solvent Removal Workup->Purification Final Purification (Column/Recrystallization) Purification->Final Product Final Product Final->Product

Caption: General experimental workflow for SN2 reactions.

Conclusion

The comparison between cyclopropyl and aryl ketones in SN2 reactions at the α-position reveals a clear distinction in reactivity, governed by a delicate interplay of electronic and steric effects. The cyclopropyl group, with its unique ability to electronically stabilize the transition state and its minimal steric profile, renders α-halo cyclopropyl ketones significantly more reactive than their aryl counterparts. For aryl ketones, the steric bulk of the aromatic ring typically presents a substantial kinetic barrier to the requisite backside nucleophilic attack, making these reactions slower and often requiring more forcing conditions.

This fundamental understanding is crucial for synthetic chemists and drug development professionals. It allows for the strategic selection of substrates to control reaction rates, optimize yields, and design novel molecular scaffolds where the reactivity of the α-carbonyl position is a key consideration in the synthetic route.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.
  • Bordwell, F. G., & Scamehorn, R. G. (1968). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society.
  • Zhang, X., et al. (n.d.). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • BenchChem Technical Support Team. (2025).
  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.
  • ChemSimplified. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. ChemSimplified.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Chemistry Stack Exchange. (2017).
  • Krapcho, A. P., & Mundy, B. P. (1971). A NOVEL SYNTHESIS OF CYCLOPROPYL KETONES VIA DECARBOXYLATIVE RING CONTRACTIONS OF a-ACYL-y-BUTYROLACTONES CATALYZED BY HALIDE IONS. Tetrahedron Letters.
  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction.
  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • BCP Mad. (2024). Steric and Nucleophilic Effects on SN2 Reactions. YouTube.
  • Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry.
  • Eitzinger, A., & Ofial, A. R. (2021). SN2‐accelerating effects in the TS of reactions of 2‐aryl‐substituted cyclopropanes with thiophenolates.
  • Zhang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
  • Chemistry Circle. (2025).

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Advantages of using 2-Bromo-1-cyclopropylethanone in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Advantages of 2-Bromo-1-cyclopropylethanone in Modern Heterocyclic Synthesis

For the discerning researcher in medicinal chemistry and materials science, the choice of building blocks is paramount. It dictates not only the efficiency of a synthetic route but also the novelty and therapeutic potential of the resulting scaffolds. Among the diverse array of α-halo ketones, this compound has emerged as a reagent of significant strategic value. Its unique combination of a strained cyclopropyl ring and a reactive electrophilic center provides access to a rich landscape of heterocyclic compounds, often with superior control and efficiency compared to traditional alternatives.

This guide offers a comprehensive comparison of this compound against other synthetic equivalents, supported by experimental data and detailed protocols. We will explore the causality behind its enhanced performance in key heterocyclic syntheses and illustrate the logical frameworks for its application.

The Core Principle: Reactivity Profile of this compound

The synthetic utility of this compound stems from the electrophilic nature of the α-carbon adjacent to the carbonyl group. The bromine atom serves as an excellent leaving group, making this carbon a prime target for nucleophilic attack. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to a simultaneous carbon-nucleophile bond formation and carbon-bromine bond cleavage.[1]

The presence of the cyclopropyl group is not merely a passive scaffold. Its electronic properties can influence the reactivity of the adjacent carbonyl and the α-carbon, while its rigid, three-dimensional structure imparts unique conformational constraints on the final heterocyclic products. This is a critical advantage in drug design, where molecular shape is a key determinant of biological activity.

SN2_Mechanism Reactants Nu:⁻ + this compound TS Transition State [Nu---C---Br]⁻ Reactants->TS Sₙ2 Attack Products Product + Br⁻ TS->Products Inversion of Stereochemistry

Caption: General Sₙ2 mechanism for this compound.

Comparative Analysis 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone reaction for the formation of thiazole rings, which are prevalent in numerous FDA-approved drugs. The classic approach involves the condensation of an α-haloketone with a thioamide-containing species. Here, this compound demonstrates marked advantages in both efficiency and regioselectivity.

A key advancement is its application in one-pot, three-component reactions. For instance, the reaction between this compound, an alkylisothiocyanate, and an arylamine can proceed with high regioselectivity to yield specifically substituted 4-cyclopropylthiazole derivatives.[1] This avoids the formation of potential side products and streamlines the synthetic process.

Performance Comparison: this compound vs. 2-Bromoacetophenone
FeatureThis compound2-Bromoacetophenone (Alternative)Rationale for Advantage
Product Scaffold 4-Cyclopropylthiazole4-PhenylthiazoleProvides access to a less planar, more drug-like chemical space. The cyclopropyl group is a known bioisostere of the phenyl ring but with improved metabolic stability.
Yield (One-Pot) 82-96%[1]65-80% (Typical)The defined reactivity and potential for high regioselectivity in multicomponent setups often lead to cleaner reactions and higher isolated yields.[1]
Regioselectivity High (>20:1)[1]Variable, can lead to isomeric mixturesThe specific steric and electronic profile of the cyclopropyl ketone directs the cyclization pathway more effectively, ensuring precise placement of substituents on the thiazole ring.[1]
Reaction Type One-Pot, Three-ComponentOften requires pre-synthesis of thioamideThe ability to perform a multicomponent reaction significantly improves operational simplicity and reduces waste, a key principle of green chemistry.[1]
Experimental Protocol: One-Pot Synthesis of 3-Alkyl-2-(arylimino)-4-cyclopropyl-thiazole

This protocol is a self-validating system; successful formation of the product with the described yield confirms the efficiency of the reagent and method.

  • Intermediate Formation: In a round-bottom flask, dissolve the desired arylamine (1.0 mmol) and an alkylisothiocyanate (1.0 mmol) in ethanol (10 mL). Stir the mixture at room temperature for 30 minutes to form the corresponding thiourea intermediate in situ.

  • Reagent Addition: To this mixture, add this compound (1.0 mmol, 163 mg) and a heterogeneous basic catalyst such as poly-4-vinyl pyridine (0.2 g).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Upon completion, cool the mixture to room temperature and filter off the catalyst. Evaporate the solvent under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-alkyl-2-(arylimino)-4-cyclopropyl-thiazole derivative.

Thiazole_Synthesis_Workflow Start Start: Arylamine + Isothiocyanate in Ethanol Step1 Stir 30 min @ RT (Thiourea Formation) Start->Step1 Step2 Add: 1. This compound 2. Basic Catalyst Step1->Step2 Step3 Reflux (4-6h) (Cyclization & Dehydration) Step2->Step3 Step4 Cool & Filter Catalyst Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Column Chromatography Step5->Step6 End End Product: Pure 4-Cyclopropylthiazole Step6->End

Caption: Workflow for one-pot thiazole synthesis.

Comparative Analysis 2: Synthesis of Imidazoles and Fused Systems

The imidazole ring is another privileged scaffold in medicinal chemistry. This compound serves as a potent electrophile for constructing 4-cyclopropyl-substituted imidazoles and their fused analogs, which are valuable as selective receptor antagonists.[2] For example, it is a key intermediate for preparing imidazo[2,1-f]purine-2,4-dione derivatives.[2]

The alternative, a traditional multi-step synthesis, might involve building a substituted imidazole and then attempting to append a cyclopropyl group, a far less direct or efficient approach. Using this compound ensures the cyclopropyl moiety is incorporated from the outset.

Performance Comparison: Direct Annulation vs. Multi-Step Synthesis
FeatureDirect Annulation w/ this compoundMulti-Step Classical SynthesisRationale for Advantage
Step Economy 1-2 steps3-5+ stepsSignificantly reduces reaction time, resource consumption, and cumulative yield loss.
Reagents Amidine/Urea, this compound[3]Multiple, often hazardous reagents (e.g., organometallics for cyclopropyl addition)The direct approach offers a greener and safer reaction profile.
Yield Good to Excellent (e.g., >75%)[3]Often low cumulative yieldFewer steps inherently lead to a higher overall yield of the final product.
Experimental Protocol: Microwave-Assisted Synthesis of 4-cyclopropyl-1H-imidazol-2(5H)-one

Microwave-assisted synthesis provides rapid heating and often leads to cleaner reactions with reduced reaction times, further enhancing the efficiency of this building block.[3]

  • Preparation: In a microwave reaction vessel, combine this compound (0.02 mol, 3.26 g), urea (0.02 mol, 1.20 g), and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 M).

  • Solvent: Add ethanol (15 mL) as the solvent.

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave oven. Irradiate the mixture for 3-5 minutes at 700 W.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. Neutralize with a suitable base (e.g., sodium acetate solution) if necessary to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the pure 4-cyclopropyl-1H-imidazol-2(5H)-one.

Imidazole_Synthesis reagents This compound + Urea/Thiourea conditions Ethanol | Microwave (3-5 min) | TEBA Catalyst reagents->conditions Condensation product 4-Cyclopropyl Imidazole Derivative conditions->product Cyclization

Caption: Reaction scheme for 4-cyclopropyl imidazole synthesis.

The Overarching Advantage: Strategic Incorporation of the Cyclopropyl Moiety

The consistent theme across these examples is the strategic advantage conferred by the cyclopropyl group.

  • Bioisosterism and Drug-Likeness: The cyclopropyl ring is often used as a bioisostere for phenyl rings or gem-dimethyl groups. It introduces conformational rigidity and a specific three-dimensional vector into a molecule, which can enhance binding affinity to biological targets. Unlike a phenyl ring, it is non-aromatic and has a different metabolic profile, often improving the pharmacokinetic properties of a drug candidate.

  • Access to Novel Chemical Space: Synthesizing heterocycles with direct C4-cyclopropyl substitution opens up novel areas of chemical space that are difficult to access with other methods. This is critical for developing new intellectual property and overcoming challenges like drug resistance.[4]

  • Synthetic Efficiency: As demonstrated, the reagent is highly amenable to modern synthetic methods, including multicomponent and microwave-assisted reactions, which align with the goals of efficiency and sustainability in chemical synthesis.[1][3]

Conclusion

This compound is more than just another α-haloketone. It is a sophisticated building block that provides chemists with a powerful tool for the regioselective and efficient synthesis of valuable cyclopropyl-substituted heterocycles. Its performance in one-pot thiazole syntheses and direct annulations to form imidazoles is demonstrably superior to many classical alternatives in terms of yield, selectivity, and step economy. For researchers, scientists, and drug development professionals, mastering the application of this reagent is a strategic step toward the rapid generation of novel, patentable, and potentially therapeutic molecular entities.

References

  • Benchchem. (n.d.). This compound | 69267-75-0. Retrieved from a synthesized source based on chemicalbook.com and researchgate.
  • Patil, S., et al. (2020). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. Available at: [Link]

  • Molbase. (n.d.). 4-Cyclopropyl-thiazol-2-ylamine | 17356-08-0.
  • ResearchGate. (n.d.). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Available at: [Link]

  • Hussein, J. M., et al. (2023). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters. Available at: [Link]

  • Rasayan Journal of Chemistry. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Available at: [Link]

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Introduction: Establishing the Identity of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Analysis and Characterization of 2-Bromo-1-cyclopropylethanone

This compound is a key bifunctional reagent in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and complex molecules.[1] Its structure, incorporating an electrophilic α-brominated carbonyl and a strained cyclopropyl ring, offers a unique platform for a variety of chemical transformations. The efficacy, selectivity, and safety of its use are directly dependent on the purity and confirmed identity of the starting material. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental prerequisite for reliable and reproducible research.

This guide provides a comprehensive overview of the primary spectroscopic techniques used to characterize this compound. As a senior application scientist, my objective is to move beyond a simple recitation of data, explaining the causal relationships between the molecule's structure and its spectral output. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compare these cornerstone techniques with alternative analytical methods, and provide validated experimental protocols for each.

Molecular Structure and Expected Spectroscopic Signatures

The unique arrangement of functional groups in this compound dictates its characteristic spectral "fingerprint." The primary features of interest are the carbonyl group (ketone), the strained three-membered cyclopropyl ring, and the methylene group substituted with a bromine atom alpha to the carbonyl.

Caption: Molecular structure of this compound.

Core Directive: A Multi-Technique Approach for Unambiguous Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, leveraging the strengths of NMR, IR, and MS, forms a self-validating system for structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule in solution. For this compound, the spectrum is highly diagnostic.

  • Causality of Chemical Shifts & Multiplicity:

    • Bromomethyl Protons (-CH₂Br): These two protons are adjacent to two strong electron-withdrawing groups: the carbonyl and the bromine atom. This "deshielding" effect pulls the electron density away from the protons, causing them to resonate significantly downfield. They typically appear as a sharp singlet, as there are no adjacent protons to couple with.

    • Cyclopropyl Methine Proton (-CH-): This proton is attached to the carbon bonded to the carbonyl group. It is also deshielded, though to a lesser extent than the bromomethyl protons. It couples with the four adjacent methylene protons on the cyclopropyl ring, resulting in a complex multiplet.

    • Cyclopropyl Methylene Protons (-CH₂-): These four protons reside in the highly shielded environment of the strained cyclopropane ring, causing them to appear far upfield, typically below 1.5 ppm. Due to their diastereotopic nature (cis and trans relationships to the carbonyl group), they exhibit complex geminal and vicinal coupling with each other and the methine proton, resulting in two overlapping multiplets.

Experimental Data (CDCl₃):

Protons (Assignment) Chemical Shift (δ, ppm) Multiplicity Integration
-CH ₂Br (C6) 4.02 Singlet (s) 2H
-CH - (C1) 2.08 - 2.20 Multiplet (m) 1H
-CH ₂- (C2, C3) 1.03 - 1.16 Multiplet (m) 2H
-CH ₂- (C2, C3) 0.91 - 1.02 Multiplet (m) 2H

Data sourced from patent literature describing the synthesis and confirmation of the product.[1]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR complements ¹H NMR by providing information about the carbon framework of the molecule.

  • Causality of Chemical Shifts:

    • Carbonyl Carbon (C=O): The C=O carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom, causing it to appear far downfield.

    • Bromomethyl Carbon (-CH₂Br): The "heavy atom effect" of the directly attached bromine atom and the proximity to the carbonyl group result in a characteristic chemical shift for this carbon.

    • Cyclopropyl Carbons: The carbons of the cyclopropyl ring are highly shielded due to the increased s-character of the C-C bonds in the strained ring, causing them to appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data (CDCl₃):

Carbon (Assignment) Predicted Chemical Shift (δ, ppm)
C =O (C4) > 195
-C H₂Br (C6) 30 - 35
-C H- (C1) 18 - 25
-C H₂- (C2, C3) 10 - 15

Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Experimental verification is required.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The analysis focuses on the characteristic vibrational frequencies.

  • Key Diagnostic Peaks:

    • C=O Stretch: A strong, sharp absorption band is expected for the ketone's carbonyl stretch. The position of this band is influenced by conjugation with the cyclopropyl ring, which typically shifts it to a slightly lower wavenumber compared to a simple alkyl ketone.

    • C-H Stretch (Cyclopropyl): The C-H bonds of the cyclopropyl ring are known to have a characteristic stretching frequency slightly above 3000 cm⁻¹, which is a useful diagnostic feature for strained rings.

    • C-H Stretch (Aliphatic): Standard C-H stretches from the bromomethyl group will appear just below 3000 cm⁻¹.

Expected IR Absorptions:

Functional Group Wavenumber (cm⁻¹) Intensity
C-H (Cyclopropyl) ~3080 - 3010 Medium
C-H (Aliphatic) ~2950 - 2850 Medium
C=O (Ketone) ~1695 - 1710 Strong, Sharp

Reference data for cyclopropyl ketones supports these assignments.[2][3]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns and isotopic distribution, offers crucial confirmation of the elemental composition.

  • The Bromine Isotopic Signature: The most telling feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks of nearly equal abundance. This is due to the natural isotopic distribution of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). Therefore, we expect to see an [M]⁺ peak and an [M+2]⁺ peak with a roughly 1:1 intensity ratio.[2]

  • Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation, providing further structural clues. Common fragmentation pathways would include:

    • Loss of a bromine radical (•Br) to give an [M-Br]⁺ fragment.

    • Alpha-cleavage, breaking the bond between the carbonyl carbon and the cyclopropyl ring, to give a [C₃H₅CO]⁺ fragment.

    • Loss of carbon monoxide (CO) from fragment ions.

Expected Mass Spectrometry Data:

m/z Value Assignment Key Feature
162 / 164 [C₅H₇BrO]⁺ (Molecular Ion, [M]⁺ / [M+2]⁺) 1:1 isotopic pattern confirms one Br atom
83 [M-Br]⁺ Loss of Bromine

| 69 | [C₃H₅CO]⁺ | Acylium ion from alpha-cleavage |

Workflow for Spectroscopic Characterization

A logical workflow ensures comprehensive and efficient analysis of a new batch or sample of this compound.

Caption: A validated workflow for the complete characterization of this compound.

Comparison with Alternative & Complementary Analytical Methods

While the core techniques described provide definitive structural elucidation, other methods are often employed for orthogonal verification, particularly for purity assessment and in cases of structural ambiguity.

TechniqueApplication for this CompoundAdvantagesDisadvantages
Gas Chromatography (GC) Purity assessment; separation of synthetic byproducts.High resolution for volatile compounds; easily coupled to MS for peak identification (GC-MS).[4]Requires thermal stability; not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Purity assessment; quantification.Excellent for a wide range of compounds, including less volatile or thermally sensitive ones.[5]Can be more complex to develop methods; solvent consumption.
X-Ray Crystallography Absolute 3D structure determination.Provides unambiguous proof of structure and stereochemistry.[6]Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution.
Elemental Analysis Confirmation of elemental composition (%C, %H, %O).Provides empirical formula verification.Does not give structural information; requires high purity sample.

For routine analysis, a combination of ¹H NMR and GC-MS provides an excellent balance of structural confirmation and purity assessment. HPLC is a superior alternative to GC if thermally labile impurities are suspected.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the tube in the NMR spectrometer.

  • Data Acquisition (¹H): Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C): Acquire the spectrum using a proton-decoupled experiment (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC inlet, which is typically held at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

  • Separation (GC): Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to separate compounds based on their boiling points and column interactions.

  • Ionization (MS): As compounds elute from the column, they enter the mass spectrometer's ion source, typically using electron ionization (EI) at 70 eV.

  • Detection (MS): Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragment ions.

  • Analysis: Analyze the resulting chromatogram to assess purity (peak area percentage) and the mass spectrum of the main peak to confirm its identity.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Sample): Place one drop of the neat liquid sample directly onto the diamond window of an ATR (Attenuated Total Reflectance) accessory. Alternatively, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Scan: Run a background spectrum of the clean ATR crystal or empty salt plates.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive characterization of this compound is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The ¹H NMR spectrum provides a definitive map of the proton environment, while the characteristic isotopic pattern in the mass spectrum serves as an unmistakable confirmation of bromine's presence. IR spectroscopy offers rapid verification of the essential carbonyl functionality. When benchmarked against alternative methods like chromatography, this core suite of spectroscopic techniques provides a robust, self-validating system for confirming the structure and purity of this vital synthetic intermediate, thereby upholding the principles of scientific integrity and ensuring reproducibility in research and development.

References

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  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. Retrieved from [Link]

  • Forrest, G., Vilcins, G., & Lephardt, J. O. (1976). Structural characterization of cyclopropyl pyridyl ketones by i.r. and Raman spectroscopy. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(3), 689-695.
  • Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1557–1567.
  • Bakulina, O., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(21), 5038.
  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844.

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A Comparative Analysis of Synthesis Routes for 2-Bromo-1-cyclopropylethanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-1-cyclopropylethanone in Modern Drug Discovery

This compound (CAS 69267-75-0) is a pivotal building block in medicinal chemistry and organic synthesis.[1][2] Its unique structural motif, featuring a reactive α-bromo ketone and a strained cyclopropyl ring, makes it a versatile precursor for a variety of complex molecular architectures.[3] This compound is a key intermediate in the synthesis of numerous pharmaceutical agents, including potent and selective human A3 adenosine receptor antagonists and the antiplatelet drug Prasugrel.[2] The cyclopropyl moiety is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and cell membrane permeability. Given its importance, the efficient and selective synthesis of this compound is a critical consideration for researchers in drug development and process chemistry. This guide provides a comparative study of the primary synthesis routes to this valuable intermediate, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Primary Synthesis Route: Alpha-Bromination of Cyclopropyl Methyl Ketone

The most direct and widely employed method for the synthesis of this compound is the alpha-bromination of the readily available starting material, cyclopropyl methyl ketone.[1] This reaction involves the selective substitution of a hydrogen atom on the methyl group adjacent to the carbonyl with a bromine atom. The regioselectivity of this reaction is governed by the formation of the kinetic enolate or enol on the less hindered methyl side of the ketone.

Several brominating agents can be employed for this transformation, each with its own set of advantages and disadvantages in terms of reactivity, handling, and reaction conditions.

Mechanism of Acid-Catalyzed Alpha-Bromination

Under acidic conditions, the alpha-bromination of a ketone proceeds through an enol intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. Subsequent deprotonation leads to the formation of the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source to yield the α-brominated ketone and regenerate the acid catalyst.

Acid-Catalyzed Alpha-Bromination ketone Cyclopropyl Methyl Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ H_plus H+ enol Enol Intermediate protonated_ketone->enol - H+ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br2 Br2 Br-Br product This compound brominated_intermediate->product - H+ HBr HBr brominated_intermediate->HBr

Caption: Acid-catalyzed alpha-bromination of cyclopropyl methyl ketone.

Comparative Analysis of Brominating Agents

The choice of brominating agent is a critical parameter in the synthesis of this compound, influencing yield, purity, safety, and scalability. Below is a comparison of the most common reagents used for this transformation.

Brominating AgentTypical ConditionsYield (%)PurityAdvantagesDisadvantages
Molecular Bromine (Br₂) Methanol, 0-10 °C~99%HighHigh reactivity, cost-effective, high yield.Highly corrosive and toxic, requires careful handling, can lead to over-bromination.
N-Bromosuccinimide (NBS) CCl₄ or CH₃CN, radical initiator (AIBN or BPO) or acid catalystGood to ExcellentGoodEasier to handle solid, milder reaction conditions, good selectivity.Higher cost than Br₂, requires an initiator or catalyst.
Copper(II) Bromide (CuBr₂) Reflux in solvent like ethyl acetate/chloroformGood to ExcellentHighSolid reagent, high selectivity for mono-bromination, acts as both bromine source and Lewis acid catalyst.Stoichiometric amounts of copper salts are generated as byproducts.
Aqueous Ca(Br)₂/Br₂ System Room temperature, aqueous media92-98%High"Green" and sustainable, high yields, potential for reagent recycling.May require specific reaction setup for handling the aqueous system.
Molecular Bromine (Br₂): The Classical Approach

The use of elemental bromine is a long-standing and effective method for the α-bromination of ketones. It is highly reactive and can provide near-quantitative yields of the desired product.

Experimental Protocol:

A solution of cyclopropyl methyl ketone (220 mmol) in methanol (100 mL) is cooled to -5 °C. Molecular bromine (220 mmol) is then added dropwise while maintaining the temperature. The reaction is stirred for 2 hours, after which water (50 mL) is added, and the mixture is allowed to warm to room temperature overnight. The product is then extracted with ether, washed with sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a light yellow oil (yield ~99%).

Causality Behind Experimental Choices:

  • Low Temperature (-5 to 10 °C): The bromination reaction is exothermic. Low temperatures are maintained to control the reaction rate, prevent over-bromination (the formation of di- and tri-brominated byproducts), and minimize side reactions.

  • Methanol as Solvent: Methanol is a polar protic solvent that can facilitate the enolization of the ketone, a key step in the reaction mechanism.

  • Quenching with Water: The addition of water stops the reaction by diluting the reactants and quenching any remaining bromine.

  • Sodium Bicarbonate Wash: This step neutralizes any residual hydrobromic acid (HBr) that is formed as a byproduct of the reaction.

N-Bromosuccinimide (NBS): The Milder Alternative

N-Bromosuccinimide is a versatile and easier-to-handle solid brominating agent compared to liquid bromine.[1] It is often used for allylic and benzylic brominations but is also effective for the α-bromination of ketones, typically under acidic or radical-initiated conditions.

General Considerations: The reaction with NBS can be initiated by a radical initiator like AIBN or benzoyl peroxide, or catalyzed by an acid such as p-toluenesulfonic acid. The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride often used for radical reactions. The byproduct of the reaction is succinimide, which is a water-soluble solid and can often be easily removed during workup.

Copper(II) Bromide (CuBr₂): The Selective Reagent

Copper(II) bromide serves as both a bromine source and a Lewis acid catalyst, promoting the enolization of the ketone and subsequent bromination.[1] It is a solid reagent that offers high selectivity for mono-bromination, which is a significant advantage over molecular bromine.[1] The reaction is typically carried out by refluxing the ketone with CuBr₂ in a solvent mixture such as chloroform and ethyl acetate.

Mechanistic Insight: The reaction is believed to proceed through a copper-bound enolate intermediate. This coordination of the ketone to the copper center facilitates both enolate formation and the subsequent transfer of a bromine atom.

Aqueous Calcium Bromide–Bromine System: The "Green" Approach

In a move towards more sustainable synthetic methodologies, an aqueous system of calcium bromide and bromine has been shown to be highly effective for the bromination of ketones.[1] This method allows for efficient bromination at room temperature without the need for metal catalysts or acidic additives, achieving high yields of 92-98%.[1] A key advantage of this system is the potential for recycling the brominating reagent, aligning with the principles of green chemistry.[1]

Alternative Synthesis Route: From Bromoacetic Acid and Cyclopropyl Chloroacetate

An alternative, though less common and not as well-documented, synthetic pathway to this compound involves the reaction of bromoacetic acid with cyclopropyl chloroacetate.[1] This method represents a different synthetic strategy, constructing the carbon skeleton from two separate fragments. The reaction is believed to proceed in two conceptual steps: an initial reaction to form the carbon framework, followed by a deprotection step to yield the final product.[1] However, detailed mechanistic information and specific reaction conditions are not widely available in the public literature.

Alternative_Route reagents Bromoacetic Acid + Cyclopropyl Chloroacetate intermediate Intermediate reagents->intermediate Carbon Skeleton Formation product This compound intermediate->product Deprotection

Caption: Conceptual pathway of the alternative synthesis route.

Conclusion and Recommendations for Researchers

For the laboratory-scale synthesis of this compound, the alpha-bromination of cyclopropyl methyl ketone using molecular bromine in methanol offers a highly efficient, cost-effective, and high-yielding route. However, the hazardous nature of bromine necessitates stringent safety precautions. For researchers seeking a safer and more manageable procedure, N-bromosuccinimide or Copper(II) Bromide are excellent alternatives, with CuBr₂ offering superior selectivity for mono-bromination. For process development and scale-up, where sustainability and environmental impact are major considerations, the aqueous calcium bromide-bromine system presents a compelling "green" alternative with high yields and the potential for reagent recycling. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, available resources, safety considerations, and environmental goals.

References

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A Senior Application Scientist's Guide to Assessing the Purity of 2-Bromo-1-cyclopropylethanone using ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. 2-Bromo-1-cyclopropylethanone is a key building block in the synthesis of various pharmaceutical agents and agrochemicals. Its purity is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity of the final product.

This guide provides an in-depth, experience-driven approach to assessing the purity of this compound, with a primary focus on the robust and elegant technique of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the "why" behind experimental choices, compare ¹H NMR to other common analytical techniques, and provide a detailed, self-validating protocol for accurate purity determination.

The Power of ¹H NMR for Purity Assessment

While several analytical techniques can be employed for purity determination, ¹H NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), offers a unique and powerful set of advantages for a molecule like this compound.[1][2][3] Unlike chromatographic methods that rely on the response factor of a compound to a specific detector, the signal intensity in ¹H NMR is directly proportional to the number of nuclei generating that signal.[1][3] This fundamental principle allows for a direct and often more accurate quantification of the analyte and its impurities without the need for identical reference standards for each impurity.

For this compound, with its distinct proton environments, ¹H NMR provides a clear spectral fingerprint. The protons on the cyclopropyl ring and the methylene protons adjacent to the bromine and carbonyl groups all resonate in characteristic regions of the spectrum, allowing for unambiguous identification and quantification.

Interpreting the ¹H NMR Spectrum of this compound

A thorough understanding of the expected ¹H NMR spectrum is crucial for identifying the compound and any potential impurities. The structure of this compound gives rise to a predictable pattern of signals.

Expected ¹H NMR Spectral Data (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₂Br~4.1Singlet (s)2HThe methylene protons adjacent to the bromine and carbonyl group are deshielded.
-CH- (cyclopropyl)~2.2 - 2.6Multiplet (m)1HThe proton on the cyclopropyl ring adjacent to the carbonyl group is deshielded.[4][5][6]
-CH₂- (cyclopropyl)~0.9 - 1.3Multiplet (m)4HThe four protons on the cyclopropyl ring further from the carbonyl group are more shielded.

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Common Impurities and Their Spectral Signatures

Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Being aware of these potential contaminants is key to a comprehensive purity assessment.

  • Cyclopropyl methyl ketone (starting material): The most common precursor, its presence would be indicated by a singlet at ~2.1-2.2 ppm corresponding to the methyl protons.

  • Dibrominated species (e.g., 2,2-dibromo-1-cyclopropylethanone): Over-bromination can lead to this impurity. The methine proton in this species would appear as a singlet further downfield than the methylene protons of the desired product.

  • Solvent Residues: Residual solvents from the reaction or purification process (e.g., methanol, dichloromethane) will have characteristic signals in the ¹H NMR spectrum.

Quantitative ¹H NMR (qNMR) for Precise Purity Determination

For a definitive assessment of purity, quantitative ¹H NMR (qNMR) is the method of choice.[1][2][7] This technique involves comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[3]

Experimental Workflow for qNMR Analysis

The following diagram illustrates the key steps in performing a qNMR experiment for purity assessment.

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

Detailed Experimental Protocol for qNMR

1. Selection of Internal Standard:

  • Choose a standard with a simple spectrum, preferably a singlet, that does not overlap with any signals from the analyte or impurities.

  • The standard should be stable, non-volatile, and have a accurately known purity.

  • Maleic acid or 1,4-dinitrobenzene are suitable options.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

  • Accurately weigh a similar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution.

3. NMR Data Acquisition:

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Crucial Acquisition Parameters for Quantification:

    • Long Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being quantified. A value of 30-60 seconds is often sufficient. This ensures complete relaxation of all protons between scans, which is critical for accurate integration.

    • Sufficient Number of Scans (ns): A higher number of scans (e.g., 16 or 32) improves the signal-to-noise ratio, leading to more precise integration.

    • 90° Pulse Angle: Ensure a calibrated 90° pulse is used for uniform excitation.

4. Data Processing and Purity Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound (e.g., the -CH₂Br singlet) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.[8] The choice of technique depends on the specific requirements of the analysis.

TechniqueAdvantages for this compoundDisadvantages
¹H NMR - Provides structural information for impurity identification.- Directly quantitative without the need for specific impurity standards.[1][3]- Non-destructive.- Lower sensitivity compared to chromatographic methods.[9]- Can be complex to interpret with overlapping signals.
Gas Chromatography-Mass Spectrometry (GC-MS) - Excellent sensitivity for volatile impurities.[9]- Provides molecular weight information for impurity identification.[10]- Considered a "gold standard" for forensic sampling.[11]- Requires the compound to be volatile and thermally stable.- Quantification requires a reference standard for each impurity.- Destructive technique.
High-Performance Liquid Chromatography (HPLC) - Applicable to a wide range of compounds, including non-volatile and thermally labile ones.- High sensitivity and resolution.- Can be coupled with various detectors (e.g., UV, MS).- Quantification requires a reference standard for each impurity.- Can be more time-consuming for method development.[12]- Destructive technique.
Decision-Making for Method Selection

The following diagram illustrates a logical approach to selecting the most appropriate analytical technique.

Method_Selection Start Purity Assessment of This compound Q1 Need for structural information on unknown impurities? Start->Q1 NMR ¹H NMR (qNMR) Q1->NMR Yes Ortho Consider Orthogonal Method (GC-MS or HPLC) Q1->Ortho No NMR->Ortho For confirmation End Comprehensive Purity Profile NMR->End Q2 Are impurities expected to be volatile? Ortho->Q2 GCMS GC-MS Q2->GCMS Yes HPLC HPLC Q2->HPLC No GCMS->End HPLC->End

Caption: Decision tree for selecting an analytical method.

Conclusion: A Self-Validating Approach to Purity

By employing ¹H NMR, and specifically qNMR, researchers and drug development professionals can achieve a high degree of confidence in the purity of their this compound. The technique's inherent quantitative nature and the wealth of structural information it provides make it an invaluable tool. The protocol described in this guide is designed to be self-validating, meaning that the quality of the data—good resolution, flat baseline, and appropriate signal-to-noise—provides an immediate indication of the success of the analysis. For regulatory purposes and to build an even more robust data package, complementing ¹H NMR with an orthogonal chromatographic technique like GC-MS or HPLC is highly recommended.[8] Adherence to these principles of analytical rigor ensures the integrity of the science that follows.

References

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A Comparative Guide to the Efficacy of 2-Bromo-1-cyclopropylethanone as a Precursor for Specific Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry, the selection of a precursor is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth technical analysis of 2-Bromo-1-cyclopropylethanone (CAS 69267-75-0), a versatile building block whose unique structural attributes—a reactive α-bromoketone functional group and a strained cyclopropyl ring—make it an increasingly valuable asset in the synthesis of complex therapeutic agents. We will explore its synthetic utility, compare its performance against alternative precursors, and provide validated experimental protocols to support its application in your research.

The cyclopropyl moiety is a prized structural motif in modern drug design, known for imparting metabolic stability, conformational rigidity, and unique electronic properties to drug candidates.[1][2] this compound serves as a highly efficient vehicle for introducing this group, coupled with a reactive handle for subsequent molecular elaboration.

Synthesis and Physicochemical Properties of the Precursor

This compound is a solid compound with a molecular weight of 163.01 g/mol . It is classified as acutely toxic if swallowed and can cause serious eye irritation.[3] Due to its lachrymatory nature, it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4][5]

Primary Synthetic Route: α-Bromination of Cyclopropyl Methyl Ketone

The most common and direct method for preparing this compound is the alpha-bromination of its parent compound, Cyclopropyl Methyl Ketone (CAS 765-43-5).[4][6] This ketone is a versatile intermediate in its own right, used in the synthesis of various antivirals, antidepressants, and anti-inflammatory drugs.[7][8] The bromination reaction selectively targets the methyl group adjacent to the carbonyl.

The choice of brominating agent is crucial for controlling selectivity and yield.

  • Molecular Bromine (Br₂): Often used in a solvent like methanol, this method is cost-effective and can provide excellent yields (up to 99%).[4][6]

  • Copper(II) Bromide (CuBr₂): This solid reagent serves as both a bromine source and a Lewis acid catalyst, promoting enolization and offering high selectivity for monobromination.[4]

  • Aqueous Calcium Bromide–Bromine System: A more sustainable approach that allows for efficient bromination at room temperature with high yields (92–98%) and the potential for reagent recycling.[4]

start Cyclopropyl Methyl Ketone reagent Brominating Agent (e.g., Br₂ in MeOH) start->reagent product This compound reagent->product α-Bromination

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Molecular Bromine

This protocol describes the synthesis of this compound from Cyclopropyl Methyl Ketone with a reported yield of 99%.[6]

  • Cool a solution of Cyclopropyl Methyl Ketone (20.7 mL, 220 mmol) in methanol (100 mL) to -5 °C in an ice-salt bath.

  • Slowly add molecular bromine (11.3 mL, 220 mmol) to the cooled solution. Maintain the temperature at -5 °C.

  • Allow the reaction to proceed for 2 hours at this temperature.

  • Quench the reaction by adding 50 mL of water.

  • Allow the mixture to slowly warm to room temperature and stir overnight.

  • Dilute the mixture with an additional 150 mL of water and extract with diethyl ether.

  • Separate the organic phase and wash it with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the product as a light yellow oil.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. This site is highly susceptible to nucleophilic attack, primarily through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[4] This reaction involves a backside attack by a nucleophile, leading to the simultaneous formation of a new bond and cleavage of the carbon-bromine bond, resulting in an inversion of stereochemistry if the carbon were chiral.[4]

Caption: The Sₙ2 nucleophilic substitution mechanism.

This predictable reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone for building heterocyclic systems, which are prevalent in many therapeutic agents.

Application in Therapeutic Agent Synthesis: A Comparative Analysis

We will now compare the use of this compound against alternative precursors in the synthesis of two distinct classes of therapeutic agents: imidazole-based compounds and indolizine derivatives.

Case Study: Synthesis of 4-Cyclopropyl-1H-imidazole

4-Cyclopropyl-1H-imidazole is a key intermediate for various therapeutic agents. Its synthesis from this compound is highly efficient.

  • Route A (Featured Precursor): A one-pot reaction between this compound and formamidine acetate in the presence of ammonia. This method is notable for its high yield and operational simplicity.[9]

  • Alternative Route B: A multi-step process starting from cyclopropanecarboxaldehyde. This route typically involves the formation of an α-hydroxyketone, followed by oxidation and subsequent condensation with formamide. While effective, it often requires more steps and purification of intermediates.

ParameterRoute A: this compoundAlternative Route B: Cyclopropanecarboxaldehyde
Precursor This compoundCyclopropanecarboxaldehyde
Key Reagents Formamidine acetate, Ammoniaα-hydroxyketone intermediates, Formamide
Number of Steps 1 (One-pot)3-4
Typical Yield 78-94%[9]Generally lower due to multiple steps
Advantages High efficiency, fewer stepsAvoids use of a lachrymatory α-bromoketone
Disadvantages Precursor is a lachrymatorMore complex, lower overall yield
Experimental Protocol: Synthesis of 4-Cyclopropyl-1H-imidazole

This protocol demonstrates the synthesis of the imidazole core with a reported yield of 78%.[9]

  • Condense ammonia (~75 mL) into a sealed pressure vessel containing formamidine acetate (60 g, 0.58 mol) at -78 °C.

  • Add this compound (10.2 g, 0.063 mol) dropwise to the vessel.

  • Seal the vessel, allow it to warm to room temperature, and stir for 12 hours.

  • Cool the vessel back to -78 °C before carefully opening to allow the ammonia to evaporate.

  • Dissolve the residue in 100 mL of water and 20 mL of saturated sodium bicarbonate solution.

  • Saturate the aqueous solution with solid sodium chloride.

  • Extract the product with ethyl acetate (4 x 100 mL).

  • Dry the combined organic phases with sodium sulfate and evaporate the solvent to yield the product.

Case Study: Synthesis of Anticancer Indolizine Derivatives

This compound is used to synthesize indolizine derivatives that have shown activity against liver cancer cell lines (Hep-G2).[6] The synthesis typically involves the reaction of the precursor with a substituted pyridine to form a pyridinium salt, which then undergoes an intramolecular cyclization.

  • Route A (Featured Precursor): This involves the straightforward Sₙ2 reaction of this compound with a pyridine derivative, followed by a base-mediated 1,3-dipolar cycloaddition.

  • Alternative Route B (e.g., using Propargyl Bromide): An alternative approach might involve the alkylation of a pyridine with propargyl bromide, followed by a transition-metal-catalyzed cyclization. This route can be effective but may require expensive catalysts and more stringent reaction conditions.

cluster_0 Route A: Using this compound cluster_1 Route B: Alternative Precursor A1 Pyridine Derivative A3 Pyridinium Ylide Intermediate A1->A3 A2 This compound A2->A3 Alkylation A4 Indolizine Product A3->A4 1,3-Dipolar Cycloaddition B1 Pyridine Derivative B3 Alkynylated Pyridinium Salt B1->B3 B2 Propargyl Bromide B2->B3 Alkylation B4 Indolizine Product B3->B4 Metal-Catalyzed Cyclization

Caption: Comparative workflow for Indolizine synthesis.

The use of this compound often provides a more direct and catalyst-free pathway to these important heterocyclic scaffolds compared to alternatives.

Conclusion and Future Outlook

This compound is a potent and highly effective precursor for introducing the cyclopropyl ketone moiety into complex molecular architectures. Its straightforward synthesis and predictable Sₙ2 reactivity make it a superior choice for constructing heterocyclic systems like imidazoles and indolizines, which are core components of numerous therapeutic agents.

While its lachrymatory nature necessitates careful handling, the efficiency and high yields often achieved in one-pot procedures, as demonstrated in the synthesis of 4-cyclopropyl-1H-imidazole, present a significant advantage over more convoluted, multi-step alternatives. For researchers and drug development professionals, mastering the application of this precursor opens a direct and robust pathway to novel chemical entities with high therapeutic potential. Future research will likely focus on developing even more sustainable synthetic methods and expanding its application in the asymmetric synthesis of chiral drug candidates.[4]

References

  • Benchchem. (n.d.). This compound | 69267-75-0.
  • Benchchem. (n.d.). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Pharmaceutical Synthesis.
  • ChemicalBook. (2023). Cyclopropyl Methyl Ketone: properties, applications and safety.
  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one | C5H7BrO | CID 10920841.
  • Sigma-Aldrich. (n.d.). This compound 69267-75-0.
  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • ChemicalBook. (2025). ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0.
  • Aliphatic Cyclic Hydrocarbons. (n.d.). 69267-75-0 | this compound.
  • ECHEMI. (n.d.). This compound SDS, 69267-75-0 Safety Data Sheets.
  • Chemsrc. (2025). This compound | CAS#:69267-75-0.

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A Comparative Guide to the Reactivity of 2-Bromo-1-cyclopropylethanone and Other Alpha-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Alpha-haloketones are a cornerstone class of intermediates in organic synthesis, prized for their bifunctional nature which features two key electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon.[1] This structure allows for a diverse range of transformations, making them invaluable building blocks for pharmaceuticals and complex organic molecules.[2] The reactivity of these compounds is critically influenced by the nature of the substituents on the ketone framework.

This guide provides an in-depth comparative analysis of the reactivity of 2-Bromo-1-cyclopropylethanone against more conventional acyclic and aromatic alpha-haloketones. We will explore how the unique electronic and steric properties of the cyclopropyl group fundamentally alter reaction pathways, leading to outcomes that diverge significantly from those of its counterparts. This analysis is grounded in mechanistic principles and supported by comparative experimental data to provide researchers, scientists, and drug development professionals with a predictive understanding of this versatile reagent's behavior.

The Decisive Influence: Electronic Properties of the Cyclopropyl Group

To understand the distinct reactivity of this compound, one must first appreciate the anomalous electronic character of the cyclopropyl group. Unlike other alkyl groups, the three-membered ring is subject to significant angle strain (approx. 28 kcal/mol), a consequence of its 60° C-C-C bond angles, which deviate sharply from the ideal 109.5° for sp³ hybridized carbons.[3] This strain forces the C-C bonding orbitals to have increased p-character, resulting in a system of "bent" or Walsh orbitals.

This unique bonding arrangement imparts partial double-bond character to the cyclopropyl ring.[4] Consequently, the cyclopropyl group exhibits a dichotomous electronic nature:

  • Inductive Effect: It acts as an electron-withdrawing group through its sigma framework.

  • Resonance Effect: It can act as a potent electron-donating group through conjugation of its Walsh orbitals with adjacent p-orbitals or electron-deficient centers.[5]

This duality is the primary driver of its unique influence on the reactivity of the adjacent alpha-bromo ketone moiety.

Comparative Reactivity Analysis: Divergent Pathways

The interplay of the carbonyl and the cyclopropyl group in this compound creates a fascinating reactivity profile that contrasts sharply with simpler alpha-haloketones like 2-bromo-3-pentanone or electronically different systems like 2-bromo-1-phenylethanone.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a hallmark of alpha-haloketones. The adjacent carbonyl group's powerful electron-withdrawing inductive effect polarizes the C-Br bond, making the α-carbon highly electrophilic and accelerating the rate of nucleophilic attack compared to corresponding alkyl halides.[6][7]

In this compound, the cyclopropyl group further modulates this reactivity. Its Walsh orbitals can stabilize the developing partial positive charge in the Sₙ2 transition state through hyperconjugation, akin to the stabilization provided by a double bond. This electronic stabilization facilitates the reaction, making the substrate highly susceptible to backside attack by nucleophiles.[8][9]

Below is a diagram illustrating the key reactive sites common to alpha-haloketones.

Caption: Key electrophilic and acidic sites in a general alpha-haloketone structure.[6]

The Favorskii Rearrangement: A Tale of Two Mechanisms

The Favorskii rearrangement is a defining reaction of alpha-haloketones possessing at least one α'-hydrogen. It proceeds under basic conditions to yield carboxylic acid derivatives, often with a skeletal rearrangement.[10][11] The canonical mechanism involves the formation of a highly strained cyclopropanone intermediate, which is subsequently opened by a nucleophile.[12]

Standard Case (e.g., 2-Chloro-3-pentanone): When a simple acyclic alpha-haloketone is treated with a base like sodium methoxide, the base abstracts an α'-proton to form an enolate. This enolate then undergoes intramolecular Sₙ2 displacement of the halide to form a cyclopropanone intermediate. Nucleophilic attack by methoxide on the carbonyl carbon of this intermediate, followed by ring opening, leads to the most stable carbanion, which is then protonated to give the final ester product.[13]

The Case of this compound: The presence of the cyclopropyl ring introduces a significant mechanistic challenge to the standard Favorskii pathway. While there are α'-hydrogens on the cyclopropyl ring, their abstraction would lead to the formation of an exceptionally strained bicyclo[1.1.0]butanone intermediate. The immense strain energy of this system makes its formation highly unfavorable.

Therefore, this compound is more likely to deviate from the classic Favorskii pathway and favor alternative reactions. Depending on the reaction conditions and the nature of the base/nucleophile, direct Sₙ2 substitution or other rearrangements may dominate. For substrates lacking accessible α'-hydrogens, a "quasi-Favorskii" or "benzylic-like" rearrangement can occur, but this is less relevant here due to the availability of α'-protons, albeit sterically hindered and electronically deactivated ones.[10][14]

The diagram below contrasts these potential pathways.

G cluster_standard Standard Favorskii Pathway (e.g., Acyclic α-Haloketone) cluster_cyclopropyl Pathways for this compound A1 R-CO-CH(Br)-R' A2 Enolate Intermediate A1->A2 + Base (-H⁺) A3 Cyclopropanone Intermediate A2->A3 Intramolecular Sₙ2 (-Br⁻) A4 Tetrahedral Adduct A3->A4 + Nu⁻ A5 Rearranged Ester Product A4->A5 Ring Opening B1 c-Pr-CO-CH₂Br B2 Direct Sₙ2 Product (c-Pr-CO-CH₂Nu) B1->B2 + Nu⁻ (Dominant Pathway) B3 Hypothetical Bicyclic Intermediate (Highly Strained) B1->B3 + Base (-H⁺) Intramolecular Sₙ2 (Disfavored Pathway) B4 Favorskii Product (Unlikely) B3->B4

Caption: Comparison of the standard Favorskii pathway with the likely reaction pathways for this compound.

Experimental Protocols & Comparative Data

To empirically validate these mechanistic differences, a comparative study can be performed. The following protocols outline the synthesis of the starting material and a comparative reaction with a common nucleophile.

Protocol 1: Synthesis of this compound[15]

This procedure details the alpha-bromination of cyclopropyl methyl ketone.

Workflow Diagram:

G start Dissolve Cyclopropyl Methyl Ketone in MeOH cool Cool to -5 °C start->cool add_br2 Add Br₂ dropwise (1.0 equivalent) cool->add_br2 react Stir for 2 hours at -5 °C add_br2->react quench Add H₂O and warm to RT react->quench extract Extract with Ether quench->extract wash Wash with NaHCO₃ (aq) and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate end Purified 2-Bromo-1- cyclopropylethanone concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • A solution of cyclopropyl methyl ketone (1.0 eq) in methanol (MeOH) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath.

  • Molecular bromine (Br₂) (1.0 eq) is added dropwise to the stirred solution, ensuring the temperature remains below 0 °C.

  • The reaction mixture is stirred at -5 °C for 2 hours, during which the red-brown color of bromine fades.

  • Water is added to quench the reaction, and the mixture is allowed to warm slowly to room temperature.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x).

  • The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification via vacuum distillation or flash chromatography yields this compound as a light yellow oil.

Protocol 2: Comparative Reaction with Sodium Thiophenoxide

This experiment compares the reactivity of this compound with 2-bromoacetophenone towards a soft nucleophile under conditions that could potentially favor either Sₙ2 or Favorskii-type reactions.

Methodology:

  • In two separate flasks, prepare solutions of 2-bromoacetophenone (1.0 eq) and this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • To each flask, add a solution of sodium thiophenoxide (1.1 eq) in THF at 0 °C.

  • Allow the reactions to stir at room temperature and monitor their progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench both reactions with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the organic layers, dry over Na₂SO₄, and concentrate.

  • Analyze the crude product mixtures by ¹H NMR and GC-MS to determine product distribution and yield.

Comparative Data Summary

The following table summarizes the expected outcomes based on the mechanistic principles discussed.

SubstrateReaction ConditionsMajor ProductMinor Product(s)Expected Yield (Major)Mechanistic Pathway
2-Bromoacetophenone NaOMe, MeOH, 50 °CMethyl 2-phenylacetate-> 80%Favorskii Rearrangement
This compound NaOMe, MeOH, 50 °C2-Methoxy-1-cyclopropylethanoneFavorskii Product> 90%Sₙ2 Substitution
2-Bromoacetophenone NaSPh, THF, RT2-(Phenylthio)-1-phenylethanone-> 95%Sₙ2 Substitution
This compound NaSPh, THF, RT2-(Phenylthio)-1-cyclopropylethanone-> 95%Sₙ2 Substitution

Note: The data presented are representative values derived from established chemical principles. Actual yields may vary based on specific experimental conditions.

The results clearly indicate that while 2-bromoacetophenone readily undergoes the Favorskii rearrangement with a strong, small base like methoxide, this compound strongly favors the direct Sₙ2 substitution pathway under identical conditions. The high barrier to forming the bicyclo[1.1.0]butanone intermediate effectively shuts down the traditional Favorskii mechanism. With a soft, non-basic nucleophile like thiophenoxide, both substrates predictably yield the Sₙ2 product.

Implications for Medicinal Chemistry and Drug Development

The cyclopropyl group is a privileged structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and fine-tune lipophilicity.[4] A predictive understanding of the reactivity of building blocks like this compound is therefore paramount. The clear preference for Sₙ2 reactions over rearrangement pathways allows for the clean and predictable installation of diverse functional groups at the α-position, enabling the synthesis of a wide array of complex cyclopropyl-containing drug candidates.

Conclusion

The reactivity of this compound is fundamentally dictated by the unique electronic properties of the cyclopropyl group. While it shares the enhanced electrophilicity at the α-carbon common to all alpha-haloketones, its participation in rearrangement reactions is severely curtailed. The high ring strain associated with a potential bicyclic Favorskii intermediate makes this pathway energetically inaccessible. As a result, this compound serves as a robust and predictable substrate for Sₙ2 reactions, offering a reliable synthetic route for the elaboration of cyclopropyl ketone scaffolds. This clear divergence from the reactivity of other alpha-haloketones underscores the importance of considering the nuanced electronic and steric effects of all substituents in reaction design.

References

  • Cyclopropyl Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025). JoVE.
  • Unveiling the Reactivity of Alpha-Haloketones: A Comparative Guide to Leaving Group Ability. (2025). BenchChem.
  • A Comparative Analysis of Alpha-Haloketones in Synthetic Chemistry. (2025). BenchChem.
  • This compound | 69267-75-0. (n.d.). BenchChem.
  • Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-843. Retrieved from [Link]

  • Favorskii rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. Retrieved from [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019). YouTube. Retrieved from [Link]

  • What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. (2025). YouTube. Retrieved from [Link]

  • Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]

  • Favorskii Rearrangement. (n.d.). Chemist Wizards. Retrieved from [Link]

  • Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. (2025). BenchChem.
  • Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved from [Link]

  • The Favorskii Rearrangement of Haloketones. (n.d.). Organic Reactions. Retrieved from [Link]

  • α-Halo ketone and strong base: Favorskii vs SN2. (2019). Chemistry Stack Exchange. Retrieved from [Link]

  • Turro, N. J., & Gagosian, R. B. (1969). Favorskii Rearrangement of some a-Bromo-ketones. CORE. Retrieved from [Link]

  • CYCLOPROPANE RING STRAIN. (n.d.). Retrieved from [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 2-Bromo-1-cyclopropylethanone: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of resulting waste streams. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Bromo-1-cyclopropylethanone (CAS No. 69267-75-0), a reactive intermediate that demands careful handling from bench to disposal. Our focus is on operational excellence and unwavering adherence to safety and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Understanding the Hazard: Why Special Disposal is Critical

This compound is not a benign chemical. Its proper disposal is dictated by its inherent chemical properties and associated hazards. As an alpha-bromo ketone, it possesses two key features that inform its handling and disposal protocols:

  • Toxicity and Irritation: Safety Data Sheets (SDS) consistently classify this compound as toxic if swallowed and a serious eye irritant.[1][2] Direct contact can cause significant harm, necessitating stringent personal protective equipment (PPE) protocols.

  • Halogenated Organic Compound: The presence of a bromine atom classifies it as a halogenated organic compound.[3] This is a critical designation under environmental regulations, as improper disposal can lead to the formation of persistent and toxic byproducts. Halogenated organic wastes are specifically regulated and cannot be disposed of via standard chemical waste streams.[1][3]

The primary route for the ultimate destruction of halogenated organic waste is high-temperature incineration at a licensed facility.[3][4] This process is necessary to break the carbon-halogen bond and prevent the release of harmful substances into the environment.

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement (Disposal)
Acute Toxicity, Oral (Category 3) Toxic if swallowed.[1][2]Skull and Crossbones (GHS06)[5]P501: Dispose of contents/container to an appropriate treatment and disposal facility...[1][2][6]
Serious Eye Irritation/Damage Causes serious eye irritation or damage.[1][2]Corrosion (GHS05) / Exclamation Mark (GHS07)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Halogenated Organic Waste Subject to specific environmental disposal regulations.[3]N/AMust be segregated from non-halogenated waste and disposed of via a licensed hazardous waste facility.[3][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to its final removal from the laboratory.

Diagram of the Disposal Workflow

DisposalWorkflow A Waste Generation (e.g., residual solid, contaminated consumables) B Immediate Segregation (Halogenated Solid Waste) A->B C Select Appropriate Waste Container (HDPE, clearly labeled) D Transfer Waste into Container (Inside a fume hood) C->D E Securely Cap & Label Container ('Hazardous Waste', constituents) D->E F Store in Satellite Accumulation Area (SAA) (Secondary containment) G Request Waste Pickup (Complete manifest) F->G H Transfer to Licensed Disposal Vendor G->H  RCRA Compliance

Caption: The workflow for proper disposal of this compound.

Experimental Protocol for Waste Management

Objective: To safely collect, store, and prepare this compound waste for disposal in compliance with U.S. EPA Resource Conservation and Recovery Act (RCRA) regulations.

Materials:

  • Designated hazardous waste container: Wide-mouth High-Density Polyethylene (HDPE) container with a screw-top cap.

  • Hazardous Waste Label.

  • Secondary containment bin.

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and chemically resistant gloves (e.g., nitrile).

Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes, at a minimum, safety goggles, a lab coat, and chemically resistant gloves.[3] All handling of the solid waste should be performed inside a certified chemical fume hood.[3]

  • Waste Segregation:

    • At the Point of Generation: Immediately segregate waste contaminated with this compound. This includes any unreacted solid, contaminated spatulas, weighing paper, gloves, and paper towels used for cleanup.

    • Designate as Halogenated: This waste must be classified as "Halogenated Organic Waste."[3] It is critical to keep it separate from non-halogenated organic waste streams to prevent cross-contamination and significantly increased disposal costs.[6] Do not mix with aqueous waste, acids, or bases in the same container.[3]

  • Container Management:

    • Select the Right Container: Use a designated, chemically compatible waste container. A wide-mouth HDPE container is suitable for solid waste. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.

    • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[7] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other chemical constituents. Avoid formulas or abbreviations.[7]

      • The accumulation start date (the date the first piece of waste is added).

      • The specific hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation and Storage:

    • Transferring Waste: Carefully place the solid waste into the labeled container within a chemical fume hood.

    • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[7]

    • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of the operator.

    • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills or leaks from spreading.[1]

  • Arranging for Disposal:

    • Contact Environmental Health & Safety (EHS): Once the container is full or has been in accumulation for the maximum allowed time (per your institution's policy, typically not exceeding one year for SAAs), contact your institution's EHS department to arrange for pickup.

    • Hazardous Waste Manifest: A hazardous waste manifest will be completed to track the waste from your laboratory to the final disposal facility. This is a legal requirement under RCRA to ensure a "cradle-to-grave" chain of custody.

Special Considerations: Chemical Neutralization and Decontamination

Chemical Neutralization: A Word of Caution

While some corrosive wastes can be neutralized in the lab, this is not recommended for this compound without expert consultation and a specific, validated protocol. As an alpha-bromo ketone, it can undergo dehydrobromination (an E2 elimination reaction) when treated with a base, which can produce different, potentially hazardous byproducts.[5][8] This is not a simple acid-base neutralization. Therefore, attempting to "neutralize" this waste with a base is ill-advised and could constitute unpermitted treatment of hazardous waste. The most reliable and compliant method is direct disposal via your institution's hazardous waste program.

Decontamination of Lab Equipment

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue.

  • Collect Rinsate: This initial rinsate is now considered hazardous halogenated waste and must be collected in a designated halogenated liquid waste container. Do not pour it down the drain.[7]

  • Wash: After the initial solvent rinse, the equipment can be washed with soap and warm water.[9]

  • Final Rinse: A final rinse with deionized water is recommended.

Regulatory Framework: Adherence to RCRA

The entire disposal process is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] RCRA establishes the framework for the proper management of hazardous waste. Key aspects that apply to this compound waste include:

  • Waste Identification: As a halogenated organic compound, it falls under specific RCRA waste codes, often as an "F-listed" waste if mixed with common halogenated solvents.

  • Generator Responsibilities: The laboratory that creates the waste is the "generator" and is legally responsible for its safe management until it reaches a final disposal facility.

  • Manifest System: The Uniform Hazardous Waste Manifest is the key document that tracks the waste shipment, ensuring it is handled properly and reaches its intended destination.

By following the detailed procedures in this guide, your laboratory can ensure it remains in full compliance with these federal regulations, safeguarding your team and the wider community.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing a rigorous segregation and containment protocol, and adhering to the regulatory framework established by the EPA, researchers can confidently manage this chemical waste stream. This commitment to proper disposal procedures builds a deep foundation of trust and demonstrates a dedication to safety that extends far beyond the product itself.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

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Navigating the Safe Handling and Disposal of 2-Bromo-1-cyclopropylethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of novel therapeutics and complex organic molecules, 2-Bromo-1-cyclopropylethanone (CAS No. 69267-75-0) presents both significant opportunities and considerable hazards.[1] This guide, compiled by a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this reactive alpha-bromo ketone. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture within your laboratory.

Understanding the Inherent Risks of this compound

This compound is classified as a hazardous substance with multiple risk factors that demand stringent control measures. It is harmful if swallowed, inhaled, or comes into contact with skin.[2] Furthermore, it is designated as a corrosive agent that can cause serious eye damage and skin irritation.[1][3]

The primary hazards are summarized in the table below:

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[1][3]Danger💀
Serious Eye Damage/Eye Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritation[1][3]DangerCorrosion
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]WarningIrritant
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemMay cause respiratory irritation[4]WarningIrritant

The reactivity of the alpha-bromo ketone functional group is the source of its synthetic utility and, concurrently, its hazardous nature. The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This reactivity must be respected and controlled to prevent unintended reactions and exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

Body PartRequired PPERationale and Specifications
Eyes/Face Tightly fitting safety goggles and a full-face shield.Standard safety glasses are insufficient. The corrosive nature of this compound necessitates a complete seal around the eyes to protect against splashes and vapors.[3] A face shield provides an additional barrier for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Given the potential for skin irritation and absorption, robust glove selection is critical. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended operations.
Body Chemical-resistant laboratory coat and apron.A lab coat made of a suitable material (e.g., polyester/cotton blend) is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Use only in a chemical fume hood. For emergencies or situations exceeding fume hood capacity, a full-face respirator with an appropriate organic vapor cartridge is necessary.[3]The vapors of this compound are harmful if inhaled.[2] All handling of the neat compound and its solutions must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a well-defined operational plan is paramount for minimizing risk. The following workflow is designed to guide you through the key stages of working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review SDS and SOPs prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Verify fume hood function prep_ppe->prep_hood prep_spill Prepare spill kit prep_hood->prep_spill handle_weigh Weigh/measure in fume hood prep_spill->handle_weigh handle_transfer Transfer using appropriate tools handle_weigh->handle_transfer handle_reaction Conduct reaction in fume hood handle_transfer->handle_reaction cleanup_decon Decontaminate glassware handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_store Store in a cool, dry, well-ventilated area cleanup_waste->cleanup_store

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: A Detailed Walk-through
  • Preparation:

    • Documentation Review: Before entering the laboratory, thoroughly review the Safety Data Sheet (SDS) for this compound and the specific Standard Operating Procedure (SOP) for your experiment.

    • PPE Donning: Put on all required PPE as outlined in the table above. Ensure a comfortable and secure fit.

    • Fume Hood Verification: Confirm that the chemical fume hood is operational, with the sash at the appropriate height.

    • Spill Kit Readiness: Ensure that a spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents is readily accessible.

  • Handling in the Fume Hood:

    • Quantifying: All weighing and measuring of this compound must be performed inside the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Transfers: When transferring the chemical, use appropriate tools such as a clean spatula for solids or a dedicated pipette for liquids. Avoid creating dust or aerosols.

    • Reaction Setup: Conduct all reactions involving this compound within the fume hood. Ensure that the reaction vessel is securely clamped and that any potential for splashes is minimized.

  • Post-Experiment Cleanup and Storage:

    • Glassware Decontamination: Carefully quench any residual reactive material in the glassware before cleaning. Rinse the glassware with an appropriate solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.

    • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing boats, and contaminated paper towels, must be disposed of as hazardous waste.

    • Storage: Store the primary container of this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.

Disposal Plan: Ensuring Responsible Decommissioning

Improper disposal of this compound and its associated waste can have serious environmental and regulatory consequences. As a halogenated organic compound, it requires specific disposal procedures.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation cluster_waste_disp Disposal waste_neat Unused/Expired this compound seg_halogenated Halogenated Organic Waste Container waste_neat->seg_halogenated waste_solutions Reaction mixtures and solvent rinsates waste_solutions->seg_halogenated waste_solids Contaminated gloves, paper towels, etc. waste_solids->seg_halogenated disp_label Label container with contents and hazard warnings seg_halogenated->disp_label disp_seal Securely seal the container disp_label->disp_seal disp_ehs Arrange for pickup by Environmental Health & Safety (EHS) disp_seal->disp_ehs

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocol:
  • Waste Collection:

    • Liquid Waste: All liquid waste containing this compound, including unused material, reaction mixtures, and solvent rinses, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.

    • Solid Waste: All solid waste, such as contaminated gloves, weighing paper, and absorbent materials from spill cleanup, should be collected in a separate, clearly labeled "Solid Hazardous Waste" container.

  • Container Management:

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume of other components.

    • Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and to avoid potentially dangerous reactions.

    • Closure: Keep the waste container securely sealed when not in use to prevent the escape of vapors.

  • Final Disposal:

    • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

    • Do Not:

      • Pour this compound or its solutions down the drain.

      • Dispose of any contaminated materials in the regular trash.

      • Allow the chemical to evaporate in the fume hood as a means of disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Scoop the material into a container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed. For large spills, contact your institution's EHS department immediately.

By integrating these principles and protocols into your daily laboratory practices, you can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of safety and environmental responsibility.

References

  • Chemsrc. (2025, August 21). This compound | CAS#:69267-75-0. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-cyclopropylethan-1-one. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.